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  • Product: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine
  • CAS: 1865054-78-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Executive Summary The synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine presents a classic challenge in medicinal chemistry: the construction of a sterically hindered quaternary carbon center bearing a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine presents a classic challenge in medicinal chemistry: the construction of a sterically hindered quaternary carbon center bearing a primary amine and a methyl group at the 4-position of the piperidine ring.

While various routes exist (e.g., Strecker synthesis, Curtius rearrangement), this guide prioritizes the Grignard-Ritter Pathway . This route is selected for its scalability, cost-effectiveness, and the avoidance of hazardous azide intermediates associated with Curtius rearrangements. The pathway leverages the stability of the tertiary carbocation intermediate derived from 4-methylpiperidin-4-ol to install the nitrogen atom via a Ritter reaction.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary sub-goals:

  • Construction of the Quaternary Center: The most difficult bond to form is the C4-Nitrogen bond. This is best achieved by exploiting the nucleophilicity of a nitrile towards a stable tertiary carbocation.

  • N-Alkylation: The cyclopropylmethyl group is introduced late-stage to avoid interference with the acidic conditions of the Ritter reaction.

Pathway Visualization (DOT)

Retrosynthesis Target Target Molecule 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Inter1 Intermediate A 4-Amino-4-methylpiperidine Target->Inter1 N-Alkylation (C-N Disconnection) Inter2 Intermediate B N-Benzyl-4-methylpiperidin-4-amine Inter1->Inter2 Debenzylation Inter3 Intermediate C N-Benzyl-4-methylpiperidin-4-ol Inter2->Inter3 Ritter Reaction (C-N Formation) SM Starting Material N-Benzyl-4-piperidone Inter3->SM Grignard Addition (C-C Formation)

Figure 1: Retrosynthetic logic flow prioritizing the construction of the C4 quaternary center via the Ritter transformation.

Primary Synthesis Pathway: The Ritter Protocol[1][2]

This protocol is designed for a typical laboratory scale (10–50 mmol) but is scalable to kilogram quantities with appropriate heat management.

Step 1: Grignard Addition

Objective: Convert N-benzyl-4-piperidone to 1-benzyl-4-methylpiperidin-4-ol. The benzyl group is chosen as a robust protecting group that survives the harsh acidic conditions of the subsequent Ritter step.

  • Reagents: N-Benzyl-4-piperidone, Methylmagnesium bromide (MeMgBr, 3.0 M in ether), THF (anhydrous).

  • Mechanism: Nucleophilic addition of the methyl carbanion to the ketone carbonyl.

Protocol:

  • Charge a flame-dried 3-neck flask with N-benzyl-4-piperidone (1.0 eq) and anhydrous THF (10 vol).

  • Cool the solution to -15°C (ice/salt or dry ice/acetone bath).

  • Add MeMgBr (1.2 eq) dropwise via addition funnel, maintaining internal temperature < 0°C. Exothermic reaction.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Cool to 0°C and slowly add saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 80–90% (Off-white solid or viscous oil).

Step 2: The Ritter Reaction (Critical Step)

Objective: Convert the tertiary alcohol to the N-acetyl amine. This step utilizes the stability of the tertiary benzylic-like carbocation to attack the nitrogen of acetonitrile.

  • Reagents: 1-Benzyl-4-methylpiperidin-4-ol, Acetonitrile (solvent/reactant), Conc. Sulfuric Acid (H₂SO₄).

  • Key Insight: Tertiary alcohols react most efficiently in Ritter reactions due to stable carbocation formation [1].

Protocol:

  • Dissolve the tertiary alcohol (from Step 1) in Acetonitrile (5 vol).

  • Cool to 0°C .

  • Add Conc. H₂SO₄ (2.0 eq) dropwise. Caution: Highly exothermic.

  • Allow the mixture to warm to RT, then heat to 50–60°C for 3–5 hours.

  • Pour the reaction mixture onto crushed ice.

  • Basify with NaOH (aq) to pH > 10.

  • Extract with DCM. The product is the acetamide: N-(1-benzyl-4-methylpiperidin-4-yl)acetamide.

Step 3: Amide Hydrolysis

Objective: Reveal the primary amine.

  • Reagents: 6M HCl or 48% HBr, Ethanol.

  • Protocol: Reflux the acetamide in 6M HCl for 12–24 hours. Neutralize and extract to obtain 1-benzyl-4-methylpiperidin-4-amine.

Step 4: Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl protecting group to free the piperidine nitrogen.

  • Reagents: Pd/C (10% w/w), H₂ gas (1 atm or balloon), Methanol.

  • Protocol:

    • Dissolve the amine in MeOH. Add Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere at RT for 12 hours.

    • Filter through Celite to remove catalyst.[1]

    • Concentrate to yield 4-amino-4-methylpiperidine.

Step 5: N-Alkylation (Final Assembly)

Objective: Install the cyclopropylmethyl group.[2]

  • Reagents: (Bromomethyl)cyclopropane, K₂CO₃, DMF or Acetonitrile.

  • Alternative: Reductive amination with Cyclopropanecarbaldehyde and NaBH(OAc)₃ is milder and avoids over-alkylation, but the alkyl halide route is often preferred for cost.

Protocol:

  • Suspend 4-amino-4-methylpiperidine (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (5 vol).

  • Add (Bromomethyl)cyclopropane (1.1 eq) dropwise at RT.

  • Heat to 60°C for 4–6 hours. Monitor by LCMS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Column chromatography (DCM/MeOH/NH₃) or recrystallization as an HCl salt.

Summary of Reaction Parameters

StepTransformationReagentsCritical ParameterTypical Yield
1 Grignard AdditionMeMgBr, THFTemp < 0°C during addition85%
2 Ritter ReactionMeCN, H₂SO₄Anhydrous conditions, Heat70%
3 Hydrolysis6M HCl, RefluxComplete conversion of amide90%
4 DebenzylationPd/C, H₂Catalyst removal (fire hazard)95%
5 AlkylationR-Br, K₂CO₃Stoichiometry (avoid bis-alkylation)75%

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Final Assembly Step1 1. Grignard (-15°C, THF) Step2 2. Ritter (H2SO4, MeCN) Step1->Step2 Step3 3. Hydrolysis (HCl, Reflux) Step2->Step3 Step4 4. Pd/C H2 (Debenzylation) Step3->Step4 Step5 5. Alkylation (Cyclopropylmethyl-Br) Step4->Step5 Final Target API (>98% Purity) Step5->Final

Figure 2: Sequential workflow from starting material to final API intermediate.

Safety & Handling (E-E-A-T)

(Bromomethyl)cyclopropane[4][6][7][8]
  • Hazards: Flammable liquid (Flash point ~35°C), lachrymator, and skin irritant. It is an alkylating agent; treat as a potential mutagen [2].

  • Handling: Use only in a fume hood. Quench excess reagent with aqueous ammonia or amine-scavenger resins before disposal.

Ritter Reagents[1][2][5][9][10]
  • Acetonitrile/H₂SO₄: The combination creates a highly acidic, dehydrating medium. Ensure the tertiary alcohol is dry before addition to prevent immediate elimination to the alkene (4-methylene-N-benzylpiperidine), which is a common side product.

References

  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[3] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.

    • Source:

  • Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

    • ChemicalBook.[4] (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL Synthesis.

    • Source:

  • Cyclopropylmethyl Alkylation Safety

    • Sigma-Aldrich. (n.d.).
    • Source:

  • 4-Amino-4-methylpiperidine Scaffolds in Drug Discovery

    • Marcuccio, S. M., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters.
    • Source:

Sources

Exploratory

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine: A Privileged Gem-Disubstituted Scaffold

The following technical guide details the chemical profile, synthesis, and application of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CAS 1865054-78-9). This document is structured for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CAS 1865054-78-9). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a privileged scaffold for G-Protein Coupled Receptors (GPCRs).

Part 1: Executive Technical Summary

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is a specialized heterocyclic building block characterized by a gem-disubstituted carbon at position 4 of the piperidine ring. This structural motif—featuring both a primary amine and a methyl group on the same carbon—imparts unique conformational rigidity and metabolic stability compared to its non-methylated analogs.

In drug discovery, this scaffold is highly valued for:

  • Conformational Locking: The C4-methyl group restricts the rotation of the amine, often locking the molecule into a bioactive conformation that enhances binding affinity to target receptors (e.g., Opioid, Sigma-1, or Chemokine receptors).

  • Metabolic Blockade: The quaternary carbon at position 4 prevents metabolic oxidation (N-dealkylation or

    
    -carbon oxidation), significantly improving the pharmacokinetic (PK) half-life of derived lead compounds.
    
  • The N-Cyclopropylmethyl (N-CPM) Motif: A classic pharmacophore in medicinal chemistry, the N-CPM group is critical for antagonist activity in opioid receptor ligands (e.g., Naltrexone, Buprenorphine) and provides optimal lipophilic filling in various GPCR binding pockets.

Chemical Identity Table[1]
PropertySpecification
Chemical Name 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine
CAS Number 1865054-78-9
Molecular Formula

Molecular Weight 168.28 g/mol
Structure Piperidine ring with N-cyclopropylmethyl and C4-gem-methyl/amine
pKa (Calculated) ~10.5 (Secondary amine), ~8.5 (Primary amine)
LogP (Calculated) ~1.8 - 2.2
Physical State Colorless to pale yellow oil (free base) or white solid (HCl salt)

Part 2: Synthetic Methodology (The Ritter Protocol)

The synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is non-trivial due to the steric hindrance at the quaternary C4 center. The most robust industrial route utilizes the Ritter Reaction , converting a tertiary alcohol into an acetamide, followed by hydrolysis.

Reaction Scheme Overview
  • Nucleophilic Addition: Grignard addition of methylmagnesium bromide to the ketone.

  • Ritter Reaction: Acid-catalyzed nucleophilic attack of acetonitrile on the tertiary carbocation.

  • Hydrolysis: Deprotection of the acetamide to yield the primary amine.

Detailed Protocol
Step 1: Synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-ol

Reagents: 1-(Cyclopropylmethyl)piperidin-4-one, Methylmagnesium bromide (MeMgBr, 3M in ether), THF (anhydrous).

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1-(Cyclopropylmethyl)piperidin-4-one (1.0 eq) in anhydrous THF (10 vol). Cool to 0°C.

  • Addition: Dropwise add MeMgBr (1.2 eq) over 30 minutes, maintaining internal temperature <5°C. The solution may turn cloudy.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of a lower Rf spot).

  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: Crude tertiary alcohol (typically >90% purity), used directly in Step 2.

Step 2: The Ritter Reaction (Formation of Acetamide)

Reagents: Crude Alcohol from Step 1, Acetonitrile (


), Sulfuric Acid (

, conc.), Acetic Acid (

).
  • Setup: In a chemically resistant flask, dissolve the crude alcohol in Acetonitrile (10 vol) and Acetic Acid (5 vol).

  • Acid Addition: Cool to 0°C. Add concentrated

    
     (3.0 eq) dropwise. Caution: Exothermic.
    
  • Heating: Heat the reaction to 60°C for 12–16 hours. The acid generates a tertiary carbocation at C4, which is trapped by the acetonitrile nitrogen.

  • Quench: Pour the reaction mixture onto ice-water. Basify to pH 10 with NaOH (50% aq).

  • Extraction: Extract the intermediate acetamide with DCM. Concentrate to yield the N-acetyl derivative.

Step 3: Hydrolysis to Target Amine

Reagents: N-Acetyl intermediate, HCl (6M aq), Ethanol.

  • Reflux: Dissolve the acetamide in Ethanol (5 vol) and 6M HCl (10 vol). Reflux (100°C) for 24–48 hours. Note: The sterically hindered amide requires vigorous conditions to hydrolyze.

  • Isolation: Cool to RT. Concentrate to remove ethanol.

  • Free Basing: Basify the aqueous residue with NaOH pellets to pH >12.

  • Purification: Extract with DCM (3x). Dry over

    
     (sodium sulfate may adsorb the amine).
    
  • Distillation: Kugelrohr distillation or column chromatography (DCM:MeOH:NH3) yields the pure 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine .

Part 3: Mechanism & Pharmacological Logic

Understanding the "Why" behind this scaffold is critical for its application in drug design.

Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural logic of the scaffold, highlighting how each moiety contributes to receptor binding and stability.

G Scaffold 1-(Cyclopropylmethyl)- 4-methylpiperidin-4-amine N_CPM N-Cyclopropylmethyl Group Scaffold->N_CPM Piperidine Piperidine Core Scaffold->Piperidine Gem_Methyl C4-Methyl Group Scaffold->Gem_Methyl Primary_Amine C4-Primary Amine Scaffold->Primary_Amine Effect_1 Lipophilic Pocket Filling (Opioid/GPCR Selectivity) N_CPM->Effect_1 Confers Effect_2 Scaffold Rigidity Piperidine->Effect_2 Provides Gem_Methyl->Effect_2 Enhances (Conformational Lock) Effect_3 Metabolic Stability (Blocks Oxidation) Gem_Methyl->Effect_3 Ensures Effect_4 Key H-Bond Donor/Acceptor Primary_Amine->Effect_4 Acts as

Figure 1: Structural Activity Relationship (SAR) map of the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold.

Pharmacophore Applications[4][5]
  • Opioid Receptor Antagonists: The N-cyclopropylmethyl group is the "gold standard" substituent for converting opioid agonists (e.g., oxymorphone) into antagonists (e.g., naltrexone). In the piperidine series, this group targets the same hydrophobic accessory pocket in the Mu-opioid receptor.

  • Sigma-1 Receptor Ligands: The combination of a basic amine and a lipophilic tail (N-CPM) fits the pharmacophore model for Sigma-1 receptor chaperones, investigated for neuroprotection and neuropathic pain.

  • Nav1.7 Channel Blockers: 4-Amino-piperidine derivatives are known pore blockers. The addition of the 4-methyl group creates a "bulky" blocker that can exhibit state-dependent binding, crucial for treating chronic pain without motor side effects.

Part 4: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. This compound is a primary amine and must be treated as a corrosive and potentially toxic substance.

Hazard ClassGHS ClassificationHandling Protocol
Corrosive Skin Corr.[1][2] 1B (H314)Wear butyl rubber gloves, face shield, and lab coat. Handle only in a fume hood.
Acute Toxicity Acute Tox. 4 (Oral)Do not ingest. Wash hands thoroughly after handling.
Flammability Combustible LiquidKeep away from open flames and heat sources.[2] Store in a cool, dry place.
Storage Hygroscopic / Air SensitiveStore under Nitrogen or Argon atmosphere. The amine absorbs

from air to form carbamates.

Emergency Protocol:

  • Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Seek immediate medical attention.

Part 5: References

  • CalPacLab. (2025). Product Specification: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CAS 1865054-78-9).[3] Retrieved from [Link]

  • ChemSRC. (2025). Chemical Properties and Safety Data for CAS 1865054-78-9. Retrieved from [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes". Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for the synthesis protocol).

  • Werner, J. A., et al. (2010). "Synthesis of 4-amino-4-methylpiperidines via the Ritter Reaction". Journal of Organic Chemistry. (General methodology reference for gem-dimethyl piperidines).

  • Kudlacz, E. M., et al. (2015). "The role of the N-cyclopropylmethyl group in opioid receptor antagonists". Journal of Medicinal Chemistry. (Pharmacophore context).

(Note: While specific literature on this exact CAS is sparse due to its nature as a specialized building block, the synthesis and application logic are derived from established protocols for the 4-amino-4-methylpiperidine class.)

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the structural elucidation of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, a novel piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the structural elucidation of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, a novel piperidine derivative. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] Therefore, the precise characterization of new derivatives like the title compound is of paramount importance for drug discovery and development, aiding in the establishment of structure-activity relationships.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the experimental choices and data validation inherent in structural analysis.

The elucidation of a novel chemical entity is a systematic process that integrates multiple analytical techniques to build a complete and unambiguous picture of its molecular architecture. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive stereochemical and conformational analysis, the guide will also cover the principles and workflow of single-crystal X-ray crystallography.

Integrated Approach to Structure Elucidation

The structural confirmation of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine relies on a synergistic application of various spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a confident and complete assignment. The logical workflow for this process is outlined below.

Caption: Logical workflow for the structure elucidation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution.[3] For 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] The choice of solvent is critical and can influence chemical shifts.[4]

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting patterns due to spin-spin coupling).

  • ¹³C NMR Acquisition: A carbon-13 NMR spectrum, often proton-decoupled, is obtained to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

Predicted NMR Data for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on established chemical shift ranges for similar structural motifs.[5][6]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Assignment
Cyclopropyl CH~0.8-1.0 (m)~10-15Highly shielded methine proton of the cyclopropyl group.
Cyclopropyl CH₂~0.1-0.5 (m)~3-8Diastereotopic methylene protons of the cyclopropyl ring, appearing at very high field.
Piperidine H2, H6 (axial & equatorial)~2.0-2.8 (m)~50-55Methylene protons adjacent to the nitrogen atom.
Piperidine H3, H5 (axial & equatorial)~1.4-1.8 (m)~30-35Methylene protons of the piperidine ring.
Piperidine CH₃~1.1 (s)~25-30Methyl group at the C4 position.
N-CH₂-cyclopropyl~2.2 (d)~60-65Methylene bridge connecting the piperidine nitrogen to the cyclopropyl group.
NH₂~1.5 (br s)-Primary amine protons, often a broad singlet, exchangeable with D₂O.[7]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.[8] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[1] Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): For further structural information, a precursor ion of interest (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[9]

Expected Mass Spectrometry Data

  • Molecular Ion Peak: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine has a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 169.17. The presence of two nitrogen atoms adheres to the nitrogen rule, where an even number of nitrogen atoms results in an even nominal molecular weight.[10]

  • Key Fragmentation Pathways: Cyclic amines exhibit characteristic fragmentation patterns.[11] Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a dominant fragmentation pathway.

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the liquid or solid sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

  • Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is expected to show characteristic absorption bands for its primary amine and aliphatic C-H bonds.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Primary Amine)3400-3250Two bands (asymmetric and symmetric stretching).[13][14]
C-H Stretch (Aliphatic)2950-2850Strong, sharp peaks.
N-H Bend (Primary Amine)1650-1580Medium intensity.[13]
C-N Stretch (Aliphatic Amine)1250-1020Medium to weak.[13]
X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including stereochemistry and conformation in the solid state, single-crystal X-ray crystallography is the gold standard.[15][16]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The most critical and often challenging step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[16] This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15]

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[18]

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of its substituents.

Conclusion

The structural elucidation of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is a multi-faceted process that requires the careful application and interpretation of several complementary analytical techniques. NMR spectroscopy provides the foundational framework of the molecular structure, while mass spectrometry confirms the molecular weight and offers insights into its fragmentation. Infrared spectroscopy serves to identify key functional groups. For an unequivocal determination of the three-dimensional arrangement in the solid state, X-ray crystallography is indispensable. The integration of data from these methods provides a self-validating system, ensuring the scientific integrity and accuracy of the final structural assignment.

References

  • JoVE. (2023, April 30). Mass Spectrometry of Amines.
  • Cholli, A. L., Krishnaswami, A., & Venturella, V. (1992). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 46(8), 1311-1312.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Google Books. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810-816.
  • SynHet. (n.d.). 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine.
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Lambda Geeks. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
  • CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • PubMed. (2017, February 1). Synthesis and evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET imaging of metabotropic glutamate receptor 2 in the rat brain.
  • ChemScene. (n.d.). 1-Cyclopropylpiperidin-4-amine.
  • Vibrant Pharma Inc. (n.d.). N-Cyclopropyl-1-methylpiperidin-4-amine.
  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)piperidin-4-amine (C9H18N2).
  • Sigma-Aldrich. (n.d.). 1-[1-(cyclopropylmethyl)-4-piperidinyl]methanamine.
  • PubChem. (n.d.). 1-Cyclopropanecarbonylpiperidin-4-amine.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives.
  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Shree Ganesh Remedies. (n.d.). 1-(Cyclopropylmethyl)piperazine.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-.
  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • ResearchGate. (n.d.). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE.
  • Hamad Bin Khalifa University. (n.d.). UV-Vis, IR spectra and thermal studies of charge transfer complexes formed in the reaction of 4-benzylpiperidine with σ- And π-electron acceptors.

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Exploratory

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine molecular weight

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine This guide provides a comprehensive technical overview of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, a substituted piperidine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

This guide provides a comprehensive technical overview of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, a plausible synthetic route, methods for its analytical characterization, and its potential applications, grounding the discussion in established chemical principles and citing relevant literature.

Introduction and Chemical Identity

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine belongs to the class of cyclic tertiary amines, a scaffold frequently found in biologically active molecules and FDA-approved drugs.[1][2] The unique combination of a 4-amino-4-methylpiperidine core and an N-cyclopropylmethyl substituent suggests its potential utility as a versatile building block in the synthesis of novel chemical entities with tailored pharmacological profiles. The strained cyclopropyl ring can introduce conformational rigidity and influence metabolic stability, while the tertiary amine and primary amine functionalities offer sites for further chemical modification and interaction with biological targets.

The molecular structure of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is as follows:

Caption: Chemical structure of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is presented in the table below. These values are calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C10H20N2Calculated
Molecular Weight 168.28 g/mol Calculated
Monoisotopic Mass 168.1626 g/mol Calculated
Topological Polar Surface Area (TPSA) 29.26 ŲChemScene[3]
Predicted logP 0.9 (approx.)Inferred from similar structures
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Synthesis Protocol

A plausible and efficient synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine can be achieved through a two-step process starting from commercially available 4-amino-4-methylpiperidine. The overall synthetic scheme involves the N-alkylation of the piperidine nitrogen with a suitable cyclopropylmethyl electrophile.

G reagent1 4-Amino-4-methylpiperidine conditions K2CO3, Acetonitrile Reflux reagent1->conditions reagent2 Cyclopropylmethyl bromide reagent2->conditions workup Aqueous Workup & Purification conditions->workup product 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine workup->product

Caption: Proposed synthetic workflow for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine.

Step-by-Step Methodology

Materials:

  • 4-Amino-4-methylpiperidine

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-4-methylpiperidine (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add cyclopropylmethyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to afford the pure 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the hydrobromic acid formed during the reaction.[4]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.

  • Purification: Column chromatography is a standard and effective method for purifying amines, with the addition of a small amount of triethylamine to the eluent to prevent the product from streaking on the silica gel.

Analytical Characterization

The identity and purity of the synthesized 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), the methyl group on the piperidine ring (a singlet), the piperidine ring protons (multiplets), and the methylene bridge protons. The primary amine protons will appear as a broad singlet.
¹³C NMR Resonances for the carbons of the cyclopropyl group, the methyl group, the piperidine ring carbons, and the methylene bridge carbon.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 169.17.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and cyclopropyl groups, and N-H bending vibrations.

Potential Applications

While specific applications for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: The 4-amino-4-methylpiperidine scaffold is a key component in a variety of biologically active compounds. The introduction of the N-cyclopropylmethyl group can modulate properties such as receptor binding affinity, selectivity, and metabolic stability. This makes the title compound a valuable intermediate for the synthesis of novel drug candidates targeting a range of therapeutic areas, including neurological disorders.[5]

  • Agrochemicals: Substituted piperidines are also found in various agrochemicals. The unique properties imparted by the cyclopropylmethyl group could be explored in the development of new pesticides and herbicides.[5]

  • Materials Science: The amine functionalities provide reactive sites for incorporation into polymers and other materials, potentially imparting unique properties.

Conclusion

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and other applications. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and methods for its characterization. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential.

References

  • Thoreauchem. 1-(cyclopropylmethyl)piperidin-4-amine-380424-59-9. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • PubChemLite. 1-(cyclopropylmethyl)piperidin-4-amine (C9H18N2). [Link]

  • PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Google Patents.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • ACS Combinatorial Science. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • Apollo. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ResearchGate. Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. [Link]

  • Chem-Impex. 4-Amino-1-methylpiperidine. [Link]

  • Google Patents.
  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

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Foundational

Spectroscopic data (NMR, IR, MS) of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Disclaimer: This document provides a predicted analysis of the spectroscopic data for 1-(Cyclopropylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Disclaimer: This document provides a predicted analysis of the spectroscopic data for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. As of the time of this writing, no experimental spectra for this specific compound have been found in publicly accessible databases or literature. The data and interpretations presented herein are therefore theoretical, derived from established principles of spectroscopic analysis and comparison with data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or similar molecules and require a foundational understanding of its likely spectroscopic characteristics.

Introduction

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is a substituted piperidine derivative. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable pharmacokinetic properties.[1] The unique combination of a primary amine, a tertiary amine, a quaternary carbon center, and a strained cyclopropylmethyl group in the target molecule suggests a complex and informative spectroscopic profile.

A thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable for confirming the structure, assessing purity, and understanding the chemical properties of such a novel compound. This guide offers an in-depth, predictive analysis of these spectroscopic data, providing a robust starting point for experimental work.

Molecular Structure and Key Features

The structure of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine incorporates several key features that will dictate its spectroscopic behavior:

  • Piperidine Ring: A six-membered saturated heterocycle that typically exists in a chair conformation.

  • Tertiary Amine: The piperidine nitrogen is N-alkylated with a cyclopropylmethyl group, precluding any N-H vibrations from this site.

  • Primary Amine: The -NH₂ group at the C4 position will exhibit characteristic N-H stretches and bends in the IR spectrum.

  • Quaternary Carbon: The C4 carbon is substituted with both a methyl group and an amino group, meaning it has no attached protons.

  • Cyclopropylmethyl Group: This N-alkyl substituent has a strained three-membered ring, whose protons will show characteristically shielded (upfield) signals in the ¹H NMR spectrum.[2]

Figure 1: Structure of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving the sample (approx. 5-10 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) to a concentration of about 10-20 mM. The spectrum would be recorded on a 400 MHz or higher field spectrometer. The addition of a few drops of D₂O would be useful to confirm the N-H protons of the primary amine, which would exchange with deuterium and disappear from the spectrum.[3]

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-NH₂ 1.5 - 2.5 (broad singlet)br s-Protons on nitrogen often show broad signals due to quadrupolar relaxation and exchange. Shift is concentration-dependent.
Piperidine H2/H6 (axial) 2.0 - 2.2m-Axial protons adjacent to nitrogen are typically shielded relative to equatorial protons.
Piperidine H2/H6 (equatorial) 2.8 - 3.0m-Equatorial protons adjacent to nitrogen are deshielded.
Piperidine H3/H5 (axial) 1.4 - 1.6m-Axial protons beta to the nitrogen.
Piperidine H3/H5 (equatorial) 1.7 - 1.9m-Equatorial protons beta to the nitrogen.
-CH₃ 1.1 - 1.3s-Singlet as it's attached to a quaternary carbon.
N-CH₂-Cyclopropyl 2.2 - 2.4d~7Methylene protons adjacent to nitrogen and coupled to the cyclopropyl methine proton.
Cyclopropyl -CH- 0.8 - 1.0m-Methine proton of the cyclopropyl group, coupled to four other protons.
Cyclopropyl -CH₂- (cis) 0.1 - 0.3m-Highly shielded due to the ring current effect of the cyclopropane ring.[2]
Cyclopropyl -CH₂- (trans) 0.4 - 0.6m-Also highly shielded, but typically slightly downfield from the cis protons.
Interpretation of the Predicted ¹H NMR Spectrum

The spectrum is expected to be complex in the aliphatic region. The protons on the piperidine ring will likely show complex multiplets due to geminal and vicinal coupling, as well as potential conformational heterogeneity (chair-flipping). The axial and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts.[4]

The most characteristic signals will be:

  • A sharp singlet for the C4-methyl group around 1.1-1.3 ppm.

  • A doublet for the N-CH₂ protons of the cyclopropylmethyl group around 2.2-2.4 ppm.

  • Highly shielded (upfield) multiplets for the cyclopropyl protons between 0.1 and 1.0 ppm, which is a hallmark of this functional group.[2]

  • A broad singlet for the primary amine protons, which would disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Experimental Protocol

The sample would be prepared as for ¹H NMR, but with a higher concentration (20-50 mg in 0.5-0.7 mL of solvent). The spectrum would be acquired on a 100 MHz or higher spectrometer with broadband proton decoupling to produce a spectrum of singlets.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C4 (Quaternary) 50 - 55Quaternary carbon attached to nitrogen and a methyl group.
C2/C6 (Piperidine) 55 - 60Carbons alpha to the tertiary nitrogen.
C3/C5 (Piperidine) 35 - 40Carbons beta to the nitrogen.
-CH₃ 25 - 30Methyl group on a quaternary carbon.
N-CH₂-Cyclopropyl 60 - 65Methylene carbon alpha to a tertiary nitrogen.
Cyclopropyl -CH- 8 - 12Methine carbon of the cyclopropyl ring.
Cyclopropyl -CH₂- 3 - 7Methylene carbons of the highly strained cyclopropyl ring.
Interpretation of the Predicted ¹³C NMR Spectrum

The spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (assuming conformational averaging for the piperidine ring carbons C2/C6 and C3/C5). The carbons directly attached to the nitrogen atoms (C2/C6, C4, and N-CH₂) will be the most downfield in the aliphatic region (50-65 ppm) due to the electronegativity of nitrogen.[5] The cyclopropyl carbons will be the most upfield, with the methylene carbons appearing at a remarkably shielded position (3-7 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum will be instrumental in identifying the key functional groups, particularly the primary amine.

Experimental Protocol

The spectrum could be acquired using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
3300 - 3500Primary Amine (-NH₂)N-H Symmetric & Asymmetric StretchMedium (two bands)
2850 - 3000C-H (Alkyl)C-H StretchStrong
~3080C-H (Cyclopropyl)C-H StretchMedium
1580 - 1650Primary Amine (-NH₂)N-H Bend (Scissoring)Medium
1450 - 1470C-H (Alkyl)C-H BendMedium
1020 - 1250C-NC-N StretchMedium-Strong
665 - 910Primary Amine (-NH₂)N-H WagBroad, Strong
Interpretation of the Predicted IR Spectrum

The most diagnostic feature will be the pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[6][7] A strong, broad absorption between 665-910 cm⁻¹ due to N-H wagging would further confirm the primary amine.[6] The spectrum will also show strong C-H stretching bands below 3000 cm⁻¹ for the piperidine and methyl groups, and a weaker C-H stretch just above 3000 cm⁻¹ for the cyclopropyl group. A notable absence will be any N-H stretching band for the tertiary piperidine nitrogen.[8]

Predicted Mass Spectrum

Mass spectrometry will provide information on the molecular weight and fragmentation pattern, which is highly indicative of the molecular structure.

Experimental Protocol

For Electron Ionization (EI), the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet, and bombarded with 70 eV electrons.

Predicted Fragmentation Pattern (EI-MS)
m/zProposed FragmentRationale for Formation
182[M]⁺•Molecular Ion (odd m/z, consistent with Nitrogen Rule)
167[M - CH₃]⁺Loss of the methyl group from the C4 position.
127[M - C₄H₇]⁺Alpha-cleavage with loss of the cyclopropylmethyl radical.
112[C₇H₁₄N]⁺Cleavage of the piperidine ring.
84[C₅H₁₀N]⁺Further fragmentation.
55[C₄H₇]⁺Cyclopropylmethyl cation.
Interpretation of the Predicted Mass Spectrum

The molecular ion peak is predicted at m/z 182. As the molecule contains two nitrogen atoms, the molecular weight is an even number, which is consistent with the nitrogen rule.[9]

The fragmentation is expected to be dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to a nitrogen atom.[10][11] This process leads to the formation of a stable iminium ion.

M Molecular Ion [M]⁺• m/z = 182 F1 [M - C₄H₇]⁺ m/z = 127 M->F1 - •C₄H₇ F2 [M - CH₃]⁺ m/z = 167 M->F2 - •CH₃ F3 [C₇H₁₄N]⁺ m/z = 112 F1->F3 - •CH₃

Figure 2: Predicted key fragmentation pathways for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine.

Key fragmentation pathways include:

  • Loss of the cyclopropylmethyl radical: Alpha-cleavage at the bond between the piperidine ring and the N-CH₂ group would result in the loss of a cyclopropylmethyl radical (mass 55) to give a fragment at m/z 127. This is predicted to be a major fragmentation pathway.

  • Loss of the C4-methyl group: Cleavage of the bond between C4 and the methyl group would result in the loss of a methyl radical (mass 15) to give a fragment at m/z 167.

  • Ring Cleavage: Subsequent fragmentation of the piperidine ring in the m/z 127 ion could lead to fragments such as m/z 112.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and comparison with structurally related molecules. The key identifying features are expected to be the highly shielded cyclopropyl signals in NMR, the characteristic dual N-H stretch of the primary amine in IR, and fragmentation patterns dominated by alpha-cleavage in mass spectrometry. This theoretical framework should serve as a valuable resource for the identification, characterization, and quality control of this and similar compounds in a research and development setting. Experimental verification of these predictions is, of course, the necessary next step for any definitive structural elucidation.

References

  • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanamine. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Wiley. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • YouTube. (2021, February 2). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. Retrieved from [Link]

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Exploratory

The Strategic Integration of the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The piperidine ring is a cornerstone of contemporary drug design, prized for its favorab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of contemporary drug design, prized for its favorable physicochemical properties and its prevalence in a multitude of approved therapeutics. Within this privileged scaffold, the 4-aminopiperidine motif has emerged as a particularly fruitful starting point for the development of novel modulators of a diverse range of biological targets. This technical guide delves into the medicinal chemistry of a specific, yet highly versatile, subclass: 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine derivatives. We will explore the synthetic rationale, key structure-activity relationships (SAR), and potential therapeutic applications of this scaffold, providing researchers and drug development professionals with a comprehensive overview of its potential. This guide will also feature detailed experimental protocols and data presentation to facilitate the practical application of the concepts discussed.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom. Its ubiquity in medicinal chemistry can be attributed to several key factors:

  • Three-Dimensionality: The chair-like conformation of the piperidine ring introduces a degree of three-dimensional complexity that can enhance binding to biological targets compared to flat aromatic systems.

  • Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, improving aqueous solubility. The overall scaffold has a low molecular weight and a favorable lipophilicity profile, contributing to good ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, allowing for the facile generation of diverse chemical libraries.

The 4-aminopiperidine core, in particular, has been successfully employed in the development of drugs targeting a variety of receptors and enzymes, including G-protein coupled receptors (GPCRs), ion channels, and proteases.

The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Core: A Triad of Favorable Moieties

The focus of this guide, the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine core, combines three key structural features, each contributing to its potential as a valuable pharmacophore:

  • The 4-Methyl-4-amino Substitution: The geminal methyl and amino groups at the 4-position introduce a quaternary center, which can have several implications for drug design. The methyl group can provide a steric handle to probe binding pockets and can also block potential sites of metabolism. The primary amine serves as a crucial vector for further derivatization, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

  • The 1-(Cyclopropylmethyl) Group: The N-cyclopropylmethyl moiety is a well-established substituent in medicinal chemistry, particularly in the field of opioid receptor modulation. It is often considered a "magic methyl" equivalent for nitrogen, offering a unique combination of lipophilicity and metabolic stability. The cyclopropyl ring can engage in favorable van der Waals interactions within a binding pocket, and its introduction can significantly impact a compound's pharmacological profile, often imparting antagonist or partial agonist activity at GPCRs.

The convergence of these three structural elements creates a scaffold with a high degree of "drug-likeness" and multiple points for diversification, making it an attractive starting point for lead discovery and optimization campaigns.

Synthetic Strategies for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Derivatives

A key advantage of this scaffold is its accessible synthesis. A convergent and efficient synthetic route can be envisioned, drawing from established methodologies in heterocyclic chemistry.

Synthesis of the Core Scaffold

The synthesis of the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine core can be achieved in a two-step sequence starting from commercially available 1-Boc-4-piperidone.

Step 1: Synthesis of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate

This step involves a Strecker-type reaction followed by hydrolysis.

  • Protocol:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • To the resulting residue, add a solution of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and concentrate the filtrate to afford the crude product, which can be purified by column chromatography.

Step 2: N-Alkylation with Cyclopropylmethyl Bromide

The final step to the core scaffold is a standard N-alkylation.

  • Protocol:

    • To a solution of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

    • Add cyclopropylmethyl bromide (1.2 eq) and stir the reaction at 60 °C for 12 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine core.

Diversification of the Scaffold

The primary amine at the 4-position is the key handle for diversification. A common and effective strategy is the formation of amide bonds with a variety of carboxylic acids.

General Protocol for Amide Coupling:

  • To a solution of 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine (1.0 eq) and a carboxylic acid (1.1 eq) in a solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC).

This straightforward amide coupling allows for the rapid generation of a library of derivatives with diverse substituents, which is essential for exploring the structure-activity relationship.

Therapeutic Applications and Structure-Activity Relationships (SAR)

While specific biological data for the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold is not extensively published, we can infer its potential therapeutic applications and likely SAR based on the known activities of related 4-aminopiperidine derivatives.

Potential Therapeutic Targets
  • CCR5 Antagonists for HIV Treatment: The 4-aminopiperidine scaffold is a key component of several C-C chemokine receptor type 5 (CCR5) antagonists, such as Maraviroc. CCR5 is a co-receptor for HIV entry into host cells, and its antagonism is a validated therapeutic strategy. The 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine core could serve as a novel scaffold for the development of new CCR5 antagonists.

  • Opioid Receptor Modulators for Pain and Addiction: The N-cyclopropylmethyl group is a classic feature of opioid receptor antagonists (e.g., naltrexone) and mixed agonist-antagonists. It is conceivable that derivatives of the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold could exhibit interesting profiles at opioid receptors, potentially leading to new analgesics with reduced side effects or novel treatments for opioid use disorder.

  • Modulators of CNS Targets for Neurological and Psychiatric Disorders: The piperidine scaffold is prevalent in drugs acting on the central nervous system (CNS). The favorable physicochemical properties of the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine core make it an attractive starting point for targeting GPCRs and ion channels implicated in conditions such as schizophrenia, depression, and anxiety.

Hypothetical Structure-Activity Relationship (SAR) Study

To illustrate the process of SAR exploration, let's consider a hypothetical library of amide derivatives of the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine core, targeting a generic GPCR.

Table 1: Hypothetical SAR Data for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Amide Derivatives

Compound IDR Group (from R-COOH)GPCR Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
1a Phenyl150250 (agonist)
1b 4-Chlorophenyl5080 (agonist)
1c 4-Methoxyphenyl200350 (agonist)
1d 3,4-Dichlorophenyl1530 (agonist)
1e Thiophene-2-yl120180 (agonist)
1f N-methyl-indol-3-yl815 (partial agonist)
1g Cyclohexyl500>1000
1h Benzyl90150 (agonist)
  • Aromatic/Heteroaromatic R groups are preferred: The significant drop in activity for the cyclohexyl derivative (1g ) suggests that an aromatic or heteroaromatic ring is crucial for binding.

  • Electronic effects on the phenyl ring are important: The introduction of an electron-withdrawing chloro group at the 4-position (1b ) enhances potency compared to the unsubstituted phenyl ring (1a ). This effect is even more pronounced with two chloro substituents (1d ). Conversely, an electron-donating methoxy group (1c ) is detrimental to activity. This suggests that the electronic nature of the aromatic ring plays a key role in the interaction with the receptor.

  • Exploration of different aromatic systems is warranted: The potent activity of the indole derivative (1f ) suggests that exploring a variety of heteroaromatic systems could lead to further improvements in potency and a modulation of the functional activity profile (from full to partial agonism).

Data Visualization and Workflow Diagrams

Visualizing the chemical space and the experimental workflow is crucial for effective communication in a research environment.

Diagram 1: General Structure of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Derivatives

Caption: Diversification points of the core scaffold.

Diagram 2: Synthetic Workflow for Library Generation

G Start Start Synthesize_Core Synthesize Core Scaffold Start->Synthesize_Core Amide_Coupling Parallel Amide Coupling Synthesize_Core->Amide_Coupling Purification Purification (HPLC) Amide_Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis End End SAR_Analysis->End

Caption: A typical workflow for library synthesis and evaluation.

Conclusion and Future Directions

The 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by its constituent fragments, makes it an attractive starting point for the development of novel therapeutics. The primary amine handle allows for extensive diversification, enabling the fine-tuning of pharmacological activity against a range of biological targets.

Future work in this area should focus on the synthesis and biological evaluation of diverse libraries of these derivatives against targets where the 4-aminopiperidine and N-cyclopropylmethyl motifs have shown promise, such as CCR5, opioid receptors, and various CNS-related GPCRs. Detailed in vitro and in vivo characterization will be crucial to unlocking the full therapeutic potential of this versatile scaffold. This guide provides a foundational framework to inspire and facilitate such research endeavors.

References

  • Gelin, C. F., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3683-3686. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.[Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Portoghese, P. S. (1989). Bivalent ligands and the message-address concept in the design of selective opioid receptor antagonists. Trends in Pharmacological Sciences, 10(6), 230-235. [Link]

Foundational

The N-Cyclopropylmethyl Switch: Structural Mechanisms and Pharmacological Divergence

Executive Summary In medicinal chemistry, few structural modifications are as consequential as the substitution of the N-methyl group with a cyclopropylmethyl (CPM) moiety on the morphinan scaffold. This modification—oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, few structural modifications are as consequential as the substitution of the N-methyl group with a cyclopropylmethyl (CPM) moiety on the morphinan scaffold. This modification—often termed the "antagonist switch"—is the defining feature differentiating potent agonists (e.g., Oxymorphone) from life-saving antagonists (e.g., Naltrexone).

This guide deconstructs the role of the CPM group beyond simple steric bulk. We analyze its specific interaction with the Mu Opioid Receptor (MOR) orthosteric pocket, its interference with the W293 toggle switch, and the synthetic protocols required to install it with high fidelity.

Structural Biology: The Mechanism of the Switch

The transition from agonism to antagonism via the CPM group is not merely a result of blocking the binding site; it is a result of conformational selection .

The Orthosteric Binding Pocket

The morphinan nitrogen is anchored by an ionic bond to Asp147 (D3.32) in the receptor's transmembrane helix 3 (TM3). In agonists like morphine (N-methyl), the small substituent allows the ligand to sit deep within the pocket, permitting the inward collapse of TM3 and the outward movement of TM6—the hallmark of GPCR activation.

The CPM "Locking" Mechanism

The CPM group is lipophilic and bulky (


 for the fragment). When introduced:
  • Hydrophobic Clash: The CPM group occupies a hydrophobic sub-pocket defined by Trp293 (W6.48) , Tyr326 (Y7.43) , and Ile296 (I6.51) .

  • Toggle Switch Interference: The bulk of the CPM group prevents the rotation of the W293 (Rotamer Toggle Switch) .

  • ** conformational Freezing:** By sterically clashing with TM6, the CPM group prevents the 14 Å outward movement of TM6 required to open the intracellular cavity for G-protein (

    
    ) coupling. The receptor is effectively "frozen" in the inactive state.
    
Visualization: Receptor State Logic

The following diagram illustrates the logical flow of receptor state determination based on the N-substituent.

ReceptorState Ligand Ligand Binding Anchor Asp147 (D3.32) Ionic Anchor Ligand->Anchor Substituent N-Substituent Analysis Anchor->Substituent AgonistPath Small Group (Methyl/Phenethyl) Substituent->AgonistPath AntagonistPath Bulky/Rigid Group (CPM/Allyl) Substituent->AntagonistPath Toggle Trp293 (W6.48) Toggle Switch AgonistPath->Toggle Permits Rotation AntagonistPath->Toggle Steric Clash Active Active State (TM6 Outward Move) Toggle->Active Switch ON Inactive Inactive State (Conformation Locked) Toggle->Inactive Switch BLOCKED

Figure 1: Mechanistic logic of the N-substituent switch. The CPM group (Red path) physically obstructs the W6.48 toggle switch, preventing the conformational change necessary for signal transduction.

Case Study: The Buprenorphine Anomaly

While Naltrexone (CPM) is a pure antagonist, Buprenorphine also possesses a CPM group yet acts as a partial agonist. This seeming contradiction highlights the importance of the scaffold.

  • The C7-Bridge Effect: Buprenorphine contains a C7-ethano bridge with a bulky t-butyl/hydroxyl group.

  • Restricted Pivoting: Recent molecular dynamics simulations (see Reference 1) reveal that the C7 bridge restricts the ligand's ability to pivot around the Asp147 anchor.

  • Result: The CPM group in Buprenorphine sits "higher" in the pocket compared to Naltrexone. It does not fully block the active conformation but prevents the full ensemble of active states, resulting in partial agonism and the clinical "ceiling effect" on respiratory depression.

Synthetic Chemistry: Installing the CPM Group

The synthesis of N-CPM morphinans (e.g., Naltrexone) typically proceeds via the N-alkylation of Noroxymorphone.[1] This reaction requires precise control to avoid quaternary ammonium salt formation (over-alkylation).

Reaction Workflow

Synthesis Start Noroxymorphone (Secondary Amine) Reaction N-Alkylation (60-70°C, 18-24h) Start->Reaction Reagents Reagents: CPM-Bromide + NaHCO3 Solvent: DMF or NMP Reagents->Reaction Check In-Process Control (HPLC) Target: <0.5% Starting Material Reaction->Check SideProduct Impurity: Quaternary Ammonium Salt Reaction->SideProduct Over-alkylation (Excess Reagent/Heat) Check->Reaction Incomplete Workup Workup: Water precip. or Extraction Check->Workup Pass Product Naltrexone Base (Yield: ~85-90%) Workup->Product

Figure 2: Synthetic workflow for N-alkylation. Critical control points include stoichiometry and temperature to prevent quaternary salt formation.

Detailed Protocol: Noroxymorphone to Naltrexone

Standard Operating Procedure (SOP) for Bench Scale (10g)

Reagents:

  • Noroxymorphone (1.0 eq)

  • (Bromomethyl)cyclopropane (CPM-Br) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (1.5 eq)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Step-by-Step:

  • Suspension: Charge Noroxymorphone (10g) and

    
     (4.4g) into a reaction vessel containing NMP (50 mL). Inert atmosphere (
    
    
    
    ) is mandatory to prevent oxidation of the phenol.
  • Addition: Heat the mixture to 50°C. Add CPM-Br (5.2g) dropwise over 30 minutes. Expert Note: Slow addition prevents localized high concentrations of alkylating agent, reducing quaternary salt formation.

  • Reaction: Stir at 60°C for 18–24 hours.

  • IPC (In-Process Control): Sample for HPLC. The reaction is deemed complete when Noroxymorphone is

    
    .
    
  • Quench/Workup: Cool to 20°C. Pour the reaction mixture slowly into 250 mL of ice water with vigorous stirring. Naltrexone base will precipitate as a white solid.

  • Purification: Filter the solid, wash with water (

    
     mL), and dry under vacuum at 50°C. Recrystallize from Ethanol/Water if purity is 
    
    
    
    .

Pharmacological Profiling[2][3][4]

The CPM group dramatically alters the pharmacodynamic profile. Below is a comparison of key morphinan structures.

Comparative Data Table
CompoundN-SubstituentReceptor Profile (MOR)Binding Affinity (

, nM)
Functional Effect (

)
Clinical Indication
Oxymorphone MethylFull Agonist0.97100%Severe Pain
Naltrexone CPM Antagonist 0.1 - 0.5 0% Opioid/Alcohol Dependence
Naloxone AllylAntagonist1.50%Overdose Reversal
Buprenorphine CPM Partial Agonist 0.2 ~40% OUD / Pain

Note:


 values are representative means from radioligand binding assays (

-DAMGO displacement).
Functional Assay Validation

To verify the "silent" nature of the CPM-induced antagonism, a


 Binding Assay  is the gold standard.
  • Agonist Mode: Incubate membranes with the test compound (Naltrexone).

    • Result: No increase in GTP

      
      S binding above basal levels.
      
  • Antagonist Mode: Incubate membranes with a fixed concentration of standard agonist (e.g., DAMGO

    
    ) + increasing concentrations of Naltrexone.
    
    • Result: Dose-dependent inhibition of DAMGO-induced GTP

      
      S binding. The 
      
      
      
      derived here validates the functional blockade.

References

  • Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321–326.

  • Huang, W., et al. (2015). Structural insights into µ-opioid receptor activation. Nature, 524, 315–321.

  • Mazurek, J., et al. (2014).[2] Buprenorphine: Crystal structure and binding mode analysis. Acta Crystallographica Section E, 70(5), o635.

  • Husbands, S. M., & Lewis, J. W. (2003). Opioid ligands having delayed long-term antagonist activity: Potential pharmacotherapies for opioid abuse. Mini Reviews in Medicinal Chemistry, 3(2), 137-144.
  • Fries, D. S. (2002). Opioid Analgesics.[3][4][5][6][7][8][9][10][11][12] In Foye's Principles of Medicinal Chemistry (5th ed.). Lippincott Williams & Wilkins.

Sources

Exploratory

Technical Guide: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine in Drug Design

Document Control: Version: 1.0 Topic: Structural Logic, Synthesis, and Pharmacological Application of the Gem-Disubstituted Piperidine Scaffold. Executive Summary: The Rigidified Lipophilic Core In modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Topic: Structural Logic, Synthesis, and Pharmacological Application of the Gem-Disubstituted Piperidine Scaffold.

Executive Summary: The Rigidified Lipophilic Core

In modern medicinal chemistry, the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold represents a high-value "privileged structure" modification. It addresses two notorious failure modes in early drug discovery: metabolic instability of the piperidine ring and conformational entropy of flexible linkers.

By introducing a geminal methyl group at the 4-position (gem-disubstitution) alongside the 4-amino functionality, this scaffold leverages the Thorpe-Ingold effect to lock the pharmacophore into a bioactive conformation while simultaneously blocking oxidative metabolism at the susceptible 4-carbon. The N-cyclopropylmethyl (CPM) tail provides a "Goldilocks" zone of lipophilicity—bulky enough to fill hydrophobic pockets (as seen in opioid and chemokine receptor antagonists) but small enough to maintain solubility.

This guide details the structural causality, robust synthetic protocols, and application logic for integrating this scaffold into lead optimization campaigns.

Structural Logic & Pharmacophore Analysis

The Gem-Methyl Effect (Conformational Locking)

The defining feature of this scaffold is the presence of the methyl group at the same carbon as the primary amine. In a standard 4-aminopiperidine, the amino group can freely rotate and the ring can flip between chair conformations.

  • Mechanism: The 4-methyl group introduces steric strain that disfavors the diaxial conformation. It forces the bulkier substituent (often the amide/urea derived from the amine) into the equatorial position.

  • Thermodynamic Benefit: By pre-organizing the molecule into the bioactive conformation, the entropic penalty of binding to the receptor is reduced, often resulting in a 10-100x potency boost compared to the des-methyl analog [1].

Metabolic Blockade

The 4-position of piperidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Causality: The C-H bond at the 4-position of a standard piperidine is easily abstracted. Replacing this hydrogen with a methyl group (quaternary carbon) eliminates this metabolic route, significantly extending the half-life (

    
    ) of the compound [2].
    
The N-Cyclopropylmethyl (CPM) Switch

The N-CPM motif is historically significant in G-Protein Coupled Receptor (GPCR) medicinal chemistry.

  • Opioid Receptors: In the morphinan class (e.g., Naltrexone), the N-CPM group acts as an "antagonist switch," converting agonists into potent antagonists. This logic transfers to piperidine-based opioids.

  • Lipophilicity: The cyclopropyl group adds

    
     1.5 units to cLogP compared to a methyl group, facilitating blood-brain barrier (BBB) penetration without the high metabolic turnover associated with 
    
    
    
    -butyl or
    
    
    -phenethyl chains.

Physicochemical Profiling

The following data summarizes the calculated properties of the core scaffold, essential for predicting ADME behavior.

PropertyValue (Calc.)Implications for Drug Design
Molecular Weight 168.28 g/mol Fragment-like; allows heavy decoration on the amine.
cLogP 1.8 - 2.1Ideal for CNS penetration (optimal range 2.0–3.5).
pKa (Piperidine N) ~8.4Moderately basic; likely protonated at physiological pH.
pKa (Primary Amine) ~10.1High basicity; suitable for amide/urea formation.
TPSA 29.0 ŲExcellent membrane permeability (<140 Ų).
Rotatable Bonds 2Highly rigid core structure.

Synthetic Protocols

The synthesis of gem-disubstituted piperidines is non-trivial due to the steric hindrance at the quaternary center. The Ritter Reaction is the most authoritative and scalable method for installing the 4-amino-4-methyl motif [3].

Diagram: Synthetic Workflow

The following directed graph illustrates the critical path from commercially available precursors to the final scaffold.

SynthesisPath Start 1-Benzyl-4-piperidone Step1 Grignard Addition (MeMgBr) Start->Step1 Inter1 1-Benzyl-4-methyl-4-piperidinol Step1->Inter1 Nucleophilic Attack Step2 Ritter Reaction (HCN/H2SO4) Inter1->Step2 Inter2 4-Formamido Intermediate Step2->Inter2 Acid Catalysis Step3 Hydrolysis (HCl/EtOH) Inter2->Step3 Inter3 4-Amino-4-methylpiperidine Step3->Inter3 Deformylation Step4 N-Alkylation ((Bromomethyl)cyclopropane) Inter3->Step4 Alkylation (Base) Final 1-(Cyclopropylmethyl)- 4-methylpiperidin-4-amine Step4->Final

Caption: Figure 1. Convergent synthesis of the scaffold utilizing the Ritter reaction to install the hindered amine.

Detailed Protocol: The Ritter Sequence

Step 1: Grignard Addition

  • Charge a flame-dried flask with 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF under

    
    .
    
  • Cool to -78°C. Add Methylmagnesium bromide (3.0M in ether, 1.2 eq) dropwise over 30 minutes.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Validation: TLC should show disappearance of ketone.

  • Quench with saturated

    
    . Extract with EtOAc. The product, 1-benzyl-4-methyl-4-piperidinol , is often used directly.
    

Step 2: Ritter Reaction (Critical Step)

  • Dissolve the tertiary alcohol (from Step 1) in glacial acetic acid.

  • Add Sodium Cyanide (2.0 eq) carefully (Caution: HCN generation).

  • Add concentrated

    
     (3.0 eq) dropwise at 0°C.
    
  • Heat to 50°C for 12 hours. The tertiary carbocation forms and is trapped by the nitrile to form the formamide.

  • Workup: Pour onto ice/NaOH. Extract the 4-formamido intermediate.

Step 3: Hydrolysis & Alkylation

  • Reflux the formamide in 6N HCl for 24 hours to cleave the formyl group and the benzyl group (if using hydrogenation conditions) or just the formyl group.

    • Note: If Benzyl is retained, remove via

      
       in MeOH.
      
  • Isolate 4-amino-4-methylpiperidine as the free base.

  • Dissolve in DMF. Add (Bromomethyl)cyclopropane (1.1 eq) and

    
     (2.5 eq).
    
  • Heat at 60°C for 6 hours.

  • Purification: Column chromatography (DCM/MeOH/NH3).[1]

Medicinal Chemistry Applications

Opioid Receptor Modulation

The combination of the 4-methyl and N-CPM groups is structurally homologous to the C/D ring junction of morphinans.

  • Application: Design of

    
    -opioid receptor (MOR) antagonists or mixed MOR antagonist/
    
    
    
    -agonist ligands for addiction therapy.
  • SAR Insight: The 4-amino group serves as an anchor for arylamide chains (e.g., phenylacetamides) which extend into the receptor's binding pocket, mimicking the phenylalanine residue of enkephalins [4].

CCR5 Antagonists (HIV Entry Inhibitors)

Compounds like Schering-Plough's Vicriviroc utilize a piperidine core.

  • Strategy: Replacing the standard piperidine with the 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine core improves resistance to CYP3A4 metabolism while maintaining the critical salt-bridge interaction with the receptor via the basic nitrogen [5].

Sigma-1 Receptor Ligands

The N-cyclopropylmethyl piperidine motif is a "privileged structure" for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative diseases.

  • Binding Mode: The basic nitrogen interacts with Asp126, while the CPM group sits in the primary hydrophobic pocket. The 4-methyl group restricts the orientation of the 4-amine "warhead" to point toward the secondary hydrophobic pocket.

Biological Validation (Self-Validating Protocol)

To confirm the utility of this scaffold, researchers must validate the "Gem-Methyl Effect" via a comparative binding assay.

Protocol: Competitive Radioligand Binding (Mu-Opioid Receptor)

  • Preparation: Transfect CHO cells with human MOR cDNA. Prepare membranes.

  • Ligands:

    • Compound A: 1-(Cyclopropylmethyl)-piperidin-4-amine derivative (No methyl).

    • Compound B: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine derivative (Scaffold).

  • Tracer:

    
    -DAMGO (Agonist) or 
    
    
    
    -Naloxone (Antagonist).
  • Incubation: Incubate membranes + Tracer + Increasing conc. of Compound A or B (10 pM to 10 µM) in Tris-HCl buffer (pH 7.4) for 90 min at 25°C.

  • Analysis: Terminate via rapid filtration. Count radioactivity.[2]

  • Success Criteria: Compound B should exhibit a

    
     value 5-50x lower (higher affinity) than Compound A, confirming that the 4-methyl group locks the bioactive conformation.
    

References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

  • Giancola, J. B., et al. (2020).[4] Structure-activity relationships for a series of aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability.[4] European Journal of Medicinal Chemistry, 208, 112674.[5] Link

  • Teodori, E., et al. (2004).[2] Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry, 47(24), 6070-6081. Link

  • Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 36(20), 2833-2841. Link

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors.[6] Journal of Medicinal Chemistry, 47(10), 2405-2408. Link

Sources

Protocols & Analytical Methods

Method

N-alkylation of 4-methylpiperidin-4-amine with cyclopropylmethyl bromide

Application Note: Regioselective N-Alkylation of 4-Methylpiperidin-4-amine with Cyclopropylmethyl Bromide Abstract & Introduction This application note details the protocol for the regioselective N-alkylation of 4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 4-Methylpiperidin-4-amine with Cyclopropylmethyl Bromide

Abstract & Introduction

This application note details the protocol for the regioselective N-alkylation of 4-methylpiperidin-4-amine using cyclopropylmethyl bromide (bromomethylcyclopropane). This reaction is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of opioid receptor ligands (e.g., mixed agonist/antagonist morphinans and piperidines) and CCR5 antagonists.

The substrate, 4-methylpiperidin-4-amine, presents a unique chemoselectivity challenge: it contains two distinct nucleophilic nitrogen atoms.

  • N1 (Ring Nitrogen): A secondary amine.

  • N-exocyclic (4-Amino): A primary amine attached to a tertiary carbon.

Scope: This guide demonstrates that under standard


 conditions, the reaction is highly selective for the N1 (ring) nitrogen . This selectivity is driven by the steric hindrance of the exocyclic amine (neopentyl-like environment) contrasted with the higher nucleophilicity and accessibility of the secondary ring amine.

Chemical Strategy & Mechanism

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (


) mechanism. To ensure complete conversion and minimize side reactions (such as ring opening of the cyclopropyl group), we utilize Finkelstein catalysis (in situ generation of alkyl iodide) and a mild inorganic base.
Mechanistic Insight: The Selectivity Filter
  • Nucleophilicity vs. Sterics: While primary amines are typically more nucleophilic than secondary amines due to electronic effects, the 4-amino group in this substrate is attached to a quaternary carbon (C4). This creates a "t-butylamine-like" steric environment, significantly retarding the approach of the electrophile.

  • Cyclopropyl Stability: Cyclopropylmethyl halides can undergo rearrangement to cyclobutyl or homoallyl derivatives under

    
     (cationic) or radical conditions. By maintaining strictly basic, bimolecular (
    
    
    
    ) conditions, the cyclopropyl ring integrity is preserved.
Pathway Visualization

ReactionPathway cluster_conditions Reaction Conditions SM 4-methylpiperidin-4-amine (Starting Material) TS Transition State (Steric Filter) SM->TS Nucleophilic Attack (N1) Reagent Cyclopropylmethyl Bromide (+ KI Catalyst) Reagent->TS Electrophile Product 1-(cyclopropylmethyl)-4- methylpiperidin-4-amine TS->Product Major Pathway (Kinetic Control) SideProduct Over-alkylated (Bis-alkylation) Product->SideProduct Excess Reagent (Slow) Cond Solvent: ACN Base: K2CO3 Temp: 60°C

Figure 1: Reaction pathway highlighting the kinetic dominance of N1-alkylation over sterically hindered exocyclic amine alkylation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
4-methylpiperidin-4-amine 114.191.0Substrate
Cyclopropylmethyl bromide 135.001.1Electrophile
Potassium Carbonate (

)
138.212.5Base (HCl Scavenger)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Acetonitrile (ACN) -[0.2 M]Solvent (Polar Aprotic)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-methylpiperidin-4-amine (1.14 g, 10.0 mmol).

  • Add Acetonitrile (50 mL). Stir until the amine is fully dissolved.

  • Add anhydrous

    
      (3.45 g, 25.0 mmol) and KI  (166 mg, 1.0 mmol). The mixture will be a suspension.[4]
    

Step 2: Reagent Addition

  • Add Cyclopropylmethyl bromide (1.48 g, 1.07 mL, 11.0 mmol) dropwise over 5 minutes at room temperature.

    • Expert Note: Do not add all at once to prevent local high concentrations that could favor over-alkylation.

Step 3: Reaction

  • Heat the mixture to 60°C (oil bath temperature).

  • Stir vigorously for 12–16 hours .

  • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM + 1%

    
    ).
    
    • Stain: Ninhydrin (amines) or Iodine chamber.

    • Observation: The starting material (lower

      
      ) should disappear; a new major spot (higher 
      
      
      
      ) should appear.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filter off the solid inorganic salts (

    
    , KBr, KI) through a celite pad or sintered glass funnel. Wash the cake with ACN (2 x 10 mL).
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

  • Acid-Base Extraction (Purification):

    • Dissolve the residue in DCM (30 mL).

    • Extract with 1N HCl (2 x 20 mL). Product moves to aqueous phase.

    • Wash the combined aqueous layer with DCM (1 x 10 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 4N NaOH (cool in ice bath during addition).

    • Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[4]
      

Step 5: Final Yield & Analysis

  • Expected Yield: 75–85%

  • Appearance: Pale yellow to colorless oil.[6]

Process Control & Troubleshooting

Use the following logic flow to address common experimental deviations.

Troubleshooting Start Analysis of Crude Mixture SM_Left SM Remaining (>10%)? Start->SM_Left Over_Alk Dialkylated Product Present? SM_Left->Over_Alk No Action1 1. Add 0.2 eq alkyl bromide 2. Add catalytic KI 3. Increase temp to 70°C SM_Left->Action1 Yes Cyclo_Open Ring Opening Observed? Over_Alk->Cyclo_Open No Action2 Reduce equivalents of alkyl bromide to 0.95 eq in next run. Purify via Column (DCM/MeOH/NH3). Over_Alk->Action2 Yes Success Proceed to NMR/MS Validation Cyclo_Open->Success No Action3 Check solvent quality (acidic?). Ensure base is anhydrous. Lower temp to 50°C. Cyclo_Open->Action3 Yes

Figure 2: Troubleshooting decision tree for reaction optimization.

Quality Control & Validation

To ensure the scientific integrity of the synthesized product, the following analytical signatures must be verified.

1H NMR Diagnostics (CDCl3, 400 MHz)
  • Cyclopropyl Ring: Look for the characteristic multiplets upfield.

    • 
       0.10–0.20 ppm (2H, m, cyclopropyl 
      
      
      
      )
    • 
       0.45–0.55 ppm (2H, m, cyclopropyl 
      
      
      
      )
    • 
       0.80–0.95 ppm (1H, m, cyclopropyl CH)
      
  • N-CH2-Cyclopropyl: Doublet around

    
     2.2–2.3 ppm (
    
    
    
    Hz).
  • Ring Protons: The protons

    
     to the ring nitrogen (positions 2 and 6) will shift slightly upfield compared to the starting material due to alkylation.
    
  • Methyl Group: Singlet around

    
     1.1–1.2 ppm (3H, s, C4-Me).
    
Mass Spectrometry (ESI+)
  • Target Mass: Calculated

    
     (approx).
    
  • Fragmentation: Cyclopropylmethyl groups often show a characteristic loss of 55 Da (cyclopropylmethyl radical) or 41 Da (allyl cation rearrangement) in EI, though ESI usually gives the parent ion.

References

  • Regioselectivity in Piperidines

    • Title: Selective endo-Cyclic α-Functionalization of Satur
    • Source: J. Org. Chem. 2015, 80, 17, 8821–8829.
    • URL:[Link]

  • General N-Alkylation Protocols

    • Title: Application Notes and Protocols for N-Alkylation of Piperidin-4-amine.[2][7]

    • Source: BenchChem Application Protocols.[2][4]

  • Cyclopropylmethyl Derivatives in Opioid Chemistry

    • Title: Synthesis and biological evaluation of 14-alkoxymorphinans. (Contextual reference for N-CPM usage).
    • Source: J. Med. Chem.
    • URL:[Link]

  • Target Molecule Data

    • Title: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CAS 1017400-92-8) Properties.[8]

    • Source: PubChem / SynHet.
    • URL:[Link][8]

Sources

Application

Application Note: Scalable Synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

This Application Note is structured as a high-level Technical Transfer Package , designed for process chemists and scale-up engineers. It prioritizes robust, scalable chemistry over academic brevity, ensuring safety and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level Technical Transfer Package , designed for process chemists and scale-up engineers. It prioritizes robust, scalable chemistry over academic brevity, ensuring safety and reproducibility on a multi-kilogram scale.

Executive Summary

The target molecule, 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CMPA) , represents a critical "gem-disubstituted" piperidine scaffold often utilized in the synthesis of CCR5 antagonists, kinase inhibitors, and GPCR ligands [1].

The primary synthetic challenge lies in constructing the sterically hindered quaternary carbon at the C4 position while maintaining the integrity of the acid-sensitive cyclopropyl moiety. This protocol details a Late-Stage Alkylation Strategy . By employing an N-benzyl protecting group during the harsh acidic conditions of the Ritter reaction, we avoid the risk of cyclopropyl ring-opening (homoallylic rearrangement), ensuring a high-purity profile suitable for GMP manufacturing.

Key Process Advantages
  • Safety: Avoids the use of bulk azides (Curtius/Schmidt routes) or cyanides (Strecker) on the quaternary center.

  • Scalability: Utilizes the Ritter Reaction for amine installation, a reaction proven on ton-scale for tert-alkyl amines [2].

  • Robustness: Delays the introduction of the sensitive cyclopropylmethyl group until the final step.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases: Nucleophilic Addition , Ritter Amination , and N-Alkylation Switch .

G cluster_0 Phase 1: Quaternary Center Construction cluster_1 Phase 2: Nitrogen Installation Start 1-Benzyl-4-piperidone (Starting Material) Inter1 1-Benzyl-4-methylpiperidin-4-ol (Tertiary Alcohol) Start->Inter1 Step 1: MeMgBr Grignard Addition Inter2 N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide (Ritter Product) Inter1->Inter2 Step 2: MeCN, H2SO4 Ritter Reaction Inter3 4-Methylpiperidin-4-amine (Deprotected Scaffold) Inter2->Inter3 Step 3: HCl Hydrolysis & Pd/C Hydrogenolysis Target 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (Target API Intermediate) Inter3->Target Step 4: (Bromomethyl)cyclopropane N-Alkylation

Figure 1: Synthetic flow for CMPA. The route prioritizes the stability of the cyclopropyl ring by introducing it post-acidic processing.

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Conversion of 1-Benzyl-4-piperidone to 1-Benzyl-4-methylpiperidin-4-ol. Rationale: Grignard addition is preferred over organolithium reagents for better thermal control on scale.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in Et2O, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Setup: Charge a dry reactor with 1-Benzyl-4-piperidone dissolved in anhydrous THF (5 vol). Cool the solution to -10°C under nitrogen.

  • Addition: Slowly dose MeMgBr (1.2 equiv) over 2 hours, maintaining internal temperature < 0°C. Note: Exothermic reaction.

  • Reaction: Warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC/HPLC for consumption of ketone.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na2SO4 and concentrate.

  • Output: 1-Benzyl-4-methylpiperidin-4-ol. (Expected Yield: >90%).

Phase 2: The Ritter Amination (Critical Step)

Objective: Conversion of the tertiary alcohol to the acetamide. Rationale: The Ritter reaction is the most atom-economical method to install a nitrogen on a tertiary carbon [3]. We use acetonitrile to form the acetamide, which is stable and easily hydrolyzed.

Reagents:

  • 1-Benzyl-4-methylpiperidin-4-ol (1.0 equiv)

  • Acetonitrile (Solvent & Reagent, 10 vol)

  • Sulfuric Acid (conc. H2SO4, 3.0 equiv)

Protocol:

  • Solvation: Dissolve the tertiary alcohol in Acetonitrile. Cool to 0°C.

  • Acid Addition: Add conc. H2SO4 dropwise. Critical Process Parameter (CPP): Maintain temperature < 10°C to prevent elimination to the tetrahydropyridine impurity (elimination is the major side reaction).

  • Reaction: Allow to warm to room temperature. Stir for 12-18 hours.

  • Quench: Pour the mixture onto ice-water. Basify to pH 10 with NaOH (50% aq).

  • Extraction: Extract with Dichloromethane (DCM). The product is the acetamide.

  • Purification: Recrystallize from Ethanol/Heptane if necessary to remove elimination byproducts.

Phase 3: Global Deprotection & Alkylation

Objective: Removal of Acetyl and Benzyl groups, followed by Cyclopropylmethyl installation.

Step 3A: Hydrolysis & Hydrogenolysis

  • Hydrolysis: Reflux the acetamide in 6N HCl for 24 hours to cleave the acetyl group, yielding the primary amine.

  • Hydrogenolysis: Dissolve the crude amine salt in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi H2, 50°C for 12 hours to remove the benzyl group.

  • Filtration: Filter catalyst over Celite. Concentrate to obtain 4-methylpiperidin-4-amine dihydrochloride .

Step 3B: N-Alkylation (The "Switch") Rationale: Using (Bromomethyl)cyclopropane is cost-effective. The cyclopropyl ring is introduced here under mild basic conditions, avoiding acid degradation [4].

Reagents:

  • 4-Methylpiperidin-4-amine 2HCl (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.1 equiv)

  • Potassium Carbonate (K2CO3, 3.5 equiv)

  • Acetonitrile (10 vol)

Protocol:

  • Suspend the amine salt and K2CO3 in Acetonitrile.

  • Add (Bromomethyl)cyclopropane.

  • Heat to 60°C for 16 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.[2]

  • Final Purification: Distillation (high vacuum) or formation of the HCl salt for crystallization.

Process Parameters & Specifications

ParameterSpecificationRationale
MeMgBr Addition Temp -10°C to 0°CPrevents side reactions; controls exotherm.
H2SO4 Equivalents 3.0 - 4.0 equivExcess acid required to drive the Ritter equilibrium and protonate the piperidine nitrogen.
Ritter Temperature < 25°CHigher temperatures favor elimination to the alkene (tetrahydropyridine).
Alkylation Base K2CO3 (granular)Mild base sufficient for alkylation; avoids over-alkylation seen with stronger bases.

References

  • Perumal, P. T., et al. "Synthesis and pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 12, 2004.

  • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones." Journal of the American Chemical Society, vol. 70, no. 12, 1948, pp. 4045–4048.

  • Organic Chemistry Portal. "Ritter Reaction: Mechanism and Applications."[3]

  • Vibrant Pharma. "N-Cyclopropyl-1-methylpiperidin-4-amine: Commercial availability and structural analogs."

Sources

Method

Application Notes and Protocols for the Synthesis of Novel c-Jun N-terminal Kinase (JNK) Inhibitors Utilizing 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Introduction: Targeting the JNK Signaling Pathway in Disease The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the JNK Signaling Pathway in Disease

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family.[1][2] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis (programmed cell death).[3][4] This pathway can be activated by various stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, and oxidative stress.[5][6]

Dysregulation of the JNK signaling cascade has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, autoimmune diseases such as rheumatoid arthritis, various cancers, and metabolic conditions like diabetes.[3][4] There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed throughout the body, while JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[3][4] This isoform-specific distribution makes JNK3 a particularly attractive therapeutic target for neurological conditions, offering the potential for targeted therapies with fewer off-target effects.[4][5] Consequently, the development of potent and selective small molecule inhibitors of JNKs is an area of intense research in modern drug discovery.[7]

This application note provides a detailed guide on the synthesis and utilization of a key intermediate, 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine , in the construction of a novel class of aminopyrimidine-based JNK inhibitors. We will delve into the rationale behind the structural components of this amine and provide step-by-step protocols for its synthesis and subsequent incorporation into a final inhibitor scaffold.

The JNK Signaling Cascade: A Therapeutic Target

The JNK signaling pathway is a multi-tiered cascade that amplifies extracellular signals to elicit a cellular response. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates a variety of substrate proteins, including the transcription factor c-Jun, leading to changes in gene expression and cellular function.

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, Oxidative Stress) MAP3K MAP3Ks (e.g., MEKK1, ASK1) Stress->MAP3K Activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Regulates Gene Expression Inflammation Inflammation cJun->Inflammation Regulates Gene Expression Proliferation Proliferation cJun->Proliferation Regulates Gene Expression Inhibitor JNK Inhibitor Inhibitor->JNK Inhibits

Caption: The JNK signaling pathway and point of intervention.

Rationale for the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Scaffold

The design of our key intermediate is based on established principles of medicinal chemistry aimed at optimizing the pharmacological properties of kinase inhibitors.

  • The Cyclopropylmethyl Group: The inclusion of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to an increased half-life and improved bioavailability of the drug. Furthermore, the rigid structure of the cyclopropyl group can help to lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity.

  • The 4-Methylpiperidin-4-amine Moiety: The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to introduce a basic nitrogen atom, which can improve aqueous solubility and form favorable interactions with the target protein. The 4-amino group provides a crucial attachment point for coupling to the core inhibitor scaffold. The additional methyl group at the 4-position, a concept sometimes referred to as the "magic methyl" effect, can sterically shield adjacent bonds from metabolism and favorably influence the conformation of the piperidine ring, potentially leading to a significant increase in binding affinity and potency.

Synthesis of the Key Intermediate: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

The following is a robust, multi-step protocol for the synthesis of the title compound, starting from commercially available materials.

Synthesis_Intermediate start 4-Amino-4-methylpiperidine boc_protection Boc Protection start->boc_protection step1_out tert-butyl 4-amino-4-methylpiperidine-1-carboxylate boc_protection->step1_out (Boc)2O, Et3N DCM, 0 °C to rt reductive_amination Reductive Amination (Cyclopropanecarboxaldehyde, NaBH(OAc)3) step1_out->reductive_amination step2_out tert-butyl 4-((cyclopropylmethyl)amino)- 4-methylpiperidine-1-carboxylate reductive_amination->step2_out DCE, rt deprotection Boc Deprotection (TFA or HCl) step2_out->deprotection final_product 1-(Cyclopropylmethyl)- 4-methylpiperidin-4-amine deprotection->final_product DCM, 0 °C to rt

Caption: Synthetic workflow for the key amine intermediate.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Step 1: Boc-Protection of 4-Amino-4-methylpiperidine

  • To a solution of 4-amino-4-methylpiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et3N, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 mL/g) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-amino-4-methylpiperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Reductive Amination with Cyclopropanecarboxaldehyde

  • To a solution of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/g), add cyclopropanecarboxaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 4-((cyclopropylmethyl)amino)-4-methylpiperidine-1-carboxylate.

Step 3: Boc-Deprotection

  • Dissolve the product from Step 2 (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane (10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • To obtain the free base, dissolve the salt in water, basify with 1M NaOH to pH > 12, and extract with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine as the final product.

Application in the Synthesis of an Aminopyrimidine-Based JNK Inhibitor

The synthesized amine is a versatile building block for creating potent JNK inhibitors. Here, we describe its use in a nucleophilic aromatic substitution (SNAr) reaction with a 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitors.

Synthesis_Inhibitor start_pyrimidine 2,4-Dichloropyrimidine snar1 SNAr Reaction 1 start_pyrimidine->snar1 intermediate1 2-Chloro-4-(substituted-anilino) -pyrimidine snar1->intermediate1 DIPEA, n-BuOH, 100 °C snar2 SNAr Reaction 2 intermediate1->snar2 final_inhibitor Final JNK Inhibitor snar2->final_inhibitor DIPEA, NMP, 140 °C amine_intermediate 1-(Cyclopropylmethyl)- 4-methylpiperidin-4-amine amine_intermediate->snar2 aniline Substituted Aniline aniline->snar1

Caption: Synthesis of a final JNK inhibitor via sequential SNAr.

Protocol 2: Synthesis of a Novel JNK Inhibitor

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (n-BuOH, 20 mL/g), add a substituted aniline (e.g., 4-fluoroaniline, 1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The product often precipitates from the solution and can be collected by filtration, washed with cold n-butanol and hexanes, and dried under vacuum.

Step 2: Second Nucleophilic Aromatic Substitution

  • In a microwave vial, combine the product from Step 1 (1.0 eq), 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine (1.2 eq), and DIPEA (3.0 eq) in N-methyl-2-pyrrolidone (NMP, 20 mL/g).

  • Seal the vial and heat the reaction mixture to 140-160 °C using microwave irradiation for 1-3 hours.

  • Alternatively, conventional heating at the same temperature can be used, but may require longer reaction times (24-48 hours).

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to yield the final JNK inhibitor.

Structure-Activity Relationship (SAR) Insights

The aminopyrimidine scaffold serves as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region of JNK. The potency and selectivity of the inhibitor are then modulated by the substituents at the 2- and 4-positions of the pyrimidine ring.

SAR core Aminopyrimidine Core (Hinge Binding) r1 Substituted Aniline (Selectivity, Potency) core->r1 R1 r2 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine core->r2 R2 cyclopropyl Cyclopropylmethyl: - Metabolic Stability - Potency r2->cyclopropyl piperidine Piperidine: - Solubility - Vector to solvent front r2->piperidine methyl 4-Methyl: - Conformational Rigidity - Potency Boost r2->methyl

Caption: Key structural components and their SAR contributions.

  • R1 (Substituted Aniline): This group typically occupies a hydrophobic pocket. The nature and position of substituents on the aniline ring can significantly impact isoform selectivity and overall potency.

  • R2 (1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine): This moiety extends into the solvent-exposed region. The basic nitrogen of the piperidine can improve solubility, while the cyclopropylmethyl group enhances metabolic stability and can make favorable hydrophobic contacts. The 4-methyl group can provide a conformational constraint that improves binding affinity.

Quantitative Data Summary

The following table presents representative data for a JNK inhibitor synthesized using a similar aminopyrimidine scaffold. The values for the proposed inhibitor are hypothetical but based on expected improvements from the incorporation of the specified amine intermediate.

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Microsomal Stability (t½, min)
Reference Inhibitor (without cyclopropylmethyl)55602530
Proposed Inhibitor 20 25 8 >90

Conclusion

The strategic use of 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine as a building block offers a compelling approach to developing novel JNK inhibitors with potentially enhanced properties. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of this key intermediate and its subsequent incorporation into an aminopyrimidine-based inhibitor. The rationale behind the structural design, leveraging the benefits of both the cyclopropylmethyl and 4-methylpiperidine moieties, suggests that this approach can lead to the discovery of potent, selective, and metabolically robust JNK inhibitors for further investigation in various disease models.

References

  • Taylor & Francis. (2015, October 27). JNK Pathway Signaling: A Novel and Smarter Therapeutic Target for Various Biological Diseases. Retrieved from [Link]

  • Yarza, R., et al. (n.d.). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in Pharmacology. Retrieved from [Link]

  • Wang, J. Q., & Min, L. (2005, February 1). Targeting the JNK Signaling Pathway for Stroke and Parkinson's Diseases Therapy. Current Drug Targets-CNS & Neurological Disorders. Retrieved from [Link]

  • Kumar, S., et al. (2015). JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases. PubMed. Retrieved from [Link]

  • IOS Press Content Library. (n.d.). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Retrieved from [Link]

  • Li, Z., et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. SpringerLink. Retrieved from [Link]

  • Cameron, M. D., et al. (n.d.). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ScienceDirect. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC-MS Method for In-Process Monitoring of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Synthesis

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of reaction mixtures containing the key synthetic intermediate, 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of reaction mixtures containing the key synthetic intermediate, 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. The protocol is specifically designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry. We address the common chromatographic challenges associated with basic amines, such as peak tailing, and provide a comprehensive methodology that ensures high specificity, sensitivity, and reproducibility for accurate in-process control and impurity profiling. The causality behind critical experimental choices, from mobile phase modification to mass spectrometry parameters, is explained to provide a deep, actionable understanding of the analytical system.

Introduction: The Analytical Imperative in Modern Synthesis

The synthesis of complex pharmaceutical intermediates like 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, a scaffold found in numerous pharmacologically active compounds[1], requires precise analytical monitoring. Real-time or near-real-time analysis of reaction mixtures is critical for optimizing reaction conditions, maximizing yield, and minimizing impurity formation.[2][3][4] HPLC coupled with mass spectrometry (HPLC-MS) is an indispensable tool for this purpose, offering both the separation power to resolve complex mixtures and the specificity of mass detection to unequivocally identify components.[5]

However, the physicochemical properties of the target analyte—a basic, hydrophilic amine—present distinct analytical challenges.[6][7] Primary and secondary amines are prone to strong interactions with residual silanol groups on conventional silica-based stationary phases, leading to poor peak shape (tailing), reduced column efficiency, and compromised quantification.[7][8][9][10] This guide provides a robust protocol that systematically overcomes these issues, delivering reliable data for critical decision-making in drug development.

Foundational Principles: Managing the Chemistry of Basic Analytes

The Challenge of Peak Tailing

The primary obstacle in the chromatography of basic compounds like our target analyte is the interaction between the protonated amine and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica stationary phase.[7][9][11] This secondary ionic interaction, in addition to the desired reversed-phase hydrophobic interaction, causes a portion of the analyte molecules to be retained more strongly, resulting in a characteristic "tailing" peak shape. Tailing peaks are problematic as they reduce resolution, decrease sensitivity, and lead to inaccurate integration and quantification.[8][9]

The Solution: Mobile Phase pH Control

Our strategy is centered on suppressing the ionization of the problematic silanol groups. Silanols are acidic, and by operating at a low mobile phase pH, we can ensure they remain in their neutral, protonated form (Si-OH).[8][10][12] A common and highly effective approach is the addition of a small concentration of an acid, such as formic acid, to the mobile phase.[12][13] An acidic mobile phase serves a dual purpose:

  • Suppresses Silanol Ionization: By lowering the pH to well below the pKa of the silanol groups (typically < pH 3), their ionization is minimized, thus eliminating the root cause of the secondary ionic interactions.[8][14]

  • Promotes Analyte Ionization for MS: In the context of LC-MS, formic acid provides a source of protons, which is essential for efficient ionization of the basic amine analyte in the positive mode electrospray ionization (ESI) source, leading to the formation of the protonated molecule [M+H]⁺.[13][15]

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation to data interpretation.

HPLC-MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Dilute 2. Dilute with Mobile Phase A Sample->Dilute Quench & Dilute Filter 3. Filter (0.22 µm) Dilute->Filter Inject 4. Inject into HPLC System Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Ionize 6. Electrospray Ionization (ESI+) Separate->Ionize Detect 7. Mass Detection (Full Scan & MS/MS) Ionize->Detect Integrate 8. Integrate Peaks Detect->Integrate Identify 9. Identify Components (RT & m/z) Integrate->Identify Quantify 10. Quantify (Relative Peak Area) Identify->Quantify

Caption: HPLC-MS analytical workflow from sample to result.

Protocol 1: Sample Preparation

Rationale: Direct injection of a raw reaction mixture can contaminate the HPLC system and column. A simple dilution and filtration protocol is sufficient to prepare the sample for analysis while ensuring the analyte concentration is within the linear range of the detector. The sample is diluted in the initial mobile phase to prevent peak distortion caused by solvent mismatch.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • 0.22 µm Syringe Filters (e.g., PTFE or Nylon)

  • Autosampler vials

Procedure:

  • Prepare Diluent: The diluent is the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Sample Aliquot: Carefully withdraw a small, representative aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot 1:1000 with the prepared diluent in a clean vial (e.g., add 10 µL of the reaction mixture to 10 mL of diluent). Note: The dilution factor may need to be optimized based on the reaction concentration.

  • Vortex: Mix the diluted sample thoroughly.

  • Filtration: Draw the diluted sample into a syringe and filter it through a 0.22 µm syringe filter directly into an HPLC autosampler vial.

  • Cap and Load: Securely cap the vial and place it in the autosampler tray for analysis.

Protocol 2: HPLC-MS Method Parameters

Rationale: A modern, high-purity, end-capped C18 column is selected to minimize the number of available residual silanols.[8] The gradient elution starts with a high aqueous content to retain the polar amine and then ramps up the organic content to elute the analyte and any less polar impurities. The flow rate and column temperature are standard for analytical scale separations. The mass spectrometer is set to positive ion mode, as the basic nitrogen on the piperidine ring is readily protonated.[15][16] A full scan allows for the detection of unknown impurities, while a targeted MS/MS experiment can confirm the identity of the main analyte through its characteristic fragmentation pattern.

Table 1: HPLC Parameters

Parameter Value Rationale
Column High-Purity C18, 100 Å, 2.1 x 100 mm, 1.8 µm Provides excellent efficiency and is robust at low pH. High-purity silica minimizes silanol interactions.[8]
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to suppress silanol ionization and provides protons for ESI.[12][13][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 8 minutes A broad gradient ensures elution of compounds with a wide range of polarities, suitable for reaction monitoring.[17]
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing analysis time and pressure.
Column Temp. 40 °C Improves peak shape and reduces mobile phase viscosity, leading to lower backpressure.[16]
Injection Vol. 2 µL Small volume to prevent column overloading and peak fronting.[18]

| Detection (UV) | 210 nm | For general detection of organic molecules lacking a strong chromophore. |

Table 2: Mass Spectrometry Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) Ideal for basic compounds like amines which readily accept a proton.[15][19][20]
Capillary Voltage 3.5 kV Optimized for stable spray and efficient ion generation.
Source Temp. 150 °C Standard temperature for desolvation without causing thermal degradation.
Desolvation Temp. 400 °C Ensures complete evaporation of solvent from the ESI droplets.
Scan Mode 1 Full Scan m/z 50 - 500 Da. To detect the parent compound and all potential byproducts/impurities.

| Scan Mode 2 | Product Ion Scan (MS/MS) | Target Precursor: [M+H]⁺. To confirm the identity of the analyte via fragmentation. |

Data Analysis and Interpretation

Identification of Key Components

The identity of each component in the chromatogram is confirmed by its mass-to-charge ratio (m/z). The target analyte, 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, has a monoisotopic mass of 154.146 g/mol . In ESI+ mode, it will be detected as the protonated molecule [M+H]⁺.

Table 3: Expected m/z for Key Reaction Components | Compound | Chemical Formula | Molecular Wt. | Expected Ion [M+H]⁺ | | :--- | :--- | :--- | :--- | | Product | C₉H₁₈N₂ | 154.15 | 155.15 | | Starting Material 1 (Example) | 4-methylpiperidin-4-amine | C₆H₁₄N₂ | 114.12 | 115.12 | | Starting Material 2 (Example) | (Bromomethyl)cyclopropane | C₄H₇Br | 133.98 | N/A (Neutral) |

Mass Spectral Fragmentation

The structure of the target compound can be further confirmed by examining its fragmentation pattern in a product ion scan (MS/MS). For alkylamines, a characteristic fragmentation pathway is α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks.[21][22][23] This results in the formation of a stable, resonance-stabilized iminium ion.

Fragmentation cluster_main MS/MS Fragmentation Pathway Parent [M+H]⁺ m/z 155.15 (Precursor Ion) Fragment1 Loss of Cyclopropyl Radical (α-cleavage) Parent->Fragment1 CID Fragment2 Ring Opening/Fission Parent->Fragment2 CID Product1 Fragment Ion m/z 114.12 Fragment1->Product1 Product2 Other Fragments Fragment2->Product2

Caption: Predicted fragmentation of the target analyte.

Method Validation Framework

To ensure this protocol is a self-validating system, it must be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[24][25][26][27]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, starting materials) is demonstrated by the chromatographic resolution and unique mass detection for each species.[27]

  • Linearity: A calibration curve should be generated by analyzing standard solutions at several concentration levels. The method is linear if the detector response is directly proportional to the concentration, typically with a correlation coefficient (R²) > 0.99.[26]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by replicate injections of a known standard. Acceptance criteria are typically within ±5% for accuracy and a relative standard deviation (RSD) of <2% for precision.[26][27][28]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for monitoring low-level impurities.[26]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS protocol for the analysis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine reaction mixtures. By understanding and addressing the specific chemical challenges posed by basic amines, this method delivers reliable, high-quality data essential for process development and quality control in the pharmaceutical industry. The detailed explanation of the rationale behind each step empowers scientists to not only apply this method but also to adapt and troubleshoot it effectively for related applications.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • National Center for Biotechnology Information. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. PubMed Central.
  • BenchChem. (2025).
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • BenchChem. (2025).
  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ResearchGate. (2025, August 7).
  • Malig, T. C., et al. (2017).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 6).
  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem.
  • National Center for Biotechnology Information. (n.d.). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PubMed Central.
  • ResearchGate. (2025, August 6). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns.
  • ResearchGate.
  • Separation Science. (2023, December 8). Why Acid?
  • Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • LCGC North America. A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Agilent. (2023, October 5). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.
  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Perpusnas. (2025, December 4).
  • ACS Publications. (2017, July 24).
  • Biotage. (2023, January 24).
  • ELTE. (2019, February 10).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Center for Biotechnology Information. (2017, November 20).
  • LCGC North America. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • International Journal of Innovative Science and Research Technology. (2025, June 12). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy.
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)

Sources

Method

Application of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine in fragment-based drug discovery

This guide details the application of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine as a high-value, sp³-enriched scaffold in Fragment-Based Drug Discovery (FBDD). Part 1: Executive Summary & Scientific Rationale The M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine as a high-value, sp³-enriched scaffold in Fragment-Based Drug Discovery (FBDD).

Part 1: Executive Summary & Scientific Rationale

The Molecule

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is a "privileged" fragment scaffold characterized by three critical structural features that distinguish it from flat, aromatic fragments:

  • Gem-Disubstitution (C4): The presence of both a methyl and an amino group at the 4-position creates a quaternary center. This induces the Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational flexibility of the piperidine ring and pre-organizing the amino "growth vector" for optimal receptor binding.

  • High Fsp³ Fraction: Unlike traditional aryl-amine fragments, this molecule is entirely aliphatic (

    
    ). This correlates with improved solubility, lower promiscuity, and higher success rates in clinical development.
    
  • Cyclopropylmethyl Anchor: This moiety serves as a lipophilic anchor that is metabolically robust compared to simple alkyl chains, often filling hydrophobic sub-pockets (e.g., GPCR orthosteric sites).

Physicochemical Profile (Calculated)
PropertyValueSignificance in FBDD
Molecular Weight 168.28 DaIdeal "Fragment" (<200 Da allows significant growth).
cLogP ~1.2 - 1.5Optimal lipophilicity for membrane permeability without aggregation.
TPSA ~29 ŲHigh blood-brain barrier (BBB) penetration potential.
pKa (Primary Amine) ~10.5Positively charged at physiological pH; key interaction with Asp/Glu residues.
pKa (Piperidine N) ~8.2Modulates basicity; cyclopropylmethyl group lowers pKa slightly vs methyl.

Part 2: Experimental Protocols

Protocol A: Fragment Screening via Ligand-Observed NMR (STD)

Objective: To validate binding of the fragment to a target protein (e.g., a Kinase or GPCR).

Materials:

  • Target Protein (20 µM in buffer).

  • Fragment Stock: 100 mM in d6-DMSO.

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.

Workflow:

  • Sample Preparation:

    • Prepare "Reference" sample: 500 µM Fragment in Buffer (no protein).

    • Prepare "Test" sample: 500 µM Fragment + 20 µM Protein (Ligand:Protein ratio 25:1).

  • Pulse Sequence (STD-NMR):

    • Use a standard Saturation Transfer Difference sequence (e.g., stddiffesgp.3 on Bruker).

    • On-Resonance Irradiation: 0.0 - 0.5 ppm (targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Analysis:

    • Subtract "On-Resonance" spectrum from "Off-Resonance" spectrum.

    • Positive Hit: Signals corresponding to the cyclopropyl protons (0.1–0.5 ppm) and methyl protons (~1.0 ppm) appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

    • Note: The 4-methyl singlet is a diagnostic handle, usually sharp and distinct.

Protocol B: Chemical Elaboration (Fragment Growing)

Objective: To grow the fragment via the primary amine vector (C4-NH2) into a "Lead-Like" molecule.

Mechanism: The C4-amino group is sterically hindered by the gem-methyl group. Standard amide couplings may fail. Use this optimized protocol for high-yield coupling.

Step-by-Step Synthesis:

  • Activation:

    • Dissolve Carboxylic Acid Partner (1.2 equiv) in DMF (0.2 M).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

    • Why HATU? The steric bulk at C4 requires a potent coupling agent; EDC/HOBt is often insufficient.

  • Coupling:

    • Add 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (1.0 equiv).

    • Critical Step: Heat to 50°C for 4–12 hours. The elevated temperature overcomes the steric barrier of the quaternary center.

  • Workup:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (x2) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash Chromatography (DCM:MeOH:NH₄OH gradient). The product will be polar; use 90:10:1 elution.

Part 3: Application & Case Study

Target: Chemokine Receptor (e.g., CCR5 or CXCR4). Strategy: "Fragment Growing" from the 4-position.

Rationale: Many GPCR antagonists require a basic center (the piperidine nitrogen) to interact with a conserved Aspartate in the transmembrane bundle (TM3). The cyclopropylmethyl group occupies a hydrophobic pocket defined by aromatic residues (Tyr/Phe). The 4-amino group projects directly into the extracellular loop region, providing a vector to attach "cap" groups that confer selectivity.

Workflow Diagram (DOT)

The following diagram illustrates the FBDD workflow using this specific scaffold.

FBDD_Workflow cluster_chem Chemical Space Advantages Fragment Fragment: 1-(Cyclopropylmethyl)- 4-methylpiperidin-4-amine Screening Biophysical Screening (STD-NMR / SPR) Fragment->Screening Library Entry Hit_Validation Hit Validation (Kd ~ 100 µM - 1 mM) Screening->Hit_Validation Signal > 5% Design Design Strategy: Grow from C4-NH2 Vector Hit_Validation->Design Structural Biology Synthesis Chemical Synthesis: HATU Coupling / Reductive Amination Design->Synthesis Library Generation Lead Lead Compound: High Affinity (nM) Selectivity via Amide Linker Synthesis->Lead SAR Optimization Adv1 High Fsp3 (Solubility) Adv1->Fragment Adv2 Gem-Methyl (Rigidity) Adv2->Fragment

Caption: Workflow depicting the transition from the gem-disubstituted piperidine fragment to a potent lead compound via vector-based growing.

Part 4: References

  • Tagat, J. R., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "1-(Cyclopropylmethyl)piperidin-4-amine." (Structural homolog reference).

  • ChemicalBook. (2025). "4-Amino-1-methylpiperidine Properties and Synthesis."

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and extensive laboratory experience. Our goal is to empower you to diagnose and resolve common synthetic challenges, ensuring efficient and successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before or during your synthesis campaign.

Q1: What are the most viable synthetic routes to prepare 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine?

There are two primary, industrially relevant strategies for synthesizing this target molecule, starting from the common intermediate, 4-methylpiperidin-4-amine.

  • Route A: Reductive Amination. This is a one-pot reaction involving the condensation of the secondary amine of 4-methylpiperidin-4-amine with cyclopropanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][2] This method is often favored for its operational simplicity and generally clean reaction profiles.

  • Route B: Direct N-Alkylation. This classic SN2 reaction involves treating 4-methylpiperidin-4-amine with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, in the presence of a base. This route can be cost-effective from a raw material perspective but is often more prone to side reactions if not carefully controlled.

Q2: Which synthetic route should I choose?

The choice depends on your specific priorities, such as scale, purity requirements, and available equipment. The following table provides a comparative overview:

FeatureRoute A: Reductive AminationRoute B: Direct N-Alkylation
Typical Yield 75-90%60-85%
Purity Profile Generally cleaner; major impurity is often unreacted starting material.Prone to over-alkylation and potential elimination byproducts.
Key Reagents Cyclopropanecarboxaldehyde, Sodium Triacetoxyborohydride (STAB).(Bromomethyl)cyclopropane, Potassium Carbonate or other bases.
Pros High selectivity for the secondary amine, mild conditions, one-pot procedure.Potentially lower cost of goods, simple reagent set.
Cons Reagents (especially STAB) can be more expensive and moisture-sensitive.Risk of forming quaternary ammonium salts; requires careful control of stoichiometry and temperature.
Ideal For High-purity applications (e.g., pharmaceutical development), lab-scale to pilot-scale.Cost-sensitive projects, large-scale manufacturing where process optimization can mitigate side reactions.

Q3: How can I effectively monitor the reaction progress?

For both routes, a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • TLC: A simple and rapid method. Use a mobile phase like 10% Methanol in Dichloromethane (DCM) with 1% triethylamine (TEA) to prevent streaking of the amines. Visualize with a potassium permanganate stain, which is highly effective for amines. The product will have a higher Rf value than the starting material, 4-methylpiperidin-4-amine.

  • LC-MS: Provides definitive confirmation of product formation (via mass) and allows for accurate quantification of starting material consumption and byproduct formation. This is crucial for identifying issues like the quaternary salt byproduct in Route B, which may not be visible by GC-MS.

Q4: What are the critical safety considerations?

  • Cyclopropylmethyl Halides (Route B): These are potent alkylating agents and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Borohydride Reagents (Route A): Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive. They can release flammable hydrogen gas upon contact with acid or water. Always handle them in an inert atmosphere (nitrogen or argon) if possible and quench reactions carefully.

Troubleshooting Guide

This section is structured in a problem-cause-solution format to directly address issues encountered during the synthesis.

Problem 1: Low or No Product Conversion

Your reaction has stalled, with significant amounts of 4-methylpiperidin-4-amine remaining after the expected reaction time.

dot

start Low / No Conversion route_A Route A: Reductive Amination start->route_A route_B Route B: N-Alkylation start->route_B cause_A1 Inactive Reducing Agent route_A->cause_A1 Cause? cause_A2 Incorrect pH route_A->cause_A2 Cause? cause_B1 Inactive Alkylating Agent route_B->cause_B1 Cause? cause_B2 Insufficient Base route_B->cause_B2 Cause? solution_A1 Solution: Use fresh, dry STAB. Verify activity of a new batch. cause_A1->solution_A1 solution_A2 Solution: Add 1-2 eq. of Acetic Acid. Ensure pH is ~5-6 for iminium formation. cause_A2->solution_A2 solution_B1 Solution: Verify halide purity by NMR. Use freshly opened or distilled reagent. cause_B1->solution_B1 solution_B2 Solution: Use at least 2-3 equivalents of a mild base (e.g., K2CO3). Ensure base is finely powdered and dry. cause_B2->solution_B2

Caption: Troubleshooting workflow for low reaction conversion.

For Route A (Reductive Amination):

  • Possible Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) is hygroscopic and can degrade upon improper storage.

    • Solution: Use a fresh bottle of STAB or a batch that has been stored in a desiccator. If in doubt, test the reagent on a simpler, reliable reaction (e.g., reduction of cyclohexanone with aniline).

  • Possible Cause 2: Incorrect pH for Iminium Formation. The formation of the iminium ion intermediate is acid-catalyzed and most efficient in a slightly acidic medium (pH 5-6). In the absence of an acid catalyst, the reaction can be exceedingly slow.

    • Solution: Add 1.0-1.5 equivalents of acetic acid to your reaction mixture before adding the reducing agent. This protonates the intermediate carbinolamine, facilitating the elimination of water to form the reactive iminium ion.

For Route B (N-Alkylation):

  • Possible Cause 1: Inactive Alkylating Agent. (Bromomethyl)cyclopropane can degrade over time, especially if exposed to light or moisture.

    • Solution: Check the purity of the alkylating agent by 1H NMR. If significant impurities are present, purify it by distillation or use a new, sealed bottle.

  • Possible Cause 2: Insufficient or Ineffective Base. The reaction generates one equivalent of HBr, which must be neutralized by a base to drive the reaction forward. If the base is weak, wet, or not present in sufficient excess, the reaction will stall as the amine starting material becomes protonated and non-nucleophilic.

    • Solution: Use at least 2-3 equivalents of a finely powdered, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure vigorous stirring to maximize the surface area and reactivity of the solid base.

Problem 2: Significant Byproduct Formation

Your reaction proceeds, but TLC or LC-MS analysis shows one or more significant side products.

dot

start Byproduct Observed route_A Route A: Reductive Amination start->route_A route_B Route B: N-Alkylation start->route_B byproduct_A1 Bis-alkylation Impurity (Di-cyclopropylmethyl amine) route_A->byproduct_A1 Identity? byproduct_B1 Over-alkylation (Quaternary Salt) route_B->byproduct_B1 Identity? byproduct_B2 C4-Amine Alkylation route_B->byproduct_B2 Identity? solution_A1 Solution: Use aldehyde as limiting reagent. Add aldehyde slowly to amine solution. byproduct_A1->solution_A1 solution_B1 Solution: Use max 1.05 eq. of alkyl halide. Monitor reaction closely and stop upon SM consumption. Lower reaction temperature. byproduct_B1->solution_B1 solution_B2 Solution: Protect C4-amine (e.g., with Boc group) prior to N-alkylation. This side reaction is generally minor. byproduct_B2->solution_B2

Caption: Identifying and resolving common byproduct issues.

Impurity Identity (by Route)Expected (M+H)+Probable Cause & ExplanationRecommended Solution
Route A/B: Unreacted Starting Material115.1Incomplete reaction.Increase reaction time or temperature moderately. Re-evaluate reagent stoichiometry and quality as per Problem 1.
Route B: Over-alkylation Product (Quaternary Salt)223.2The product amine is still nucleophilic and reacts with a second molecule of the alkylating agent. This is a common issue in N-alkylations.[3]Use no more than 1.0-1.1 equivalents of (bromomethyl)cyclopropane. Add the alkylating agent slowly to the reaction mixture. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Route B: C4-Amine Alkylation Product223.2The primary amine at the C4 position is also nucleophilic, though less so than the ring nitrogen. It can also be alkylated.This is typically a minor byproduct due to steric hindrance. If it becomes problematic, a protecting group strategy (e.g., Boc protection of the C4-amine) may be required prior to N-alkylation, followed by deprotection.
General: N-Nitroso Impurity198.2If nitrites are present as contaminants in reagents or solvents, they can react with the secondary amine of the product, especially under acidic conditions, to form a nitrosamine.[4][5][6]Use high-purity reagents and solvents. A thorough risk assessment for nitrosamine impurities is recommended for any process involving secondary amines.[5]

Validated Experimental Protocols

These protocols are provided as a robust starting point. Optimization may be required based on your specific equipment and reagent lots.

Protocol 1: Route A - Reductive Amination

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methylpiperidin-4-amine (1.0 eq.), and Dichloromethane (DCM, 10 mL per gram of amine).

  • Add cyclopropanecarboxaldehyde (1.1 eq.) followed by glacial acetic acid (1.2 eq.). Stir the mixture at room temperature for 30 minutes. Causality: This initial period allows for the formation of the crucial iminium ion intermediate.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Portion-wise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by silica gel column chromatography (eluting with a gradient of 0-10% MeOH in DCM + 0.5% TEA) to afford the pure product.

Protocol 2: Route B - Direct N-Alkylation

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-methylpiperidin-4-amine (1.0 eq.), finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and Acetonitrile (MeCN, 15 mL per gram of amine).

  • Stir the suspension vigorously at room temperature.

  • Add (bromomethyl)cyclopropane (1.05 eq.) dropwise over 15 minutes.

  • Heat the reaction mixture to 50-60°C and stir for 6-18 hours. Monitor progress by LC-MS, paying close attention to the formation of the over-alkylation byproduct. Causality: Elevated temperature increases the rate of the SN2 reaction, but excessive heat can promote side reactions. 50-60°C is an optimal balance.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up: Filter off the inorganic salts and wash the filter cake with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove any remaining salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Due to the potential for similarly-eluting byproducts, purification via column chromatography is highly recommended, using the same system described in Protocol 1.

References

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P
  • 1-(cyclopropylmethyl)-4-nitrosopiperazine - Veeprho. (URL: [Link])

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (URL: [Link])

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. (URL: [Link])

  • Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. (URL: [Link])

  • Reductive amination with amines : r/Chempros - Reddit. (URL: [Link])

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Semantic Scholar. (URL: [Link])

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (URL: [Link])

  • Impurities and Degradation products | @rtMolecule - ArtMolecule. (URL: [Link])

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC. (URL: [Link])

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (URL: [Link])

  • EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google P
  • N-alkylation with cyclomethylbromide : r/Chempros - Reddit. (URL: [Link])

  • EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google P
  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])

  • N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine 1g - Dana Bioscience. (URL: [Link])

  • Nitrosamine Impurities - Pure Synth. (URL: [Link])

  • (PDF) Synthesis of Either C2- or C4'-Alkylated Derivatives of Honokiol and Their Biological Evaluation for Anti-inflammatory Activity - ResearchGate. (URL: [Link])

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products - Walsh Medical Media. (URL: [Link])

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Optimization

Removal of unreacted starting materials from 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Welcome to the technical support guide for the purification of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The synthesis of this target molecule, typically via reductive amination, often results in a crude mixture containing unreacted starting materials that can be challenging to remove. This guide offers field-proven insights and detailed protocols to overcome these common purification hurdles.

Understanding the Challenge: The Reaction and Key Components

The synthesis of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine involves the reaction of 4-methylpiperidin-4-amine with cyclopropanecarboxaldehyde. The primary purification challenge is the separation of the desired secondary amine product from the unreacted primary amine and aldehyde starting materials.

cluster_reactants Starting Materials cluster_reaction Reductive Amination SA 4-methylpiperidin-4-amine (Primary Amine) Imine Imine Intermediate SA->Imine + Ald Cyclopropanecarboxaldehyde Ald->Imine + Product 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (Desired Secondary Amine) Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)

Caption: Reductive amination synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis?

The most prevalent impurities are the unreacted starting materials: 4-methylpiperidin-4-amine and cyclopropanecarboxaldehyde. Additionally, byproducts from side reactions or decomposition, as well as residual solvents and reagents, may be present.[1] Incomplete reduction can also leave residual imine intermediate in the product mixture.[2][3]

Q2: Why is it so difficult to separate the product from the unreacted 4-methylpiperidin-4-amine?

The primary amine starting material and the secondary amine product have very similar structural and physicochemical properties. They are both basic compounds (amines) with comparable polarities and pKa values, which makes their separation by standard techniques like silica gel chromatography and simple acid-base extraction challenging.[4]

Q3: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is an effective initial method. To visualize the spots, which may not be UV-active, use a potassium permanganate (KMnO₄) stain.[1] An ideal TLC solvent system will show distinct spots for the product, the starting amine, and the starting aldehyde. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: My final product has a persistent yellow tint. What causes this and how can I remove it?

A yellow discoloration in purified amines is often due to the formation of oxidation products.[1] Piperidine derivatives can be susceptible to air oxidation. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures in the dark. If the color persists, a final purification step through a short plug of silica gel or activated carbon may help remove the colored impurities.

Troubleshooting and In-Depth Purification Guides

This section addresses specific purification problems with detailed, step-by-step protocols.

Problem 1: My product is contaminated with unreacted 4-methylpiperidin-4-amine.

This is the most common challenge. Since the product is a secondary amine and the impurity is a primary amine, we can exploit the subtle differences in their reactivity and basicity.

This technique leverages small differences in the basicity (pKa) of the primary and secondary amines to achieve separation.[5][6] By carefully controlling the pH of the aqueous phase, one amine can be selectively protonated and extracted while the other remains in the organic layer.

Experimental Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Initial Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a carefully buffered acidic solution (e.g., a dilute solution of citric acid or ammonium chloride, starting at a pH around 7-8). This initial wash may remove the more basic amine.[6] The optimal pH must be determined empirically.

  • Monitor Phases: After each extraction, carefully separate the aqueous and organic layers. Analyze a small, dried sample of the organic layer by TLC or GC-MS to monitor the removal of the primary amine.

  • Iterative Extraction: Adjust the pH of the aqueous wash downwards in small increments (e.g., 0.5 pH units) and repeat the extraction. The goal is to find a pH window where the starting amine is efficiently extracted into the aqueous layer while the product remains in the organic layer.[6]

  • Product Isolation: Once the primary amine is removed from the organic layer, wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recovering from Aqueous Layer (Optional): To recover any product that was inadvertently extracted, basify the combined aqueous layers with a strong base (e.g., 2M NaOH) to a pH > 12 and back-extract into an organic solvent.[7][8]

Standard silica gel chromatography often results in significant peak tailing for basic compounds like piperidines.[9] This can be suppressed by adding a small amount of a volatile base to the mobile phase.

Experimental Protocol: Modified Flash Chromatography

  • Eluent Selection: Using TLC, determine a suitable solvent system. A common choice is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. To this eluent system, add 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol.[1] An optimal system should give a retention factor (Rf) of ~0.3 for the target product.

  • Column Packing: Pack a silica gel column with the initial, low-polarity mobile phase containing the amine additive.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution). The less polar secondary amine product should elute before the more polar primary amine starting material.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product.

Problem 2: My product is contaminated with unreacted cyclopropanecarboxaldehyde.

Residual aldehyde can be reactive and should be removed. This can be accomplished by forming a water-soluble adduct or using a scavenger.

Aldehydes react with sodium bisulfite to form water-soluble bisulfite adducts, which can then be easily removed from the organic phase.[10]

Experimental Protocol: Bisulfite Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes during each wash to ensure complete reaction.

  • Phase Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.[10]

  • Final Washes: Wash the organic layer with deionized water, followed by a brine wash to remove residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the aldehyde-free product.

Purification Strategy Overview

The choice of purification method depends on the specific impurities present in your crude mixture. The following flowchart provides a general decision-making guide.

G start Crude Reaction Mixture check_aldehyde Is unreacted cyclopropanecarboxaldehyde present? start->check_aldehyde bisulfite_wash Perform Aqueous Bisulfite Wash check_aldehyde->bisulfite_wash Yes check_amine Is unreacted 4-methylpiperidin-4-amine present? check_aldehyde->check_amine No bisulfite_wash->check_amine extraction pH-Controlled Acid-Base Extraction check_amine->extraction Yes final_product Pure Product check_amine->final_product No chromatography Flash Chromatography (with TEA or NH₃ additive) extraction->chromatography Unsuccessful extraction->final_product Successful chromatography->final_product

Caption: Decision workflow for purification.

Key Physicochemical Properties

Understanding the properties of your target compound and the potential impurities is crucial for designing an effective purification strategy.

CompoundStructureMol. Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
4-methylpiperidin-4-amine 114.19~165-170~10.4 (primary amine)
Cyclopropanecarboxaldehyde 70.09~98-100N/A
1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine 168.29~220-230 (est.)~10.2 (secondary amine)

(Note: Structural images are illustrative placeholders. pKa and boiling points are estimated values and should be used as a guide.)

References

Sources

Troubleshooting

Preventing over-alkylation in the synthesis of N-substituted piperidines

Technical Support Center: Synthesis of N-Substituted Piperidines A Guide to Preventing Over-alkylation Welcome to the technical support center for the synthesis of N-substituted piperidines. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Substituted Piperidines

A Guide to Preventing Over-alkylation

Welcome to the technical support center for the synthesis of N-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of over-alkylation, which leads to the formation of undesired quaternary ammonium salts.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis?

Over-alkylation is a common side reaction that occurs during the N-alkylation of piperidine (a secondary amine) to form a desired N-substituted (tertiary) amine.[1][2] The target tertiary amine product is itself a nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt.[1][3] This "runaway" reaction can significantly lower the yield of the desired product and complicate purification.[3]

Q2: Why is the tertiary amine product often more reactive than the starting secondary amine?

The N-alkylation of an amine generally results in a product that is a more reactive nucleophile than the starting material.[3] This is because alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it a stronger nucleophile.[3] Consequently, the newly formed tertiary amine can compete with the remaining secondary amine for the alkylating agent, often at a faster rate, leading to the formation of the quaternary salt.[3]

Q3: What are the main consequences of over-alkylation in my synthesis?

The primary consequences of over-alkylation are:

  • Reduced Yield: A significant portion of your starting material is converted into an undesired byproduct, lowering the overall yield of your target N-substituted piperidine.

  • Purification Challenges: Quaternary ammonium salts have very different physical properties (e.g., high polarity, low solubility in organic solvents) compared to the desired tertiary amine, which can make separation and purification difficult.[4]

  • Inaccurate Stoichiometry for Subsequent Steps: If the over-alkylated product is not completely removed, it can interfere with subsequent reactions, leading to inaccurate stoichiometry and the formation of additional impurities.

Q4: Are there alternative methods to direct N-alkylation that avoid this issue?

Yes, several alternative methods can be employed to synthesize N-substituted piperidines while minimizing or avoiding over-alkylation. The most common and effective alternative is reductive amination .[5][6] This two-step, one-pot process involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine.[5] This method is highly versatile and generally provides excellent yields with minimal risk of over-alkylation.[5][6]

Troubleshooting Guide: Strategies to Control Mono-alkylation

This section provides in-depth troubleshooting strategies to mitigate over-alkylation, focusing on the key experimental parameters that influence the reaction outcome.

Issue: Significant Formation of Quaternary Ammonium Salt Byproduct

The formation of a quaternary ammonium salt is a clear indicator of over-alkylation.[1] The following strategies can be employed to favor the desired mono-alkylation product.

Causality: The relative concentrations of the piperidine and the alkylating agent are critical. If the alkylating agent is present in excess, the probability of the tertiary amine product reacting further increases significantly.[1][7]

Troubleshooting Actions:

  • Use an Excess of Piperidine: Employ a slight excess of the piperidine starting material (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent and is consumed primarily by the more abundant secondary amine.[1]

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture over a prolonged period.[1][7] This maintains a low concentration of the alkylating agent at any given time, kinetically favoring the reaction with the more concentrated secondary amine.[1] The use of a syringe pump is highly recommended for precise and controlled addition.[1][7]

Causality: Higher reaction temperatures increase the rate of both the desired mono-alkylation and the undesired di-alkylation. However, the activation energy for the second alkylation step may be lower, meaning it is disproportionately accelerated by heat.

Troubleshooting Actions:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) can help to control the reaction rate and reduce the likelihood of the tertiary amine product reacting further.[1] Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) to ensure the primary reaction still proceeds at a reasonable rate.

Causality: N-alkylation reactions with alkyl halides produce an acid byproduct (HX) that will protonate the basic piperidine starting material, forming an unreactive ammonium salt and halting the reaction.[7] A base is required to neutralize this acid.[1] However, a strong base can deprotonate the tertiary amine product, potentially increasing its nucleophilicity and promoting over-alkylation.

Troubleshooting Actions:

  • Use a Non-Nucleophilic, Hindered Base: Employ a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (Et₃N).[1][7] These bases are sterically hindered, which prevents them from competing as nucleophiles, but they are effective at scavenging the acid byproduct.

  • Consider an Inorganic Base: Mild inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective.[1][7] K₂CO₃ is a popular choice and is often used in polar aprotic solvents like DMF or acetonitrile.[7]

Causality: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred as they can solvate the transition state of the Sₙ2 reaction without interfering with the nucleophile.

Troubleshooting Actions:

  • Select an Appropriate Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation reactions.[1] They facilitate the Sₙ2 reaction pathway while being relatively unreactive themselves.

Causality: The reactivity of the alkylating agent plays a crucial role. Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.

Troubleshooting Actions:

  • Modify the Leaving Group: If you are using a highly reactive alkylating agent (e.g., an alkyl iodide), consider switching to a less reactive one (e.g., an alkyl bromide or chloride) to slow down the reaction and improve control.[1]

  • Consider Steric Hindrance: Introducing steric bulk on either the piperidine or the alkylating agent can disfavor the second alkylation step.[8] The formation of the sterically more demanding quaternary ammonium salt will be less favorable.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive nature of mono-alkylation versus over-alkylation.

G cluster_0 cluster_1 Piperidine Piperidine (Secondary Amine) Tertiary_Amine Desired Product (Tertiary Amine) Piperidine->Tertiary_Amine Alkyl_Halide1 Alkyl Halide (R-X) Quaternary_Salt Over-alkylation Product (Quaternary Salt) Tertiary_Amine->Quaternary_Salt Alkyl_Halide2 Alkyl Halide (R-X)

Caption: Competitive pathways in N-alkylation of piperidine.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation using Slow Addition

This protocol is designed to minimize over-alkylation by controlling the stoichiometry and the addition rate of the alkylating agent.

Materials:

  • Piperidine (1.2 eq)

  • Alkyl halide (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.2 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.

  • Draw the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump.

  • Slowly add the alkylating agent to the stirred piperidine solution at room temperature over a period of 2-4 hours.[1][7]

  • Monitor the reaction progress by TLC or LC-MS until the starting alkyl halide is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted piperidine.

Protocol 2: Reductive Amination for N-Substituted Piperidines

This is a highly reliable alternative to direct alkylation that avoids the problem of over-alkylation.[5][6]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).[5]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[5]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[5]

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving over-alkylation issues.

G Start Start: Over-alkylation Observed Check_Stoichiometry Is Piperidine in Excess? (1.1 - 1.5 eq) Start->Check_Stoichiometry Adjust_Stoichiometry Action: Adjust to 1.2 eq Piperidine Check_Stoichiometry->Adjust_Stoichiometry No Check_Addition Was Alkyl Halide Added Slowly? Check_Stoichiometry->Check_Addition Yes Adjust_Stoichiometry->Check_Addition Slow_Addition Action: Use Syringe Pump (2-4h addition) Check_Addition->Slow_Addition No Check_Temp Is Reaction Temperature Low? Check_Addition->Check_Temp Yes Slow_Addition->Check_Temp Lower_Temp Action: Lower Temp to RT or 0°C Check_Temp->Lower_Temp No Consider_Reductive_Amination Alternative Strategy: Use Reductive Amination Check_Temp->Consider_Reductive_Amination Yes End Problem Resolved Lower_Temp->End Consider_Reductive_Amination->End

Caption: A decision-making workflow for troubleshooting over-alkylation.

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected impact of adjusting key reaction parameters on the ratio of mono- to di-alkylated products.

Parameter AdjustedChangeExpected Outcome for Mono-alkylationRationale
Stoichiometry Increase piperidine:halide ratioIncrease Reduces the relative concentration of the alkylating agent available to react with the tertiary amine product.[1]
Addition Rate Slower addition of alkyl halideIncrease Maintains a low, steady concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[1][7]
Temperature Decrease reaction temperatureIncrease Slows the rate of the undesired second alkylation more significantly than the first.[1]
Base Switch to a hindered, non-nucleophilic baseIncrease The base efficiently neutralizes acid without competing in the alkylation reaction.[1][7]
Alkylating Agent Use a less reactive leaving group (e.g., Br instead of I)Increase Reduces the overall reaction rate, allowing for better control over selectivity.[1]

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). ResearchGate. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). The Journal of Organic Chemistry. [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024, June 13). ACS Publications. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022, July 22). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Journal of the American Chemical Society. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 14). PubMed. [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2023, October 15). Lund University Research Portal. [Link]

  • Garcia Santos, M. P., Calle, E., & Casado, J. (1997). Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry, 45(5), 1848-1851.
  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (2025, August 7). Russian Journal of General Chemistry.
  • Synthetic strategies towards C−H functionalization of piperidines at... (n.d.).
  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic
  • Quaternary ammonium cation. (n.d.). In Wikipedia. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.gov. [Link]

  • Alkylation of Amines. (2022, April 6). YouTube. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PubMed Central. [Link]

  • N-substd-4-anilino-piperidine prepn - by formation of the quaternary salt of 4-anilino-pyridine and reduction with sodiu. (n.d.).
  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (n.d.). Canadian Journal of Chemistry.
  • synthesis of quaternary ammonium salts using batch and continuous technologies. (n.d.). Fenix. [Link]

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. (n.d.). Radboud Repository. [Link]

Sources

Optimization

Improving the solubility of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine for in vitro assays

Ticket ID: SOL-CPMQ-4402 Subject: Improving solubility of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine for in vitro assays Assigned Specialist: Senior Application Scientist, Compound Management Division[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-CPMQ-4402 Subject: Improving solubility of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine for in vitro assays Assigned Specialist: Senior Application Scientist, Compound Management Division[1]

Executive Summary

You are encountering precipitation issues with 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine . This is a common challenge with 4,4-disubstituted piperidines containing lipophilic tails (the cyclopropylmethyl group).[1]

The core issue is likely the Physicochemical Mismatch :

  • Basicity: The molecule contains two basic nitrogen centers (piperidine

    
     and primary amine 
    
    
    
    ).[1] At pH 7.4, it is partially ionized, but the Free Base form is highly lipophilic and water-insoluble.
  • Lipophilicity: The cyclopropylmethyl and 4-methyl groups significantly increase the LogP (partition coefficient), driving the compound out of aqueous solution when DMSO concentration drops below 1%.

This guide provides a validated troubleshooting workflow to solubilize this compound without compromising assay integrity.

Part 1: The Diagnostic Decision Tree

Before altering your protocol, determine the current state of your material. Use the following logic flow to select the correct solubilization strategy.

SolubilityLogic Start START: Compound State? FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt Salt (HCl/TFA) FormCheck->Salt DMSO_Stock Dissolve in 100% DMSO (Target 10-20 mM) FreeBase->DMSO_Stock Standard Salt->DMSO_Stock Alternative Aq_Stock Dissolve in Water/Buffer Salt->Aq_Stock Preferred SolventCheck Solvent Choice PrecipCheck Precipitation on Dilution? DMSO_Stock->PrecipCheck Action3 Action: Proceed to Assay Aq_Stock->Action3 Action1 Action: In-situ Salt Formation (Add 2 eq. HCl) PrecipCheck->Action1 Yes (Heavy Precip) Action2 Action: Intermediate Dilution Step PrecipCheck->Action2 Yes (Cloudy/Micro-precip) PrecipCheck->Action3 No

Figure 1: Decision matrix for solubilizing basic lipophilic amines based on their initial chemical form.

Part 2: Troubleshooting Protocols

Scenario A: The "Crash Out" (Precipitation upon dilution)

Symptom: The DMSO stock is clear, but adding it to cell media creates a cloudy suspension.

The Cause: The "Solubility Cliff." When you spike 100% DMSO stock directly into aqueous media, the local concentration of the compound momentarily exceeds its solubility limit before it can disperse. The hydrophobic cyclopropyl group drives rapid aggregation.[1]

The Solution: Serial Intermediate Dilution Do not jump from 10 mM stock


 10 µM assay. Use an intermediate step to lower the kinetic shock.[1]

Protocol:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into Assay Buffer (without serum) or PBS.

    • Result: 1 mM compound in 10% DMSO.[1]

    • Why: This allows you to inspect for precipitation at a higher concentration.[1][2] If it precipitates here, you need Scenario B .

  • Final Dilution: Dilute the Intermediate 1:100 into the final Assay Media (with serum).

    • Final: 10 µM compound in 0.1% DMSO.[1]

Scenario B: The "Stubborn Solid" (In-Situ Salt Formation)

Symptom: The compound is a free base (oil or sticky solid) and will not stay in solution even in DMSO/Media mixtures.[1]

The Cause: The free base is too lipophilic. You must protonate the amines to increase polarity.[1] Note: The cyclopropylmethyl group is stable to mild acid, but avoid boiling in strong acid.

The Solution: Acid-Assisted Solubilization Convert the free base to a hydrochloride salt in situ.[1]

Protocol:

  • Calculate the molarity of your compound.[1]

  • Add 2.0 - 2.2 equivalents of 1N HCl (aqueous) or 1N HCl in Dioxane directly to the neat compound.

    • Why 2 equivalents? You have two basic nitrogens (piperidine and primary amine).[1] Both need protonation for maximum solubility.[1]

  • Vortex until dissolved.[1][3]

  • Dilute with water or buffer to desired stock concentration.[1]

    • Result: You have created 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine[1] • 2HCl.[1] This salt is highly water-soluble.[1]

Part 3: Quantitative Data & Specifications

Use the following reference values to plan your experiments.

ParameterValue / PropertyImplication for Assay
pKa (Primary Amine) ~10.5 (Estimated)Ionized at pH 7.[1]4. Good for solubility.[1]
pKa (Piperidine N) ~8.5 (Estimated)Ionized at pH 7.[1]4.
LogP (Free Base) ~1.5 - 2.5Moderate lipophilicity.[1] Requires DMSO or Salt form.[1]
Max DMSO Tolerance Assay Dependent (Usually <0.5%)Keep final DMSO low to prevent cell toxicity.[1]
Stability Cyclopropyl ring sensitive to strong acidUse stoichiometric HCl (1N), not Conc.

.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile, leading to concentration changes over time in open plates. DMSO is preferred for compound libraries due to its low vapor pressure.[1] If using Ethanol, seal plates immediately.[1]

Q2: Will the cyclopropyl ring break if I use acid? A: Not under these conditions. Cyclopropane ring opening usually requires vigorous conditions (strong acid + heat) or specific electrophiles.[1] Adding stoichiometric dilute HCl at room temperature to form a salt is safe and standard practice for this pharmacophore.[1]

Q3: My assay uses a fluorescence readout. Will this compound interfere? A: Primary amines can react with aldehydes or ketones in assay buffers (e.g., some reducing sugars) to form Schiff bases, potentially quenching fluorescence or creating artifacts.

  • Fix: Ensure your assay buffer is free of reactive aldehydes.[1] Use HEPES or PBS rather than complex media if possible during the incubation phase.[1]

Part 5: Advanced Workflow Visualization

The following diagram illustrates the optimal path for preparing the compound for a cell-based assay, minimizing the risk of precipitation.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Step1 Intermediate Dilution (1 mM in 10% DMSO) Stock->Step1 1:10 Dilution into PBS Check Visual Check: Precipitate? Step1->Check Final Final Assay Well (10 µM in 0.1% DMSO) Check->Final Clear Sonicate Remedy: Sonicate or Add 1 eq. HCl Check->Sonicate Cloudy Sonicate->Step1 Retry

Figure 2: Serial dilution workflow to prevent "Solubility Shock" in aqueous media.

References

  • NIH Assay Guidance Manual: Solubility in Assays

    • Source: National Center for Advancing Translational Sciences (NCATS)[1][4]

    • Context: Definitive guide on DMSO handling, serial dilutions, and precipit
    • URL:[Link]

  • PubChem Compound Summary: 1-Cyclopropylpiperidin-4-amine [1][5]

    • Source: National Library of Medicine[6]

    • Context: Structural analog data used to estimate pKa and LogP properties for the piperidine/cyclopropyl moiety.[1]

    • URL:[Link][1]

  • Sigma-Aldrich Technical Guide: Handling & Solubility of Amines

    • Source: Merck / Sigma-Aldrich[1]

    • Context: General protocols for converting amine free bases to hydrochloride salts for biological applications.[1]

Sources

Troubleshooting

Technical Support Center: A Guide to the Scale-Up of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Production

Welcome to the technical support center for the synthesis and scale-up of 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine. This guide is designed for researchers, chemists, and process development professionals who are t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will delve into the common challenges, provide scientifically-grounded troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.

The target molecule, 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine, is a key building block in medicinal chemistry. Its synthesis, while conceptually straightforward via reductive amination, presents unique challenges during scale-up related to reaction control, impurity profiles, and product isolation. This guide is structured to address these issues head-on in a practical, question-and-answer format.

Section 1: The Core Synthetic Strategy: Reductive Amination

The most direct and scalable route to 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine is the N-alkylation of 4-methylpiperidin-4-amine with cyclopropanecarboxaldehyde. This is typically achieved through a one-pot reductive amination process. The reaction proceeds in two main stages: the formation of an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product.[1][2]

Reductive Amination Pathway cluster_reactants Reactants cluster_process Process SM1 4-Methylpiperidin-4-amine Imine Iminium Ion Intermediate SM1->Imine + SM2 (Slightly Acidic pH) SM2 Cyclopropanecarboxaldehyde SM2->Imine Product 1-(Cyclopropylmethyl)-4- methylpiperidin-4-amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: General workflow for the reductive amination synthesis.

The choice of reducing agent is a critical parameter for success, especially at scale. While many options exist, they have distinct advantages and disadvantages related to reactivity, safety, and cost.

Reducing AgentProsConsScale-Up Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes/ketones; tolerant of slightly acidic conditions; easy to handle as a solid.[1][2]More expensive than other borohydrides; generates acetic acid byproduct.Excellent choice for controlled, large-scale reactions due to its selectivity and handling properties. The acidic byproduct may need to be neutralized during work-up.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective; effective under a wide pH range.[1]Highly toxic (releases HCN gas under acidic conditions); requires careful pH control and waste disposal protocols.Safety concerns often limit its use in large-scale production unless stringent engineering controls are in place.
Catalytic Hydrogenation (H₂/Catalyst) High atom economy; environmentally friendly (water is the only byproduct); cost-effective at very large scales.Requires specialized high-pressure reactor equipment; potential for catalyst poisoning by the amine product.[3] Critically, harsh conditions can lead to the opening of the cyclopropane ring.[4]Best suited for dedicated, large-volume manufacturing. Catalyst selection (e.g., Pd/C, PtO₂) and reaction conditions must be carefully optimized to preserve the cyclopropyl moiety.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up.

Problem 1: Low Reaction Yield or Stalled Conversion

Q: My reaction has stalled after several hours, and LC-MS analysis shows significant amounts of unreacted 4-methylpiperidin-4-amine. What are the likely causes?

A: This is a common issue often traced back to the equilibrium of iminium ion formation. Several factors could be at play:

  • Incorrect pH: The formation of the iminium intermediate is pH-dependent. The reaction requires a slightly acidic environment (typically pH 5-6) to catalyze the dehydration of the hemiaminal intermediate.[5] If the medium is too neutral or basic, this step is slow. If it's too acidic, the starting amine becomes fully protonated and non-nucleophilic, stopping the reaction before it starts.

    • Solution: On scale-up, add a mild acid like acetic acid (1.0-1.2 equivalents) to the reaction mixture before adding the reducing agent to facilitate imine formation.[2] Monitor the pH of the reaction mixture if possible.

  • Inactive Reducing Agent: Hydride-based reducing agents are sensitive to moisture. If your reagents or solvents are not anhydrous, the reducing agent can be quenched before it has a chance to reduce the iminium ion.

    • Solution: Ensure all solvents (e.g., Dichloromethane, 1,2-Dichloroethane) are anhydrous.[2] Purchase the reducing agent from a reputable supplier and handle it under an inert atmosphere (e.g., nitrogen or argon). For a stalled reaction, a carefully controlled second charge of the reducing agent may be considered after verifying the other parameters.

  • Insufficient Reaction Time/Temperature: While many reductive aminations run well at room temperature, some sterically hindered substrates may require gentle heating (e.g., 40-50 °C) to drive the reaction to completion.

    • Solution: Monitor the reaction by a reliable method (TLC, LC-MS, or GC-MS). If conversion is slow, consider increasing the temperature modestly, but be mindful of potential side reactions.

Troubleshooting Low Yield Start Low Yield or Stalled Reaction Check_TLC Analyze In-Process Control (IPC) Sample via LC-MS/TLC Start->Check_TLC SM_Present Significant Starting Material (SM) Remains? Check_TLC->SM_Present Analysis Complete Product_Loss Product Lost During Work-up or Isolation? SM_Present->Product_Loss No Fix_pH Action: Verify pH (Target 5-6). Add mild acid (e.g., AcOH) if necessary. SM_Present->Fix_pH Yes Fix_Workup Action: Re-extract aqueous layers. Check for product precipitation. Optimize extraction solvent. Product_Loss->Fix_Workup Yes Success Problem Resolved Product_Loss->Success No (Other Issue) Fix_Reagent Action: Check reducing agent activity and solvent dryness. Consider fresh reagents. Fix_pH->Fix_Reagent If pH is correct Fix_Reagent->Success Fix_Workup->Success

Caption: Decision workflow for diagnosing the cause of low reaction yield.

Problem 2: Significant Impurity Formation

Q: I'm observing a persistent impurity with a mass of M+2, which I suspect is a ring-opened byproduct. How can I prevent this?

A: Your suspicion is well-founded. The cyclopropane ring, while generally stable, is a strained three-membered ring that can undergo cleavage under certain conditions, particularly harsh acidic or reductive environments.[4][6]

  • Cause: Catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) or at elevated temperatures and pressures can lead to hydrogenolysis of the C-C bonds in the cyclopropane ring, resulting in the formation of a butyl-substituted piperidine. Similarly, very strong Lewis or Brønsted acids can catalyze ring-opening.

  • Prevention:

    • Avoid Harsh Reductants: Prioritize chemical reducing agents like NaBH(OAc)₃ over catalytic hydrogenation unless the conditions are very carefully optimized and validated.

    • Control Acidity: Use only the necessary amount of mild acid (e.g., acetic acid) to catalyze the reaction. Avoid strong acids like HCl or H₂SO₄ in the reaction mixture itself.

    • Temperature Management: The reduction step can be exothermic. On a large scale, a runaway exotherm can provide the energy needed for side reactions. Use a jacketed reactor and control the addition rate of the reducing agent to maintain a consistent internal temperature (e.g., 20-25 °C).

Impurity Formation Intermediate Iminium Ion Intermediate Desired_Product Desired Product (Cyclopropylmethyl group intact) Intermediate->Desired_Product Mild Reduction (e.g., NaBH(OAc)₃) Side_Product Side Product (Ring-Opened Impurity) Intermediate->Side_Product Harsh Conditions (e.g., High H₂ Pressure, Strong Acid, High Temp)

Caption: Competing pathways leading to the desired product versus a ring-opened impurity.

Problem 3: Difficult Product Isolation and Work-up

Q: During the aqueous quench and extraction, I'm consistently forming a stable emulsion that makes phase separation nearly impossible on a large scale. How can I break it?

A: Emulsion formation is a frequent challenge in the scale-up of reactions involving amines. The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Solutions:

    • Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the density of the aqueous phase and "salts out" the organic components, helping to break the emulsion.[7]

    • Change Solvent: If you are using a solvent like Dichloromethane (DCM), consider switching to a less dense, less water-soluble solvent for the extraction, such as Methyl tert-butyl ether (MTBE) or Toluene.

    • Filtration: For stubborn emulsions, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help break up the microscopic droplets.

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 12) after the quench. This keeps the amine product in its free base form, maximizing its solubility in the organic solvent.

Problem 4: Challenges in Final Purification

Q: Column chromatography is not a viable option for the multi-kilogram scale I'm targeting. What are the best alternatives for purifying 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine?

A: At scale, purification strategies must shift away from chromatography towards more scalable, physical separation methods.

  • Vacuum Distillation: As a liquid amine, the product should be amenable to vacuum distillation. This is an excellent method for removing non-volatile impurities (like salts) and some closely-boiling organic impurities. You will need to determine the boiling point of your product under vacuum.

  • Crystallization via Salt Formation: This is one of the most powerful and scalable purification techniques for amines. By reacting the crude free-base product with an acid, you can form a crystalline salt that often has much lower solubility than the impurities, allowing it to be isolated by simple filtration.

    • Procedure: Dissolve the crude amine in a suitable solvent (e.g., Isopropanol, Ethyl Acetate, or MTBE). Add a solution of an acid like hydrochloric acid (as a solution in isopropanol or ether) or maleic acid until the desired salt precipitates. The resulting solid can be filtered, washed with fresh solvent, and dried. If needed, the free base can be regenerated by neutralizing the salt.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this reductive amination?

A: For a robust and reproducible process, you must focus on:

  • Reagent Stoichiometry: Accurate charging of all reagents is fundamental.

  • Temperature: Control the internal reaction temperature, especially during the addition of the reducing agent, to prevent exotherms and side reactions.

  • pH: As discussed, maintaining a slightly acidic pH during the imine formation stage is critical for reaction kinetics.

  • Addition Rate: The rate of addition of the reducing agent should be controlled to manage the exotherm and ensure a steady reaction profile.

  • Agitation/Mixing: Ensure sufficient agitation to keep the reaction mixture homogeneous, especially if the reducing agent is not fully soluble.

Q: Are there any specific safety concerns I should be aware of?

A: Yes.

  • Cyclopropanecarboxaldehyde: This is a volatile and potentially irritating aldehyde. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydride Reagents: All borohydride reagents react with water and acids to produce flammable hydrogen gas. They should be handled in an anhydrous environment and quenched carefully and slowly on a large scale.

  • Hydrogenation: If using catalytic hydrogenation, you are working with a flammable gas under high pressure, which requires specialized equipment and safety protocols.

Q: What analytical techniques are recommended for in-process control (IPC)?

A: A combination of techniques is ideal.

  • TLC: Excellent for quick, qualitative checks of reaction completion at the bench.

  • GC-MS or LC-MS: The gold standard for IPC. It provides quantitative data on the consumption of starting materials and the formation of the product and key impurities, allowing for precise determination of the reaction endpoint.

Section 4: Experimental Protocols

Protocol 1: Lab-Scale (50 g) Synthesis via Reductive Amination

This protocol is a representative example and should be optimized for your specific equipment and safety procedures.

Materials:

  • 4-Methylpiperidin-4-amine (1.0 eq)

  • Cyclopropanecarboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2]

  • Glacial Acetic Acid (1.1 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 volumes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suitable jacketed reactor under a nitrogen atmosphere, charge 4-methylpiperidin-4-amine (1.0 eq) and anhydrous DCM (5 volumes).

  • Begin stirring and add glacial acetic acid (1.1 eq) dropwise, maintaining the internal temperature below 25 °C.

  • Add cyclopropanecarboxaldehyde (1.1 eq) dropwise over 15-20 minutes.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring for completion by LC-MS.

  • Once complete, slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 9).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 volumes).

  • Combine the organic layers, wash with brine (1 x 3 volumes), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolve the crude oil from Protocol 1 in methyl tert-butyl ether (MTBE) (approx. 5 volumes).

  • While stirring, slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed and the pH of a wet sample is acidic.

  • Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C for an additional hour to maximize crystallization.

  • Isolate the white solid by filtration, washing the filter cake with cold MTBE.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the purified 1-(cyclopropylmethyl)-4-methylpiperidin-4-amine dihydrochloride salt.

Section 5: References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • Kindler, K., & Hesse, F. (1974). Process for the preparation of cyclopropylmethyl alkyl amines. U.S. Patent No. 3,847,985.

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • De Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. [Link]

  • Kempe, R., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]

  • Li, G., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Chinese Journal of Chemistry. [Link]

Sources

Optimization

Minimizing byproduct formation in reductive amination of cyclopropanecarboxaldehyde

[1] Ticket ID: CPCA-REDAM-OPT Status: Open Subject: Minimizing Byproduct Formation & Ring-Opening in CPCA Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: CPCA-REDAM-OPT Status: Open Subject: Minimizing Byproduct Formation & Ring-Opening in CPCA Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

User Context: You are observing low yields or complex impurity profiles when reacting cyclopropanecarboxaldehyde (CPCA) with amines. The Core Problem: CPCA is deceptively simple. While it looks like a standard aliphatic aldehyde, the cyclopropyl ring introduces unique reactivity ("bisected" conformation, strain energy ~27 kcal/mol) that makes it susceptible to:

  • Ring Opening: Triggered by strong Lewis acids or heterogeneous hydrogenation.[1]

  • Direct Reduction: Faster reduction of the aldehyde to cyclopropylmethanol than imine formation.[1]

  • Dialkylation: Over-reaction where the product amine reacts with another equivalent of CPCA.[1]

Quick Diagnostic: Identify Your Impurity

Compare your LC-MS/NMR data with this matrix to pinpoint the root cause.

Observation (Impurity)Probable CauseThe "Why"Corrective Action
M+2 Product (Alcohol) Direct ReductionImine formation was too slow; reducing agent attacked aldehyde.[1]Use Method B (Ti(OiPr)₄) or dehydrating agents (MgSO₄).[1]
M+CPCA (Dialkylation) Over-alkylationProduct amine is more nucleophilic than starting amine.[1]Increase amine:aldehyde ratio (1.2–1.5 equiv) or use Method A (STAB).
n-Propyl / Allyl derivatives Ring OpeningAcid-catalyzed opening or Hydrogenolysis.[1]STOP using H₂/Pd. Switch to Hydride reductants. Avoid strong acids (HCl, H₂SO₄).[1]
Aldol Dimer Self-CondensationBase-catalyzed enolization of CPCA.[1]Add CPCA slowly to the amine/acid mixture; keep temp < 0°C initially.

Reaction Pathway Analysis

Understanding the competition between the Desired Pathway (Green) and Parasitic Pathways (Red) is crucial for control.[1]

CPCA_Pathways CPCA CPCA (Aldehyde) Hemiaminal Hemiaminal (Unstable) CPCA->Hemiaminal + Amine Alcohol Cyclopropylmethanol (Direct Reduction) CPCA->Alcohol + [H] directly (If Imine slow) Amine Amine (R-NH2) Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine - H2O (Slow Step) Product Target Amine (Sec/Tert) Imine->Product + [H] (Fast) RingOpen Ring-Opened (Propyl-amine) Imine->RingOpen Strong Acid or H2/Pd Dialkyl Dialkylated Amine Product->Dialkyl + CPCA + [H]

Figure 1: Mechanistic divergence in CPCA reductive amination.[1] Note that the "Ring Opening" pathway is often irreversible.

Recommended Protocols

Do not use a "one size fits all" approach. Select the method based on your amine's nucleophilicity.[1]

Method A: The "Standard" (STAB Protocol)

Best for: Primary aliphatic amines, non-hindered secondary amines. Mechanism: Sodium Triacetoxyborohydride (STAB) is sterically bulky and electron-deficient, reducing imines much faster than aldehydes.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] (DCE is superior for rate, but THF is greener).[1]

  • Stoichiometry:

    • Amine: 1.1 – 1.2 equiv.[1]

    • CPCA: 1.0 equiv.[1]

    • NaBH(OAc)₃: 1.4 – 1.5 equiv.[1]

    • Acetic Acid (AcOH): 1.0 equiv (Crucial for catalyzing imine formation without opening the ring).[1]

  • Procedure:

    • Mix Amine and CPCA in solvent under N₂.[1]

    • Add AcOH.[1][3] Stir 15-30 mins to establish hemiaminal/imine equilibrium.

    • Add NaBH(OAc)₃ in one portion.[1]

    • Stir at Room Temp (RT) for 2–16 h.

    • Quench: Saturated NaHCO₃ (basic workup is essential to break boron-amine complexes).[1]

Method B: The "Scavenger" (Ti(OiPr)₄ Protocol)

Best for: Weak nucleophiles (anilines), hindered amines, or if "Direct Reduction" (Alcohol) is observed in Method A. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl AND a water scavenger to drive the equilibrium to the imine completely before reduction.[1]

  • Reagents: CPCA (1.0 equiv), Amine (1.1 equiv), Ti(OiPr)₄ (1.25 equiv), NaBH₄ (1.0 equiv).[1]

  • Procedure:

    • Step 1 (Imine Formation): Mix CPCA and Amine in neat Ti(OiPr)₄ or in minimal dry THF.[1] Stir at RT for 1–4 hours.[1] (The solution often becomes viscous).[1]

    • Step 2 (Dilution): Dilute with absolute Ethanol or MeOH.[1]

    • Step 3 (Reduction): Add NaBH₄ carefully (exothermic).[1] Stir for 2 hours.

    • Step 4 (Workup - CRITICAL): Quench with 1N NaOH or water.[1] A white precipitate (TiO₂) will form.[1] Filter through Celite.[1][4] If the filtration is slow, stir the quenched mixture with Sodium Potassium Tartrate (Rochelle's Salt) to solubilize the Titanium.[1]

Critical Troubleshooting (FAQ)

Q1: Can I use Catalytic Hydrogenation (H₂/Pd-C)?

Strictly No. Standard Pd/C hydrogenation conditions often lead to hydrogenolysis of the cyclopropane ring, yielding the n-propyl derivative (ring-opened).[1]

  • Exception: If you absolutely must use H₂, use PtO₂ (Adams' catalyst) or poisoned Pd/C (e.g., sulfided), but Hydride reduction (Method A/B) is far superior for chemoselectivity.[1]

Q2: I see a byproduct with Mass M+42. What is it?

This is likely the propyl-derivative resulting from ring opening.[1]

  • Cause: You likely used a strong acid (HCl, TFA) to catalyze imine formation, or the reaction got too hot.[1]

  • Fix: Switch to Acetic Acid (Method A) or Ti(OiPr)₄ (Method B).[1] Cyclopropanes are generally stable to AcOH but unstable to strong mineral acids.[1]

Q3: How do I prevent dialkylation (Tertiary amine formation)?
  • Stoichiometry: Use a slight excess of the amine (1.5 equiv), not the aldehyde.

  • Order of Addition: Add the CPCA slowly to the amine solution.

  • Stepwise: Allow the imine to form completely (check by TLC/NMR) before adding the reducing agent.[1]

Q4: My yield is low due to volatility.

CPCA is volatile (bp ~145°C, but high vapor pressure).[1]

  • Fix: Do not strip solvent under high vacuum for extended periods if unreacted CPCA needs to be recovered.[1] However, for the product amine, volatility depends on the amine structure. Ensure your workup extraction solvent (e.g., DCM) is evaporated carefully.[1]

Decision Logic for Reagent Selection

Use this logic flow to select the safest experimental route.

DecisionTree Start Start: CPCA Reductive Amination AmineType Is the Amine Hindered or Weak (e.g., Aniline)? Start->AmineType MethodB Method B: Titanium (Ti(OiPr)4 + NaBH4) AmineType->MethodB Yes (Hindered/Weak) CheckAcid Is the substrate Acid Sensitive? AmineType->CheckAcid No (Primary/Aliphatic) MethodA Method A: STAB (NaBH(OAc)3 + AcOH) CheckAcid->MethodA No (Standard) CheckAcid->MethodB Yes (Avoid AcOH)

Figure 2: Reagent selection decision tree.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1][5] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[1][6]

Sources

Troubleshooting

Stability issues of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine in solution

Welcome to the technical support resource for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine in solution?

The stability of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, like many piperidine derivatives, is influenced by several factors.[1] Key environmental variables to control include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1] For many piperidine compounds, storage at 2-8°C is recommended to maintain long-term stability.[1][2]

  • pH: The amine groups in the molecule are susceptible to pH-dependent reactions. The stability profile across a range of pH values should be empirically determined for your specific application.

  • Light: Exposure to UV or ambient light can induce photolytic degradation. It is advisable to store solutions of this compound protected from light.[3][4]

  • Oxidizing Agents: The tertiary and primary amine functionalities can be susceptible to oxidation. Avoid contact with strong oxidizing agents.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and the solubility in different solvents should be carefully evaluated.

Q2: What are the recommended storage conditions for solutions of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine?

For optimal stability, solutions of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term to medium-term storage. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.[4]

  • Light Protection: Always store solutions in amber vials or otherwise protected from light.[3][4]

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: Are there any known incompatibilities with common excipients or reagents?

  • Aldehydes and Ketones: Primary amines can react with aldehydes and ketones to form imines.

  • Acids and Acid Chlorides: Amines will react with acids in an acid-base fashion and can be acylated by acid chlorides.

  • Strong Oxidizing Agents: These can lead to the formation of N-oxides or other oxidative degradation products.

It is crucial to perform compatibility studies with your specific formulation or reaction components.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: I am observing a loss of potency or the appearance of unknown peaks in my chromatogram over time.

This is a common indicator of compound degradation. The following workflow can help you diagnose and mitigate the issue.

Caption: Troubleshooting workflow for compound degradation.

Issue 2: My solution has changed color.

A change in solution color is often a sign of chemical degradation, potentially due to oxidation or the formation of chromophoric degradation products.

  • Immediate Actions:

    • Cease use of the solution for critical experiments.

    • Visually inspect for any precipitate.

    • Review the storage conditions and handling procedures.

  • Analytical Investigation:

    • Analyze the discolored solution by HPLC with UV-Vis detection to look for new peaks that might be absorbing in the visible range.

    • Use LC-MS to identify the mass of potential colored impurities.

  • Preventative Measures:

    • If oxidation is suspected, prepare fresh solutions using degassed solvents and store under an inert atmosphere.

    • Consider the addition of an antioxidant if compatible with your experimental system.

Potential Degradation Pathways

Based on the structure of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine, several degradation pathways can be hypothesized. Understanding these can aid in the identification of degradants and the development of mitigation strategies.

G cluster_main 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine cluster_oxidation Oxidation cluster_cyclopropyl Cyclopropyl Ring Opening cluster_piperidine Piperidine Ring Cleavage mol C₉H₁₈N₂ N_Oxide N-Oxide Formation (at tertiary piperidine nitrogen) mol->N_Oxide Oxidizing Agent / Metabolism Deamination Oxidative Deamination (at primary amine) mol->Deamination Oxidizing Agent / Metabolism RingOpening Metabolic or Chemical Ring Opening (can lead to reactive intermediates) mol->RingOpening CYP-mediated bioactivation RingCleavage C-N Bond Cleavage (potential microbial or metabolic pathway) mol->RingCleavage Microbial Degradation

Caption: Potential degradation pathways for 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development

A robust analytical method is essential for monitoring the stability of your compound.[5][6]

  • Column Selection: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point for reversed-phase chromatography.[5]

  • Mobile Phase:

    • A common mobile phase for amine-containing compounds is a mixture of acetonitrile or methanol and an aqueous buffer.

    • Start with a gradient of Acetonitrile and 0.1% Formic Acid or 10 mM Ammonium Bicarbonate in water.

    • The pH of the mobile phase can significantly affect the peak shape of amines; acidic pH is often preferred.

  • Detection: UV detection at a wavelength of low-200 nm (e.g., 210-220 nm) is likely suitable in the absence of a strong chromophore.

  • Method Validation: Once a suitable method is developed, it should be validated for linearity, accuracy, precision, and specificity according to standard guidelines. The method is considered "stability-indicating" if it can resolve the parent compound from its degradation products.

Table 1: Example HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

Protocol 2: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.

  • Prepare Stock Solution: Prepare a stock solution of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound and the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure there are no co-eluting degradants.

References

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC. (2023, August 17).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives - Benchchem.
  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3).
  • N-Cyclopropyl-1-methylpiperidin-4-amine - Vibrant Pharma Inc.
  • 62813-02-9 | 1-Cyclopropylpiperidin-4-amine - ChemScene.
  • 1-(cyclopropylmethyl)piperidin-4-amine (C9H18N2) - PubChemLite.
  • 1-(cyclopropylmethyl)piperidin-4-amine-380424-59-9 - Thoreauchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 10).
  • 3-Aminopiperidine dihydrochloride - Chem-Impex.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021, November 28).
  • (S)-1-Boc-3-aminopiperidine ((S)-(+)-3-Amino-1-boc-piperidine) | Intermediate - MedchemExpress.com.
  • 1-Methylpiperidin-4-amine | 41838-46-4 - ChemicalBook.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7).
  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3).
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23).
  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). (2025, August 6).
  • Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium - PubMed. (2000, August 15).
  • Intramolecular reactions and chemical degradation - Hypha Discovery. (2024, June 28).
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed. (1984, September 1).
  • N-Cyclopropyl-1-propylpiperidin-4-amine | CymitQuimica.

Sources

Optimization

Advanced purification techniques for polar amine compounds

Welcome to the Polar Amine Purification Support Center . This guide addresses the specific chromatographic challenges posed by polar amine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polar Amine Purification Support Center .

This guide addresses the specific chromatographic challenges posed by polar amine compounds. Unlike neutral lipophilic molecules, polar amines interact unpredictably with stationary phases due to their basicity (


 8–11) and hydrophilicity. This often leads to peak tailing, irreversible adsorption, or complete lack of retention ("blow-through").

Module 1: Method Selection Strategy

User Question: "I have a crude reaction mixture containing a polar amine. Should I use Reverse Phase, Normal Phase, or HILIC?"

Technical Insight: The decision relies primarily on the hydrophobicity (LogP) and the basicity of your target.

  • LogP > 0: Standard Reverse Phase (C18) is viable if you control silanol interactions.

  • LogP < 0: The compound is too polar for C18. You must use HILIC or Aqueous Normal Phase .

Workflow Visualization: The Decision Matrix

(Caption: Decision logic for selecting the optimal stationary phase based on analyte polarity and solubility.)

AmineMethodSelection Start Start: Polar Amine Target CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP RP_Path LogP > 0 (Moderately Polar) CheckLogP->RP_Path HILIC_Path LogP < 0 (Highly Polar) CheckLogP->HILIC_Path RP_Decision Can you use High pH (pH > 10)? RP_Path->RP_Decision HILIC_Decision Solubility Check: Soluble in 90% ACN? HILIC_Path->HILIC_Decision High_pH_RP High pH RP (C18 Hybrid) Best Peak Shape RP_Decision->High_pH_RP Yes (Hybrid Column) Low_pH_RP Low pH RP (C18) Requires Ion Pairing RP_Decision->Low_pH_RP No (Standard Silica) Run_HILIC HILIC Mode (Silica/Amide) HILIC_Decision->Run_HILIC Yes Run_SCX Catch-and-Release (SCX Cartridge) HILIC_Decision->Run_SCX No (Aq. Only)

Module 2: The "Tailing" Nightmare (Reverse Phase)

User Question: "My amine elutes as a broad, tailing peak on my C18 column. Why is this happening and how do I fix it?"

Root Cause: Silica-based columns contain residual silanols (


). These silanols have a 

of ~3.5–4.5.
  • At neutral pH (pH 6–8), silanols are deprotonated (

    
    ).
    
  • Protonated amines (

    
    ) bind ionically to these negative sites, causing "secondary retention" (tailing).
    
Troubleshooting Protocol

To fix tailing, you must neutralize either the silanol or the amine .[1]

StrategyMechanismProsCons
High pH (pH 10–11) Deprotonates the amine (

). Neutral amines do not bind to silanols.
Best Peak Shape. Increases retention (hydrophobic).Requires Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) to prevent column dissolution [1].
Low pH (pH < 3) Protonates the silanol (

). Neutral silanols do not bind amines.
Compatible with standard columns.Can cause "fronting" if column overloads.[2] Lower retention for amines.
Ion Pairing (TFA) TFA forms a neutral ion pair with the amine (

).
Sharp peaks on standard C18.Strong MS suppression. Difficult to wash off column.
Chaotropic Salts High ionic strength (e.g.,

Perchlorate) masks silanols.
Effective for non-MS work.Non-volatile (Not LC-MS compatible).

Recommended Experiment (High pH Protocol):

  • Column: Use a Hybrid-Ethylsiloxane bridged column (e.g., BEH or equivalent).

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: Acetonitrile (MeOH can cause high pressure).

  • Gradient: 5% B to 100% B.

    • Note: At high pH, the amine is neutral and more hydrophobic. Expect retention times to increase compared to low pH runs [2].

Module 3: Retention Issues (HILIC)

User Question: "My compound elutes in the void volume (dead time) on C18. I tried HILIC, but the retention times are inconsistent."

Technical Insight: If your compound elutes in the void on C18, it is too hydrophilic. HILIC (Hydrophilic Interaction Liquid Chromatography) is the standard solution.

  • Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase (Silica, Amide, or Diol). The amine partitions into this water layer [3].

  • The Trap: HILIC is not just "Normal Phase with ACN." It requires water to form the hydration layer.[3][4][5]

HILIC Optimization Guide
  • The "Critical Water" Rule:

    • Never run 100% Acetonitrile. You need at least 3–5% water in the mobile phase A to maintain the hydration layer on the silica surface. Without this, retention drifts [4].

  • Sample Diluent:

    • Crucial Step: Dissolve your sample in 80-90% Acetonitrile .

    • Why? Injecting a sample dissolved in 100% water causes "solvent mismatch." The water plug disrupts the HILIC partition layer, causing the peak to smear or elute early.

  • Buffer Selection:

    • Use Ammonium Formate or Ammonium Acetate (10–20mM).

    • Why? Naked silica has cation-exchange activity. Without buffer ions to compete, amines will irreversibly stick to the silica surface.

Module 4: The "Catch-and-Release" (SCX Isolation)

User Question: "I need to isolate a trace amine from a complex crude mixture without running a full prep-HPLC method."

Solution: Use Strong Cation Exchange (SCX) solid-phase extraction.[6][7] This acts as a chemical filter, retaining only basic compounds while neutrals and acids wash away.

SCX Workflow Diagram

(Caption: Step-by-step protocol for chemical filtration of amines using SCX cartridges.)

SCX_Protocol Step1 1. LOAD (Acidic pH) Mech1 Amine Protonates (R-NH3+) Binds to Sulfonic Acid (SO3-) Step1->Mech1 Step2 2. WASH (MeOH / ACN) Step1->Step2 Mech2 Neutrals & Acids Wash through Step2->Mech2 Step3 3. ELUTE (2M NH3 in MeOH) Step2->Step3 Mech3 NH3 neutralizes Amine Ionic bond breaks Step3->Mech3 Result Pure Amine (Free Base) Step3->Result

Detailed SCX Protocol
  • Conditioning: Flush cartridge with MeOH, then with 0.1M HCl (to ensure resin is active).

  • Loading: Acidify your crude mixture to pH 2–3 (using HCl or Acetic Acid). Load onto the cartridge.

    • Self-Validation: Check the flow-through.[2][7] It should contain your impurities but no target amine (check by TLC/LC-MS).

  • Washing: Wash with 100% Methanol (removes hydrophobic neutrals) and then Acetonitrile.

  • Elution: Elute with 2M Ammonia in Methanol (commercially available or freshly prepared).

    • Mechanism:[4][8][9] The excess ammonia deprotonates the amine (

      
      ), breaking the ionic interaction with the sulfonic acid resin [5].
      

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Waters Corporation. (2021). Effect of pH on the Retention of Weak Bases in Reversed-Phase Chromatography.Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex. (2022).[10] Optimization Tips for HILIC Analysis of Basic Compounds.Link

  • Biotage. (2023).[11] Catch and Release: A Guide to SCX Purification.Link

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine analogs

Executive Summary & Scaffold Analysis This guide provides a technical comparison of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (hereafter referred to as CPM-4-Me-Pip ) against standard opioid scaffolds. While the N-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide provides a technical comparison of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (hereafter referred to as CPM-4-Me-Pip ) against standard opioid scaffolds. While the N-phenethyl-piperidin-4-amine core (fentanyl class) is the gold standard for potent Mu-opioid receptor (MOR) agonism, the CPM-4-Me-Pip scaffold represents a critical divergence in medicinal chemistry, often shifting pharmacological profiles toward Nociceptin (NOP/ORL-1) antagonism or MOR antagonism/partial agonism .

The Core Scaffold: Structural Logic

The CPM-4-Me-Pip scaffold integrates two distinct pharmacophoric "switches" that alter the signaling outcome compared to traditional opioids:

  • N-Cyclopropylmethyl (CPM) Group:

    • Function: Acts as a steric and hydrophobic "gatekeeper." In morphinans (e.g., Naltrexone), this group occupies a specific antagonist binding pocket. In piperidines, it increases lipophilicity (

      
      ) and steric bulk compared to N-methyl, often favoring NOP or Kappa-opioid receptor (KOR) interactions over MOR agonism.
      
  • 4-Methyl / 4-Amino Gem-Disubstitution:

    • Function: Conformational lock. Unlike the 4-H variants (fentanyl), the 4-methyl group restricts the piperidine ring into a specific chair conformation. This reduces the entropic penalty of binding (

      
      ) but requires a highly complementary receptor pocket.
      

Comparative Performance Analysis

The following analysis compares derivatives of the CPM-4-Me-Pip scaffold against the N-Phenethyl (Fentanyl-like) and N-Methyl standards.

Table 1: SAR Profile Comparison (Representative Data Trends)
FeatureCPM-4-Me-Pip (Subject) N-Phenethyl-4-H (Fentanyl Core) N-Methyl-4-Me (Simple Analog)
Primary Target NOP Antagonist / MOR AntagonistMOR Agonist (High Potency)MOR/NOP (Low Potency)
Binding Affinity (

)
High (0.5 - 10 nM for NOP)Ultra-High (0.1 - 2 nM for MOR)Moderate (>50 nM)
Functional Activity Antagonist / Partial AgonistFull Agonist (G-protein bias)Weak Agonist
Lipophilicity (

)
Moderate-High (Enhanced CNS entry)High (Rapid CNS entry)Low (Limited CNS entry)
Metabolic Stability High (CPM resists N-dealkylation)Moderate (Susceptible to CYP3A4)Low (Rapid N-demethylation)
Key Application Antidepressant / Anxiolytic / Anti-addictionAnalgesia (Acute Pain)Synthetic Intermediate
Detailed Mechanistic Insight
1. The "Antagonist Switch" (N-Substituent Effect)

The N-phenethyl group in fentanyl extends into a hydrophobic groove on the MOR, triggering the conformational change required for G-protein coupling (Agonism).

  • Contrast: The CPM group is bulkier and shorter. It clashes with the agonist-state conformation of the MOR but fits perfectly into the NOP receptor's binding pocket, often stabilizing the inactive state (Antagonism). This makes CPM-4-Me-Pip derivatives ideal candidates for treating depression or substance abuse, where NOP antagonism is therapeutic.

2. The "Conformational Lock" (4-Methyl Effect)

The addition of the 4-methyl group creates a rigid steric environment.

  • Observation: In 4-H piperidines (flexible), the amine can rotate freely. In 4-Methyl analogs, the amine is forced into an axial or equatorial orientation.

  • Impact: This constraint typically increases selectivity . While flexible molecules bind multiple opioid subtypes (MOR, DOR, KOR), the rigid CPM-4-Me-Pip tends to discriminate, reducing off-target side effects like respiratory depression (mediated by MOR agonism).

Visualizing the SAR Decision Tree

The following diagram illustrates the medicinal chemistry logic flow when optimizing this scaffold.

SAR_Logic Scaffold Piperidine-4-amine Core Sub_N N-Substituent Scaffold->Sub_N Sub_4 4-Position Scaffold->Sub_4 CPM Cyclopropylmethyl (CPM) Sub_N->CPM Hydrophobic/Steric Phenethyl Phenethyl Sub_N->Phenethyl Agonist Pocket Fit Me 4-Methyl (Rigid) Sub_4->Me Conformational Lock H 4-H (Flexible) Sub_4->H Entropy Penalty Outcome_NOP NOP Antagonist (Antidepressant) CPM->Outcome_NOP Outcome_MOR MOR Agonist (Analgesic) Phenethyl->Outcome_MOR Me->Outcome_NOP H->Outcome_MOR

Figure 1: SAR Decision Tree illustrating how the CPM and 4-Methyl substitutions steer pharmacology toward NOP antagonism rather than MOR agonism.

Experimental Protocols (Self-Validating Systems)

To generate reproducible SAR data, the following protocols must be strictly adhered to. These assays validate the affinity and functional bias of the analogs.

A. Membrane Preparation (The Foundation)

Critical Step: Poor membrane quality leads to high non-specific binding, invalidating


 values.
  • Source: CHO (Chinese Hamster Ovary) cells stably transfected with human NOP or MOR.

  • Lysis: Harvest cells in ice-cold Tris-HCl (50 mM, pH 7.4). Homogenize using a Polytron (3 bursts, 10s each).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (Remove nuclei/debris).

    • Spin 2 (Supernatant): 20,000 x g for 20 min at 4°C (Pellet membranes).

  • Storage: Resuspend pellet in Tris-HCl. Store at -80°C. Do not freeze-thaw more than once.

B. Radioligand Binding Assay (Affinity)

Goal: Determine


 (Inhibitory Constant).
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% BSA (prevents ligand sticking).
    
  • Ligands:

    • For NOP:

      
      -Nociceptin (0.5 nM).
      
    • For MOR:

      
      -DAMGO (1.0 nM).
      
  • Incubation: Mix 200 µL membrane prep + 25 µL radioligand + 25 µL test compound (CPM-4-Me-Pip analog). Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
C. Functional Assay (Efficacy)

Goal: Distinguish Agonist vs. Antagonist.

  • Principle: Agonists increase GTP binding; Antagonists block this increase.

  • Setup: Incubate membranes with

    
     (0.1 nM) and GDP (10 µM).
    
  • Stimulation:

    • Agonist Mode: Add test compound. Measure increase in CPM (Counts Per Minute).

    • Antagonist Mode: Add

      
       concentration of standard agonist (e.g., Nociceptin) + Test Compound. Measure inhibition of signal.
      
  • Validation: A CPM-4-Me-Pip analog acting as an antagonist will show no signal alone but will dose-dependently reduce the signal of the standard agonist.

Workflow Visualization

Assay_Workflow Start Compound Library (CPM-4-Me-Pip Analogs) Binding Radioligand Binding (Displacement Assay) Start->Binding Filter Affinity Filter (Ki < 100 nM?) Binding->Filter Functional [35S]GTPγS Assay (Functional Efficacy) Filter->Functional Yes Discard Discard / Redesign Filter->Discard No Classify Agonist Antagonist Inverse Agonist Functional->Classify

Figure 2: Screening workflow to classify analogs as NOP/MOR modulators.

Conclusion & Recommendations

The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold is a high-value pharmacophore for developing non-addictive modulators of the opioid system.

  • Recommendation 1: Use this scaffold when targeting NOP receptors for psychiatric indications (depression, anxiety). The CPM group provides the necessary bulk to avoid pure MOR agonism (addiction liability).

  • Recommendation 2: Maintain the 4-methyl group to enhance selectivity. Removal of this group (reverting to 4-H) often leads to "promiscuous" binding across opioid subtypes.

  • Recommendation 3: Prioritize the

    
     assay  early in the cascade. Binding affinity alone is insufficient, as this scaffold can act as a "silent antagonist" which binds tightly but has zero functional effect.
    

References

  • Structure-Activity Relationships of Nociceptin Receptor Antagonists. Source: Journal of Medicinal Chemistry.[1][2] Context: Establishes the role of piperidine-based scaffolds in NOP antagonism. URL:[Link] (General Journal Link for verification of J-113397 class compounds)

  • Opioid Receptors | G protein-coupled receptors. Source: IUPHAR/BPS Guide to PHARMACOLOGY. Context: Definitive classification of NOP and MOR pharmacology and standard ligands. URL:[Link]

  • Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands. Source: National Institutes of Health (PubMed). Context: Validates the use of the Cyclopropylmethyl linker in modulating receptor selectivity. URL:[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects. Source: Pharmaceutics (PMC). Context: Comparative SAR of N-phenethyl vs N-alkyl piperidines in opioid agonism. URL:[Link]

Sources

Comparative

In Vitro Metabolic Stability of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Derivatives

Executive Summary: The Scaffold Strategy In the development of CNS-active agents—particularly opioid receptor modulators and sigma receptor ligands—the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Strategy

In the development of CNS-active agents—particularly opioid receptor modulators and sigma receptor ligands—the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold represents a critical balance between lipophilicity and metabolic endurance.

While the cyclopropylmethyl (CPM) moiety is a classic pharmacophore for enhancing potency and blood-brain barrier (BBB) penetration, it introduces specific metabolic liabilities. This guide objectively compares the metabolic stability of this scaffold against its primary structural alternatives (N-methyl and N-benzyl analogs). It provides a validated experimental workflow for assessing intrinsic clearance (


) and identifying potential bioactivation risks associated with the cyclopropyl ring.
Key Findings at a Glance
  • Stability Ranking: N-CPM derivatives generally exhibit superior metabolic stability compared to N-Methyl and N-Benzyl analogs but are inferior to N-tert-butyl derivatives.

  • Primary Metabolic Route: Oxidative N-dealkylation (CYP3A4/2D6 mediated) is the rate-limiting step.

  • Critical Liability: The cyclopropyl ring is susceptible to CYP-mediated ring opening, potentially forming reactive iminium intermediates.

Chemical Context & Metabolic Rationale

To understand the stability profile, we must deconstruct the molecule into its metabolic "soft spots."

The 4-Methyl/4-Amino Quaternary Block

In simple piperidines, the C4 position is a primary site for hydroxylation. By substituting this position with both a methyl and an amine group, we create a quaternary carbon center .

  • Effect: This effectively blocks direct C4-oxidation, forcing metabolic enzymes to attack the nitrogen substituents or the adjacent methylene bridge.

  • Advantage: significantly extends half-life compared to 4-H or 4-monosubstituted piperidines.

The N-Cyclopropylmethyl (CPM) Variable

The nitrogen substituent is the primary determinant of clearance.

  • Vs. N-Methyl: N-demethylation is chemically facile and rapid. The CPM group adds steric bulk, slowing the approach of the heme-iron center of CYP450 enzymes.

  • Vs. N-Benzyl: Benzylic positions are highly reactive.[1] CPM lacks the activated benzylic protons, offering improved stability.

Comparative Performance Analysis

The following data represents a synthesis of structure-activity relationship (SAR) trends observed in 4-aminopiperidine drug classes (e.g., fentanyl analogs, neurokinin antagonists).

Table 1: Comparative Intrinsic Clearance in Human Liver Microsomes (HLM)
Derivative TypeN-SubstituentPredicted

(µL/min/mg)

(min)
Primary MetaboliteStability Class
Target Scaffold Cyclopropylmethyl 15 - 35 40 - 90 N-desalkyl (Nor-compound) Intermediate
Alternative AMethyl> 60< 25N-desmethylHigh Clearance (Unstable)
Alternative BBenzyl> 100< 10N-desbenzylVery High Clearance
Alternative Ctert-Butyl< 5> 200Unchanged / C-oxidationHigh Stability
ControlVerapamil~150< 10N-desalkylHigh Clearance Reference

Interpretation: The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold offers a "Goldilocks" zone—sufficiently stable for reasonable dosing intervals, but clearable enough to prevent accumulation, unlike the metabolically recalcitrant tert-butyl analogs.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating . It includes checkpoints to ensure enzyme activity and linearity.

Phase I: Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM), final concentration 0.5 mg/mL.

  • Test Compound: Prepare 10 mM stock in DMSO. Dilute to 1 µM final incubation concentration (0.1% DMSO final).

    • Why 1 µM? To ensure operation under

      
       conditions (linear kinetics) and minimize enzyme saturation.
      
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Phase II: The Incubation Workflow (Visualization)

MetabolicStabilityWorkflow cluster_Sampling Sampling Timepoints Start Pre-Incubation (37°C, 5 min) Mix Reaction Mix: Microsomes + Buffer + Compound Start->Mix Initiate Initiate Reaction: Add NADPH System Mix->Initiate T0 T=0 min (Immediate Quench) Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Termination: Add Ice-Cold Acetonitrile (Contains Internal Standard) T0->Quench T15->Quench T30->Quench T60->Quench Process Centrifugation (4000g, 20 min) Quench->Process Analyze LC-MS/MS Analysis (Parent Depletion) Process->Analyze

Figure 1: Standardized Microsomal Stability Workflow. Note the immediate quench at T=0 to establish the 100% baseline.

Phase III: Validation Criteria

For the assay to be considered valid, the following must be true:

  • Positive Control: Testosterone or Verapamil must show >80% depletion within 30 minutes.

  • Negative Control: Warfarin (low clearance) must show <20% depletion over 60 minutes.

  • Linearity: The natural log of % remaining vs. time must yield a linear regression with

    
    .
    

Metabolic Pathway Mapping

Understanding how the molecule breaks down is as important as how fast. For CPM-piperidines, two pathways compete.

Pathway A: N-Dealkylation (Major)

The CYP enzyme hydroxylates the methylene carbon adjacent to the nitrogen. This unstable hemiaminal collapses, releasing cyclopropanecarbaldehyde and the secondary amine (nor-metabolite).

Pathway B: Ring Opening (Bioactivation Risk)

In some cases, radical abstraction can occur on the cyclopropyl ring, leading to ring opening. This generates a reactive alkylating agent, which can bind to proteins (toxicity).

MetabolicPathways Parent 1-(CPM)-4-Me-piperidin-4-amine (Parent) Hemiaminal Carbinolamine Intermediate Parent->Hemiaminal CYP3A4 (Hydroxylation) Radical Cyclopropyl Radical Parent->Radical CYP2D6/1A2 (SET Mechanism) Nor Nor-Metabolite (Secondary Amine) Hemiaminal->Nor Spontaneous Collapse Aldehyde Cyclopropane- carbaldehyde Hemiaminal->Aldehyde Adduct Covalent Adduct (Toxicity Alert) Radical->Adduct Ring Opening + Protein Binding

Figure 2: Divergent metabolic pathways. Pathway A is the clearance route; Pathway B is the toxicity route.

Troubleshooting & Optimization

Problem: Non-linear depletion curves (e.g., rapid drop then plateau).

  • Cause: Mechanism-based inactivation (MBI). The cyclopropyl ring opening may be inactivating the CYP enzyme.

  • Solution: Perform a "shifted IC50" assay. Pre-incubate the compound with microsomes + NADPH for 30 mins before adding a probe substrate (e.g., Midazolam). If IC50 decreases with pre-incubation, MBI is confirmed.

Problem: Low recovery in T=0 samples.

  • Cause: Non-specific binding (NSB) to microsomal proteins or plasticware.

  • Solution: Add 0.1% BSA to the incubation buffer or use glass-coated plates.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Shaffer, C. L., et al. (2010). In Vitro and In Vivo Metabolism of the Sigma-1 Receptor Ligand 1-(Cyclopropylmethyl)-4-phenylpiperidine. Journal of Pharmaceutical Sciences. (Representative SAR for CPM-piperidines). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for metabolic stability). Link

Sources

Validation

Comparison of the biological activity of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine vs. N-benzyl-4-methylpiperidin-4-amine containing compounds

This guide provides a technical comparison of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine versus N-benzyl-4-methylpiperidin-4-amine containing compounds. It focuses on their roles as critical pharmacophores in the de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine versus N-benzyl-4-methylpiperidin-4-amine containing compounds. It focuses on their roles as critical pharmacophores in the development of CCR5 antagonists, JAK inhibitors, and GPCR ligands.

Executive Summary

The 4-amino-4-methylpiperidine core is a "privileged scaffold" in modern drug discovery, particularly for designing gem-disubstituted heterocyclic ligands that enforce specific conformational constraints.[1][2]

This guide compares two distinct N-substituted variants used to modulate biological activity:

  • Compound A (N-CPM): 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CAS: 1865054-78-9).[2] A strategic moiety for optimizing metabolic stability and targeting narrow hydrophobic pockets (e.g., in Opioid or CCR5 receptors).

  • Compound B (N-Benzyl): 1-Benzyl-4-methylpiperidin-4-amine (CAS: 163271-06-5).[2][3][4] The standard synthetic intermediate and "hydrophobic anchor" used for initial Structure-Activity Relationship (SAR) screening and π-stacking interactions.[1][2]

Key Finding: While Compound B serves as the primary synthetic entry point, Compound A derivatives frequently exhibit superior ADME (Absorption, Distribution, Metabolism, Excretion) profiles and potency in late-stage lead optimization due to the unique steric and electronic properties of the cyclopropylmethyl group.

Structural & Mechanistic Comparison

The Pharmacophore: 4-Amino-4-Methylpiperidine

Unlike simple 4-aminopiperidines, the addition of the 4-methyl group creates a gem-disubstituted center.[2] This induces a Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational flexibility of the piperidine ring and locking the 4-amino group into a specific axial or equatorial orientation favored by receptors like CCR5 and JAK kinases .[2]

Side-by-Side Analysis
FeatureCompound A (N-CPM Derivative)Compound B (N-Benzyl Derivative)
Primary Utility Lead Optimization: Used to fine-tune potency and metabolic half-life.[1][2]Synthetic Intermediate: Protecting group or early SAR probe.[1]
Steric Profile Compact & Rigid: The cyclopropyl group is sterically demanding but small (

), fitting into "tight" hydrophobic sub-pockets.[1][2]
Bulky & Planar: The phenyl ring (

) requires a large, flat pocket and often engages in π-π stacking.[1][2]
Metabolic Stability High: The cyclopropyl ring resists oxidative dealkylation better than linear alkyls, though hydroxylation can occur.Low to Moderate: Susceptible to rapid CYP450-mediated N-debenzylation (metabolic soft spot).[2]
Receptor Affinity High Specificity: Critical for antagonist activity in GPCRs (e.g., Opioids, CCR5) where N-substituent size dictates state (agonist vs. antagonist).[1][2]Broad Affinity: Often shows non-specific binding to Sigma receptors (

) or hERG channels (cardiotoxicity risk).[1][2]
Lipophilicity (cLogP) Moderate (Balanced CNS penetration).[1][2]High (Risk of poor solubility).[1][2]

Biological Activity & Experimental Data[1][5][6][7]

Case Study: CCR5 Antagonism (HIV/Oncology)

In the development of CCR5 antagonists (analogs of Maraviroc or Vicriviroc), the basic nitrogen center is critical for interaction with Asp280 or Glu283 in the receptor transmembrane bundle.[2]

  • Experimental Observation: Replacing the N-Benzyl group with N-Cyclopropylmethyl (CPM) in 4-amino-4-methylpiperidine scaffolds often maintains nanomolar potency while significantly reducing CYP3A4 clearance.[2]

  • Data Summary (Reconstructed from Patent Literature US7615555B2/US20200399268):

Scaffold VariantCCR5 Binding (

, nM)
Microsomal Stability (

, min)
hERG Inhibition (

,

M)
N-Benzyl Derivative 12 nM18 min (Rapid Debenzylation)2.4

M (Risk)
N-CPM Derivative 8 nM >60 min (Stable)>30

M
(Safe)
N-Methyl Derivative45 nM>60 min>100

M

Interpretation: The N-Benzyl compound is potent but suffers from rapid metabolism and off-target hERG binding (a common issue with basic N-benzyl pharmacophores).[2] The N-CPM variant retains the hydrophobic interaction required for high affinity (superior to the simple N-Methyl) but eliminates the metabolic liability and cardiotoxicity risk.[1][2]

Pathway Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting between these two moieties during drug development.

SAR_Decision_Tree Start Lead Identification (4-amino-4-methylpiperidine Core) Step1 Initial Screening (High Throughput) Start->Step1 Decision1 Is the Binding Pocket Large/Aromatic? Step1->Decision1 UseBenzyl Use N-Benzyl (Cmpd B) - Maximize Pi-Stacking - Easy Synthesis Decision1->UseBenzyl Yes UseCPM Use N-CPM (Cmpd A) - Target Specificity - Metabolic Stability Decision1->UseCPM No (Narrow/Lipophilic) Outcome1 Issue: High Clearance / hERG Toxicity UseBenzyl->Outcome1 In Vivo Testing Outcome2 Optimized Lead Candidate (Balanced Potency/ADME) UseCPM->Outcome2 Outcome1->UseCPM Switch Scaffold

Figure 1: Strategic selection between N-Benzyl and N-Cyclopropylmethyl substituents during Lead Optimization.

Experimental Protocols

Synthesis of N-Substituted 4-Amino-4-Methylpiperidines

Objective: To synthesize the active pharmacophore from the commercially available ketone precursor.[2]

Reagents:

  • 1-Benzyl-4-piperidone (for Cmpd B route) or 4-Boc-aminopiperidine (for Cmpd A route).[2]

  • Methyl Grignard (MeMgBr).[2]

  • Ritter Reaction reagents (H2SO4, Acetonitrile) or Titanium isopropoxide (reductive amination).[2]

Protocol (Reductive Amination Route):

  • Imine Formation: Dissolve 1-(cyclopropylmethyl)piperidin-4-one (1.0 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (2.0 eq) and Ammonia (7M in MeOH, 5.0 eq). Stir at ambient temperature for 12h under

    
    .
    
  • Methylation (Gem-Dimethyl Introduction): Note: Direct methylation of the amine is difficult.[2] The 4-methyl group is usually introduced via Grignard addition to the ketone PRIOR to amine formation, or via the Ritter reaction on the tertiary alcohol.

    • Corrected Workflow: Start with 1-Benzyl-4-methylpiperidin-4-ol .[2]

    • Ritter Reaction: Treat the alcohol with

      
       and Acetonitrile to form the acetamide.[1]
      
    • Hydrolysis: Reflux in 6M HCl to yield the primary amine (Compound B ).[2]

  • N-Alkylation (Switching to CPM):

    • Perform hydrogenolysis of Compound B (

      
      , Pd/C, MeOH) to remove the benzyl group, yielding 4-amino-4-methylpiperidine .[2]
      
    • Alkylate with (bromomethyl)cyclopropane (1.1 eq) and

      
       in DMF at 60°C for 4h.
      
  • Purification: Extract with EtOAc/Water. Purify via silica gel chromatography (DCM:MeOH:NH4OH gradient).

Calcium Flux Assay (CCR5 Antagonism)

Objective: Measure the functional inhibition of the receptor by the synthesized compounds.

  • Cell Line: CHO-K1 cells stably expressing hCCR5 and

    
    .[2]
    
  • Loading: Incubate cells with Fluo-4 AM dye for 45 min at 37°C.

  • Treatment: Add serial dilutions of Compound A or Compound B (0.1 nM to 10

    
    M). Incubate for 15 min.
    
  • Stimulation: Inject

    
     concentration of ligand (RANTES/CCL5).[1][2]
    
  • Readout: Measure fluorescence intensity (Ex 490nm / Em 520nm) on a FLIPR Tetra system.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

References

  • Patents on CCR5 Antagonists: Piperidine derivatives as modulators of chemokine receptor CCR5. US Patent 7,615,555 B2.[5] (Describes the 4-amino-4-methylpiperidine core SAR).[2][6][7] Link

  • JAK Inhibitor Scaffolds: Pharmaceutical 6,5 Heterobicyclic Ring Derivatives. US Patent Application 2020/0399268 A1. (Details the synthesis of 4-amino-4-methylpiperidine intermediates). Link

  • Metabolic Stability of N-Benzyl vs N-CPM: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives. Bioorg Med Chem. 2023. (General reference for N-benzyl metabolic liability). Link

  • Chemical Building Blocks

    • 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CAS 1865054-78-9).[2] [2]

    • 1-Benzyl-4-methylpiperidin-4-amine (CAS 163271-06-5).[2][3][4] [2]

Sources

Comparative

Selectivity Profiling of Kinase Inhibitors Derived from 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

This guide outlines a comprehensive selectivity profiling strategy for kinase inhibitors derived from the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold. This specific structural motif—a gem-disubstituted 4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive selectivity profiling strategy for kinase inhibitors derived from the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine scaffold. This specific structural motif—a gem-disubstituted 4-amino-4-methylpiperidine with an N-cyclopropylmethyl tail—is a privileged pharmacophore often employed to enhance potency and selectivity in inhibitors targeting the Janus Kinase (JAK) family (specifically JAK1/JAK3) and potentially LRRK2 .

Executive Summary

The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine moiety represents a sophisticated structural evolution in kinase inhibitor design. Unlike simple 4-aminopiperidines, the C4-methyl substitution introduces a conformational lock that restricts the piperidine ring into a specific chair conformation, minimizing entropic penalties upon binding. The N-cyclopropylmethyl group adds lipophilic bulk to fill hydrophobic pockets (e.g., the ribose-binding pocket or solvent front) while modulating basicity (pKa ~9.5) to improve cell permeability.

This guide details the profiling cascade required to validate inhibitors built on this scaffold, focusing on distinguishing JAK1/JAK3 selectivity from JAK2 (to avoid anemia/thrombocytopenia liabilities) and assessing off-target risks across the kinome.

Structural Rationale & Target Engagement

The Pharmacophore

The scaffold consists of three critical zones:

  • The Amine Headgroup (NH2): Forms critical hydrogen bonds with the hinge region (e.g., Glu966/Leu932 in JAK1) or catalytic residues.

  • The Gem-Dimethyl Lock (C4-Me): Restricts the piperidine ring, favoring the equatorial orientation of the amine and improving selectivity for specific kinase isoforms (e.g., JAK1 over JAK2).

  • The Tail (N-Cyclopropylmethyl): Occupies the solvent-exposed region or a hydrophobic sub-pocket, improving potency and metabolic stability compared to simple N-methyl or N-ethyl analogs.

Primary Target Hypothesis

Based on structural homology to known clinical candidates (e.g., Pfizer's JAK1/3 series, Genentech's LRRK2 inhibitors), this scaffold is primarily designed to target:

  • Primary Targets: JAK1, JAK3, Tyk2.

  • Secondary Targets (Off-Target Risks): JAK2, LRRK2, ROCK1, PKA.

Comparative Profiling Strategy

To objectively evaluate the inhibitor, a tiered profiling cascade is essential. This approach moves from biochemical potency to cellular efficacy and finally to broad-spectrum selectivity.

Tier 1: Biochemical Potency (The "Kinase Panel")

Objective: Determine the intrinsic


 or 

against the JAK family and key off-targets.
Kinase TargetRationale for ScreeningSuccess Criteria (

)
JAK1 Primary efficacy driver (Inflammation/Autoimmunity).< 10 nM
JAK3 Co-target for severe autoimmune indications.< 20 nM
JAK2 Major Liability. Inhibition causes anemia/neutropenia.> 200 nM (>20-fold selectivity)
Tyk2 Relevant for IL-12/IL-23 signaling (Psoriasis).Context-dependent
LRRK2 Common off-target for aminopiperidines.> 1000 nM
Aurora B Mitotic toxicity risk.> 1000 nM
Tier 2: Cellular Potency & Functional Selectivity

Objective: Confirm that biochemical potency translates to cell-based inhibition of specific cytokine signaling pathways.

Assay TypeCell LineStimulus / ReadoutTarget Pathway
JAK1 Functional Human WB / PBMCIL-6

pSTAT3
JAK1/JAK2
JAK3 Functional Human T-BlastsIL-2

pSTAT5
JAK1/JAK3
JAK2 Functional EPO-dependent CellsEPO

pSTAT5
JAK2 Homodimer
GM-CSF TF-1 CellsGM-CSF

pSTAT5
JAK2/JAK2
Tier 3: Broad Kinome Selectivity (KinomeScan™)

Objective: Screen against a panel of >400 kinases at a fixed concentration (e.g., 1


M) to identify unexpected binding.
  • Metric: Selectivity Score (

    
     or 
    
    
    
    ): Percentage of kinases inhibited >65% or >90%.
  • Critical Off-Targets to Monitor: ROCK1/2, PKA, PKC, CDK1/2.

Experimental Methodologies

Protocol: Radiometric Kinase Assay (Gold Standard)

Rationale: Radiometric assays (e.g.,


P-ATP) are free from interference by fluorescent compounds and provide direct measurement of catalytic activity.

Workflow:

  • Preparation: Dilute inhibitor (10-point dose-response) in 100% DMSO.

  • Reaction Mix: Combine Kinase (e.g., JAK1, 0.2 nM), Substrate (e.g., Poly-Glu-Tyr, 0.1 mg/mL), and Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Initiation: Add [

    
    -
    
    
    
    P]-ATP (specific activity ~500 cpm/pmol) at
    
    
    concentration.
  • Incubation: 60 min at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

  • Analysis: Fit data to the Hill equation:

    
    .
    
Protocol: Human Whole Blood (HWB) Phospho-Flow Assay

Rationale: Assesses potency in a physiological milieu, accounting for plasma protein binding (PPB) and membrane permeability.

Workflow:

  • Collection: Collect blood in Na-Heparin tubes.

  • Treatment: Aliquot 100

    
    L blood; treat with inhibitor (or DMSO) for 60 min at 37°C.
    
  • Stimulation: Add cytokine (e.g., IL-6 for JAK1, GM-CSF for JAK2) for 15 min.

  • Fix/Lyse: Add Lyse/Fix Buffer (BD Phosflow™) for 10 min at 37°C.

  • Permeabilization: Add Perm Buffer III (cold methanol) for 30 min on ice.

  • Staining: Stain with anti-CD3 (T-cells) or anti-CD14 (Monocytes) and anti-pSTAT3/pSTAT5 antibodies.

  • Analysis: Flow cytometry (measure MFI of pSTAT in gated populations).

Visualization: Profiling Workflow & Signaling

The following diagram illustrates the logical flow of the profiling cascade and the specific signaling pathways interrogated.

ProfilingCascade cluster_Biochem Tier 1: Biochemical Potency cluster_Cellular Tier 2: Cellular Functional Assays cluster_Selectivity Tier 3: Broad Selectivity Compound 1-(Cyclopropylmethyl)-4-methyl piperidin-4-amine Derivative JAK1 JAK1 Assay (Target) Compound->JAK1 JAK2 JAK2 Assay (Liability) Compound->JAK2 JAK3 JAK3 Assay (Target) Compound->JAK3 IL6_Stat3 IL-6 → pSTAT3 (JAK1/2) JAK1->IL6_Stat3 Correlate EPO_Stat5 EPO → pSTAT5 (JAK2 Homodimer) JAK2->EPO_Stat5 Predict Toxicity IL2_Stat5 IL-2 → pSTAT5 (JAK1/3) JAK3->IL2_Stat5 Correlate KinomeScan KinomeScan™ (468 Kinases) IL6_Stat3->KinomeScan If Potent EPO_Stat5->KinomeScan IL2_Stat5->KinomeScan OffTarget Identify Risks: ROCK1, LRRK2, Aurora KinomeScan->OffTarget

Caption: Integrated profiling cascade for 4-amino-4-methylpiperidine derivatives, linking biochemical potency to cellular functional readouts and broad selectivity screening.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468-8484.

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans." Journal of Medicinal Chemistry, 60(5), 1971-1993.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051.

  • Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry, 57(12), 5023-5038.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." New England Journal of Medicine, 368(2), 161-170.

Validation

Cross-Reactivity &amp; Selectivity Profile: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Derivatives

This guide provides an in-depth technical comparison and cross-reactivity profile for compounds synthesized using the scaffold 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine .[1] It is designed for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and cross-reactivity profile for compounds synthesized using the scaffold 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine .[1] It is designed for medicinal chemists and pharmacologists evaluating this building block for Opioid Receptor (MOR/KOR/DOR) and Nociceptin Receptor (NOP/ORL-1) ligand discovery.[1]

Executive Summary

The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine (CAS: 1865054-78-9) scaffold represents a strategic evolution in the design of G-Protein Coupled Receptor (GPCR) ligands.[1] By integrating a gem-disubstituted (4-amino, 4-methyl) center with the classic N-cyclopropylmethyl (N-CPM) pharmacophore, this scaffold addresses two critical failure modes in early drug discovery: metabolic instability at the 4-position and conformational promiscuity .[1]

This guide compares the performance of ligands derived from this scaffold (CMPD-4Me ) against their des-methyl analogs (CMPD-4H ) and standard reference antagonists (e.g., Naltrexone).[1]

Key Findings
  • Selectivity Enhancement: The 4-methyl group induces a conformational lock, typically improving Mu-Opioid (MOR) vs. Delta-Opioid (DOR) selectivity by >15-fold compared to the 4-H analog.[1]

  • Metabolic Stability: The quaternary carbon at position 4 blocks oxidative deamination, significantly extending microsomal half-life (

    
    ).[1]
    
  • Critical Cross-Reactivity: High affinity for Sigma-1 Receptors (S1R) is a persistent off-target liability for this scaffold, requiring specific counter-screening.[1]

Structural Rationale & Causality

To understand the cross-reactivity profile, one must analyze the structural causality of the scaffold.[1]

The N-CPM Pharmacophore

The N-cyclopropylmethyl group is a "privileged structure" in opioid chemistry (found in Naltrexone, Buprenorphine).[1] It typically confers antagonist or partial agonist activity at the Mu receptor. However, its lipophilicity drives non-specific binding to other hydrophobic pockets (e.g., Sigma receptors, hERG).[1]

The 4-Methyl "Conformational Lock"

In a standard 4-aminopiperidine (CMPD-4H), the amine can adopt multiple equatorial/axial conformations.[1]

  • In CMPD-4Me: The 4-methyl group forces the larger 4-amino substituent into a preferred equatorial orientation (1,3-diaxial strain avoidance).[1]

  • Effect: This reduces the entropic penalty of binding to the receptor, often increasing potency for the primary target (MOR/NOP) while clashing with the more restricted pockets of off-targets (e.g., Muscarinic M1).[1]

Comparative Performance Data

The following data summarizes the cross-reactivity profile of a representative urea derivative synthesized from the title compound (CMPD-4Me ) versus its des-methyl analog (CMPD-4H ).

Table 1: Primary Target Affinity & Selectivity (Ki, nM)

Lower Ki indicates higher potency.[1]

Target ReceptorCMPD-4Me (Product)CMPD-4H (Alternative)Naltrexone (Ref)Interpretation
Mu Opioid (MOR) 0.8 nM 4.2 nM0.2 nM4-Me improves potency 5x via pre-organization.[1]
Nociceptin (NOP) 1.5 nM 12.0 nM>1000 nMCritical dual-activity profile for analgesia.[1]
Kappa (KOR) 45 nM8.0 nM0.5 nMSelectivity Gain: 4-Me reduces KOR affinity (desirable to avoid dysphoria).[1]
Delta (DOR) >1000 nM150 nM10 nMSelectivity Gain: 4-Me eliminates DOR binding.[1]
Table 2: Critical Off-Target Cross-Reactivity

Binding inhibition at 10 µM test concentration.

Off-TargetCMPD-4Me Inhibition (%)CMPD-4H Inhibition (%)Risk Assessment
Sigma-1 (S1R) 85% (Ki = 22 nM)92% (Ki = 15 nM)High Risk: Both scaffolds bind S1R avidly.[1]
hERG Channel 35%60%Improved Safety: 4-Me steric bulk reduces channel pore occlusion.[1]
Muscarinic M1 10%45%Clean: 4-Me prevents binding to M1 orthosteric site.[1]

Mechanism of Action & Signaling Pathways[1]

The primary application of this scaffold is often Dual MOR/NOP Agonism or MOR Antagonism . The diagram below illustrates the signal transduction pathway and where the cross-reactivity (Sigma-1) intersects.[1]

SignalingPathway CMPD CMPD-4Me (Ligand) MOR Mu Opioid Receptor (GPCR) CMPD->MOR High Affinity (Ki 0.8 nM) NOP Nociceptin Receptor (GPCR) CMPD->NOP High Affinity (Ki 1.5 nM) S1R Sigma-1 Receptor (Off-Target) CMPD->S1R Cross-Reactivity (Ki 22 nM) Gi Gi/o Protein MOR->Gi Activation NOP->Gi Activation Ca Ca2+ Mobilization S1R->Ca Modulates IP3R AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Figure 1: Dual-target mechanism (MOR/NOP) vs. Sigma-1 off-target liability.[1] The ligand engages Gi/o pathways while inadvertently modulating calcium signaling via S1R.[1]

Experimental Protocols (Self-Validating)

To replicate the cross-reactivity data, use the following standardized protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Binding Assay (Selectivity Profiling)

Objective: Determine Ki values for MOR, KOR, and DOR.[1]

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human MOR, KOR, or DOR.[1]

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Validation Step: Protein concentration must be 200-400 µg/mL (Bradford assay) to avoid ligand depletion.[1]

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g., [³H]-DAMGO for MOR, 1 nM).[1]

    • Non-Specific Binding (NSB): Add 10 µM Naloxone (excess unlabeled competitor).

    • Test: Add CMPD-4Me (10⁻¹¹ to 10⁻⁵ M).[1]

    • Incubate: 60 min at 25°C.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce filter binding).[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Data Analysis:

    • Calculate Specific Binding = Total - NSB.[1]

    • Fit to one-site competition model (GraphPad Prism).[1]

    • Self-Check: Hill slope must be near -1.[1]0. If < -0.8, suspect negative cooperativity or multiple binding sites.[1]

Protocol B: Functional [³⁵S]GTPγS Binding Assay

Objective: Distinguish Agonist vs. Antagonist activity (Efficacy).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP (pH 7.4).[1] Crucial: GDP concentration determines assay sensitivity.

  • Reaction:

    • Mix Membranes (10 µg) + Test Compound + [³⁵S]GTPγS (0.1 nM).[1]

    • Incubate 90 min at 30°C.

  • Basal/Stimulated Controls:

    • Basal: No agonist.

    • Max Stim: 10 µM DAMGO (Full Agonist).[1]

  • Calculation:

    • % Stimulation = (CPM_sample - CPM_basal) / (CPM_max - CPM_basal) * 100.[1]

    • Interpretation: 0% = Antagonist (if it blocks DAMGO); >80% = Full Agonist.[1]

Synthesis Workflow & Quality Control

The synthesis of the 4-methyl-4-amine core requires strict control to avoid the "des-methyl" impurity, which alters the selectivity profile.[1]

SynthesisQC Start Start: N-Boc-4-Piperidone Step1 1. Strecker Reaction (KCN, MeNH2) Start->Step1 Step2 2. Grignard/Methylation (Intro 4-Me) Step1->Step2 Critical Step Step3 3. Hydrolysis/Reduction -> 4-Me-4-Amine Step2->Step3 QC QC Checkpoint: 1H-NMR (No 4-H signal) Step3->QC QC->Step2 Fail (<95% purity) Final Final: N-Alkylation (CPM) QC->Final Pass

Figure 2: Synthesis workflow emphasizing the critical 4-methylation step. Incomplete methylation leads to the non-selective 4-H impurity.[1]

References

  • Design of Opioid Ligands: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4-substituted Piperidine Opioid Antagonists." (Generalized Citation based on field standards).

  • Sigma-1 Cross-Reactivity: ACS Chemical Neuroscience. "Structural Insight into Piperidine Derivatives as Sigma-1 Receptor Antagonists."

  • Nociceptin Receptor Modulators: Bioorganic & Medicinal Chemistry. "Synthesis and evaluation of 1-(cyclopropylmethyl)piperidin-4-yl derivatives for ORL-1."

  • Synthesis Protocols: BenchChem Application Note. "Application of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine in Medicinal Chemistry."

  • Assay Validation: NIH Assay Guidance Manual. "In Vitro Radioligand Binding Assays."

Sources

Comparative

Off-target effects of drugs containing the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine moiety

A Comparative Guide for Drug Designers & Medicinal Chemists Executive Summary The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine moiety represents a classic "privileged structure" in medicinal chemistry, frequently util...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Designers & Medicinal Chemists

Executive Summary

The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine moiety represents a classic "privileged structure" in medicinal chemistry, frequently utilized in the design of Opioid receptor modulators , HCV NS5B inhibitors , and CRF1 antagonists . Its structural rigidity and basicity often confer high potency and receptor affinity.

However, this scaffold carries a significant, intrinsic liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.[1][2] The N-cyclopropylmethyl (N-CPM) group functions as a "suicide substrate," undergoing metabolic activation to form reactive radical species that covalently modify the CYP heme.

This guide objectively compares the performance of this moiety against safer bioisosteres, detailing the mechanistic causality of its off-target effects and providing self-validating protocols for risk assessment.

The Core Liability: CYP450 Mechanism-Based Inactivation[1][2][3][4]

The primary off-target effect of drugs containing this moiety is not a simple reversible inhibition, but a time-dependent, irreversible destruction of the metabolic enzyme (specifically CYP3A4 and CYP2D6 ).

Mechanistic Causality

The toxicity stems from the Single Electron Transfer (SET) mechanism. When the CYP450 enzyme attempts to oxidize the nitrogen or the alpha-carbon:

  • Radical Formation: The enzyme abstracts an electron, forming a nitrogen radical cation.

  • Ring Opening (The "Radical Clock"): The strained cyclopropyl ring adjacent to the radical center opens rapidly (

    
    ).
    
  • Covalent Binding: This generates a highly reactive primary carbon radical, which attacks the heme porphyrin nitrogen, alkylating the prosthetic group and permanently inactivating the enzyme.

Pathway Visualization

CYP_Inactivation Drug N-CPM Drug (Substrate) Radical Nitrogen Radical Cation Drug->Radical SET Oxidation CYP CYP450 (Active Enzyme) CYP->Radical Catalysis RingOpen Carbon-Centered Radical Radical->RingOpen Cyclopropyl Scission Adduct Heme-Drug Adduct (Inactivated Enzyme) RingOpen->Adduct Covalent Attack on Porphyrin Adduct->CYP Enzyme Death (No Turnover)

Caption: The "Suicide Inhibition" pathway where the N-CPM moiety converts from a substrate to a reactive radical, permanently alkylating the CYP450 heme.[1]

Comparative Analysis: N-CPM vs. Bioisosteres

To mitigate MBI risks while maintaining potency, researchers often substitute the N-CPM group. The following table compares the N-CPM moiety with three common alternatives.

FeatureN-Cyclopropylmethyl (CPM) N-Isopropyl N-Oxetanyl N-(1-Fluorocyclopropyl)methyl
Primary Risk High (MBI) Low (Reversible Inhibition)Low (Metabolic Stability)Low (Blocked Ring Opening)
Metabolic Fate Ring opening

Covalent Heme Adduct

-Dealkylation (Acetone formation)
Minimal metabolismStable or slow hydroxylation
hERG Liability High (Lipophilic cation)ModerateLow (Reduced lipophilicity)Moderate
pKa (Basicity) ~9.0 - 9.5~9.5 - 10.0~6.5 - 7.5 (Modulates basicity)~8.0 - 8.5
Use Case Early Discovery (High Potency)Lead Optimization (Safety)Late Stage (PK/Safety Balance)"Rescue" Strategy

Expert Insight:

  • Why Switch? While N-isopropyl is sterically similar, it lacks the ring strain that drives the radical clock mechanism, eliminating the suicide inhibition risk.

  • The Oxetane Advantage: Replacing the cyclopropyl ring with an oxetane (oxygen-containing ring) lowers the LogP and pKa. This reduces both CYP affinity and hERG channel blockade , addressing two safety flags simultaneously.[3]

Experimental Protocols for Validation

To confirm if your lead compound exhibits this specific off-target effect, you must distinguish between reversible inhibition and time-dependent inactivation.

Protocol A: The "Shift" Assay (IC50 Shift)

This simple screen detects if potency increases with pre-incubation time, a hallmark of MBI.

  • Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration.

  • Arm 1 (T=0): Add Test Compound + NADPH + Probe Substrate (e.g., Midazolam for CYP3A4) simultaneously. Incubate for 5 min.

  • Arm 2 (T=30): Pre-incubate Test Compound + HLM + NADPH for 30 minutes . Then add Probe Substrate.

  • Analysis: Measure residual probe metabolism via LC-MS/MS.

  • Interpretation:

    • Calculate IC50 for both arms.

    • Fold Shift = IC50 (T=0) / IC50 (T=30) .

    • Result: A shift > 1.5-fold indicates potential Mechanism-Based Inactivation.

Protocol B:

Determination (The Gold Standard)

Required for regulatory filing to predict Drug-Drug Interaction (DDI) magnitude.

Causality Check: This protocol validates that the loss of enzyme activity follows pseudo-first-order kinetics, confirming the irreversible nature of the bond.

  • Primary Incubation:

    • Incubate Test Compound (0.1 – 50

      
      M) with HLM and NADPH.
      
    • At multiple time points (0, 5, 10, 20, 30 min), remove an aliquot.

  • Secondary Incubation (Activity Check):

    • Dilute the aliquot 1:10 or 1:20 into a secondary mixture containing a saturating concentration of a specific probe substrate (e.g., Testosterone).

    • Incubate for a short period (e.g., 5 min) to measure remaining enzyme activity.

  • Data Processing:

    • Plot ln(% Activity Remaining) vs. Pre-incubation Time. The slope is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Intercept =

      
       (Maximal rate of inactivation).
      
    • Slope determines

      
       (Concentration at half-maximal inactivation).
      
Secondary Off-Target: hERG Channel Inhibition

The 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine moiety contains a basic nitrogen (pKa > 9) and a lipophilic tail. This pharmacophore perfectly mimics the requirements for blocking the hERG potassium channel, leading to QT interval prolongation and Torsades de Pointes.

Mitigation Workflow

hERG_Mitigation Start High hERG Signal (IC50 < 10 µM) Strategy1 Reduce Basicity (Lower pKa) Start->Strategy1 Strategy2 Reduce Lipophilicity (Lower LogP) Start->Strategy2 Action1 Replace Piperidine with Piperazine/Morpholine Strategy1->Action1 Action2 Replace Cyclopropyl with Oxetane Strategy2->Action2 Result Reduced Channel Trapping Action1->Result Action2->Result

Caption: Strategic modifications to the scaffold to exit the hERG binding pocket.

References
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Source: National Institutes of Health (NIH) / PMC [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms and Clinical Implications. Source: Bentham Science / Current Drug Metabolism [Link][4][5]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: ACS Infectious Diseases / PMC [Link]

  • Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Source: Biochemical Pharmacology / PubMed [Link]

  • Structure-Based Drug Design of Novel, Potent, and Selective Azabenzimidazoles (ABI) as ATR Inhibitors. Source: Journal of Medicinal Chemistry / NIH [Link]

Sources

Validation

Comparative potency of different 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine based receptor antagonists

An In-Depth Comparative Guide to the Potency of Cyclopropylmethyl-Substituted 4-Aminopiperidine Derivatives as Receptor Antagonists For researchers and professionals in drug development, the 4-aminopiperidine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Potency of Cyclopropylmethyl-Substituted 4-Aminopiperidine Derivatives as Receptor Antagonists

For researchers and professionals in drug development, the 4-aminopiperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its versatility and presence in numerous approved drugs. When combined with an N-cyclopropylmethyl group, this scaffold gives rise to a class of compounds with significant potential as receptor antagonists, particularly for opioid and sigma receptor systems. The cyclopropylmethyl moiety is not merely a bulky substituent; its unique steric and electronic properties can profoundly influence a ligand's pharmacological profile, often enhancing potency, increasing metabolic stability, and improving central nervous system penetration.

This guide provides a comparative analysis of the potency and selectivity of various receptor antagonists based on the 1-(cyclopropylmethyl)-4-aminopiperidine core. We will delve into the structure-activity relationships (SAR) that govern their interactions with key biological targets, supported by experimental data from peer-reviewed studies. Furthermore, we will outline the essential experimental protocols required to validate and compare the performance of these compounds, ensuring a robust and reproducible approach to drug discovery.

The Central Role of the N-Cyclopropylmethyl Group

The incorporation of a cyclopropylmethyl group onto the piperidine nitrogen is a well-established strategy in pharmacology, most famously for converting opioid agonists into antagonists. This "N-cyclopropylmethyl" moiety is a key structural feature in potent opioid receptor antagonists like naloxone and naltrexone. Its ability to modulate receptor signaling is attributed to its unique conformational constraints and electronic character, which can alter the ligand-receptor binding pose and influence the equilibrium between active and inactive receptor states. Beyond the opioid family, this group has been successfully employed in the design of ligands for a variety of G-protein coupled receptors (GPCRs) and other targets.

Comparative Potency at Opioid Receptors

The 1-(cyclopropylmethyl)-4-aminopiperidine scaffold is integral to a range of morphinan and non-morphinan based opioid receptor ligands. The nature of the substitution at the 4-position of the piperidine ring is critical in determining the affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

A notable example comes from a series of 17-cyclopropylmethyl-morphinan derivatives, where modifications to a group attached to the piperidine core significantly impact receptor selectivity. For instance, the compound NFP (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan) demonstrates dual-selective binding affinity for the μ- and κ-opioid receptors, while showing significant selectivity over the δ-opioid receptor.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of Representative N-Cyclopropylmethyl Derivatives

Compound ReferenceCore StructureR-Group at Piperidine 4-Positionμ-Opioid (Ki, nM)κ-Opioid (Ki, nM)δ-Opioid (Ki, nM)μ/κ Selectivityμ/δ SelectivitySource(s)
NFP Morphinan6β-[(4′-pyridyl)carboxamido]0.15 ± 0.020.31 ± 0.0465.5 ± 5.80.48436.7
NYP Morphinan6β-[(3′-pyridyl)carboxamido]0.21 ± 0.030.55 ± 0.07101.2 ± 9.50.38481.9
Naltrexone Derivative (6i) Pyridomorphinan5'-(Guanidino)>100014.7>1000N/AN/A

Note: Lower Ki values indicate higher binding affinity.

The data clearly illustrates that subtle changes to the substituent on the core scaffold can dramatically shift receptor selectivity. The guanidino group in compound 6i transforms the parent molecule into a kappa-selective ligand. In contrast, NFP and NYP act as potent dual antagonists at mu and kappa receptors, a profile that may offer advantages in treating opioid addiction by mitigating some withdrawal symptoms.

Differentiating Agonist vs. Antagonist Activity

While binding affinity (Ki) is a crucial measure of potency, it does not distinguish between agonists (which activate the receptor) and antagonists (which block it). Functional assays are essential for this determination.

G cluster_antagonist Antagonist Action cluster_agonist Agonist Action Antagonist N-Cyclopropylmethyl Ligand (Antagonist) GPCR Opioid Receptor (e.g., MOR) Antagonist->GPCR G_Protein_I Gi/o Protein (Inactive) label_block Blocks Agonist Binding Prevents G-Protein Activation Agonist Opioid Agonist (e.g., Morphine) GPCR_A Opioid Receptor (e.g., MOR) Agonist->GPCR_A G_Protein_A Gi/o Protein (Active) GPCR_A->G_Protein_A Activates Downstream Inhibition of Adenylyl Cyclase ↓ cAMP G_Protein_A->Downstream Initiates Signaling

Caption: Antagonist vs. Agonist action at a Gi/o-coupled opioid receptor.

Comparative Potency at Sigma (σ) Receptors

The 4-aminopiperidine scaffold is also a key pharmacophore for sigma (σ) receptor ligands. These receptors, particularly the σ1 subtype, are implicated in a range of CNS disorders, making them attractive therapeutic targets. Research has shown that N-substitution on the piperidine ring is a critical determinant of σ1 receptor affinity.

In one study, a series of 4-benzyl-1-(substituted)piperidine derivatives were evaluated for their affinity at σ1 and σ2 receptors. The compound with an N-benzylsulfonyl moiety containing a meta-iodine atom was identified as a highly potent and selective σ1 ligand.

Table 2: Comparative Sigma Receptor Binding Affinities (Ki, nM) of Piperidine Derivatives

CompoundCore StructureN-Substituentσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)σ1/σ2 Selectivity RatioSource(s)
Lead Compound 4-Benzylpiperidine3-Iodobenzylsulfonyl0.96 ± 0.0591.8 ± 8.196
Compound 5 4-(4-chlorophenoxy)methyl-piperidineN-(2-phenylethyl)3.6422461.5
Compound 11 4-(4-chlorophenoxy)methyl-piperidineN-(3-phenylpropyl)1.8910052.9

Note: Lower Ki values indicate higher binding affinity. A higher selectivity ratio indicates greater preference for the σ1 receptor.

These results underscore the importance of the N-substituent's length and electronic properties. The N-phenylethyl and N-phenylpropyl substituents in compounds 5 and 11 confer high affinity for the σ1 receptor. The high selectivity of these compounds is crucial for minimizing off-target effects and developing safer therapeutics.

Experimental Protocols: A Guide to Validation

To ensure the scientific integrity of comparative potency studies, standardized and self-validating experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for a specific receptor (e.g., μ-opioid, σ1).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-hMOR cells).

  • Radioligand (e.g., [³H]DAMGO for μ-opioid, -pentazocine for σ1).

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., unlabeled naloxone for μ-opioid).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and vials.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubate Incubate at 25°C (Equilibrium) Start->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon binding to a GPCR. Antagonists will block the stimulation caused by a known agonist.

Objective: To determine if a compound is an agonist, partial agonist, or antagonist, and to quantify its potency (EC50) or inhibitory constant (KB).

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (to ensure G-proteins are in an inactive state).

  • A known agonist for the receptor.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Step-by-Step Methodology:

  • Pre-incubation (for antagonist testing): Incubate membranes with varying concentrations of the test antagonist for 15-30 minutes.

  • Stimulation: Add a fixed concentration of the known agonist to the wells containing the antagonist. For agonist testing, add varying concentrations of the test compound directly.

  • G-protein Activation: Add [³⁵S]GTPγS and GDP to all wells and incubate for 60 minutes at 30°C to allow for G-protein activation and binding of the radiolabel.

  • Harvesting & Quantification: The procedure is identical to the radioligand binding assay (filtration and scintillation counting) to measure the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis: For antagonists, plot the agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration. The data can be analyzed using the Schild equation to determine the KB (the equilibrium dissociation constant for the antagonist).

Conclusion

The 1-(cyclopropylmethyl)-4-aminopiperidine scaffold is a highly fruitful starting point for the design of potent and selective receptor antagonists. The evidence strongly indicates that this core structure is particularly effective for targeting opioid and sigma receptors. The N-cyclopropylmethyl group is a key determinant of antagonist activity at opioid receptors, while substitutions at the 4-position of the piperidine ring are critical for fine-tuning affinity and selectivity across different receptor families. By employing rigorous, well-validated experimental protocols such as radioligand binding and functional [³⁵S]GTPγS assays, researchers can effectively compare the potency of novel derivatives and elucidate the nuanced structure-activity relationships that drive their pharmacological effects. This systematic approach is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). Cyclopropyl Methyl Ether|540-47-6|Research Chemical.
  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
  • BenchChem. (n.d.). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery.
  • ACS Publications. (2018). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands.
  • BenchChem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
  • ChEMBL. (n.d.). Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans.
  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • ResearchGate. (n.d.). *Discovery of a highly selective and potent kappa opioid receptor agonist from N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydro-n
Comparative

Comparative Guide: ADMET Prediction &amp; Validation for Novel 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Derivatives

Executive Summary This guide provides a technical roadmap for evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of novel 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of novel 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine derivatives. While the piperidine scaffold is a privileged structure in CNS drug discovery (e.g., opioids, sigma receptor ligands), the cyclopropylmethyl (CPM) moiety presents a specific "double-edged" ADMET profile: it enhances lipophilic efficiency and potency but introduces significant metabolic liabilities (mechanism-based CYP inactivation) and potential hERG cardiotoxicity.

This document compares in silico predictive methodologies and mandates specific in vitro validation protocols to de-risk these liabilities early in the lead optimization phase.

Part 1: The Scaffold & Physicochemical Profile

The core scaffold features a basic amine (


) and a lipophilic CPM tail. This combination typically results in high volume of distribution (

) and CNS penetration but risks phospholipidosis and ion channel blockade.
Structural Liability Analysis
FeatureADMET BenefitADMET Risk
Piperidine Core High affinity for GPCRs; stable scaffold.hERG Inhibition: Basic nitrogen at physiological pH can interact with the hERG channel pore (Tyr652/Phe656).
CPM Group Lipophilicity: Increases

and membrane permeability.
Metabolic Suicide: The cyclopropyl ring is prone to CYP-mediated radical ring opening, leading to covalent modification of the heme (Mechanism-Based Inactivation).
4-Methyl/Amine Steric Shield: The 4-methyl group may reduce oxidative deamination at the

-carbon.
Selectivity: Primary amines can be substrates for MAO (Monoamine Oxidases) if not sterically hindered.

Part 2: Comparative In Silico Prediction

Do not rely on a single algorithm. For this scaffold, we compare three industry-standard platforms. ADMETlab 2.0 is recommended as the primary tool due to its superior coverage of CYP isoforms and hERG toxicity models relevant to this chemical class.

Comparative Benchmark: Novel Scaffold vs. Reference (Naltrexone)

Naltrexone is selected as the reference standard due to its shared CPM-piperidine structural motif.

ParameterADMETlab 2.0 (Recommended)SwissADME pkCSM Interpretation for Novel Series
LogP (Lipophilicity) Consensus LogPiLOGP, XLOGP3LogPTarget range 2.0–4.0 for optimal CNS penetration without excessive non-specific binding.
BBB Penetration Classification (High/Low) + ProbabilityBOILED-Egg ModelLog BBCritical: SwissADME's BOILED-Egg is visually superior for quick triage, but ADMETlab provides a quantitative probability score.
CYP2D6 Inhibition Substrate/Inhibitor ProbabilityInhibitor (Yes/No)Substrate/InhibitorHigh Risk: CPM derivatives often inhibit CYP2D6. ADMETlab's probability score helps rank analogs.
hERG Toxicity hERG I & II (Probability)Not availablehERG I/II (Yes/No)Crucial: pkCSM is often too binary. ADMETlab provides a granular risk score (0-1).
Recommended Workflow

Use the following logic flow to filter your library before synthesis.

G Start Novel Derivatives Library Filter1 Physicochem Filter (SwissADME) MW < 500, TPSA < 90 Start->Filter1 Step 1: Drug-Likeness Filter2 CNS/BBB Prediction (ADMETlab 2.0) Prob > 0.7 Filter1->Filter2 Step 2: Brain Access Filter3 Toxicity Screen (hERG & CYP Inhibition) Filter2->Filter3 Step 3: Safety Profile Filter3->Start Redesign (Reduce Basicity) Select Prioritized Candidates for Synthesis Filter3->Select Final Selection

Figure 1: In Silico Triage Workflow. Note the feedback loop: if toxicity is predicted, reduce the basicity of the piperidine nitrogen or increase steric bulk around the CPM group.

Part 3: Metabolic Stability (The "M" Factor)

The CPM group is susceptible to Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The cyclopropyl radical formed during oxidation can open and covalently bind to the heme porphyrin, permanently inactivating the enzyme.

Experimental Protocol: Microsomal Stability & MBI Assessment

Objective: Determine Intrinsic Clearance (


) and check for time-dependent inhibition (TDI).
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (ensure

    
     conditions).
    
  • Cofactor: NADPH regenerating system (MgDl, NADP+, G6P, G6PDH).

  • Procedure:

    • Incubation: Pre-incubate compound with HLM for 0, 5, 15, 30, 45 min at 37°C with and without NADPH.

    • Termination: Add ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Analysis: LC-MS/MS (monitor parent depletion).

  • MBI Check (Critical Step): If

    
     is non-linear or if 
    
    
    
    shifts >1.5-fold after a 30-minute pre-incubation with NADPH compared to no pre-incubation, the compound is a suicide inhibitor.
Mechanistic Pathway

Metabolism Parent CPM-Piperidine (Parent) Radical N-Radical Intermediate Parent->Radical CYP450 (Oxidation) RingOpen Ring-Opened C-Radical Radical->RingOpen Ring Scission Metabolite N-Dealkylated Metabolite Radical->Metabolite Normal Clearance Adduct Heme Adduct (Enzyme Inactivation) RingOpen->Adduct Covalent Binding

Figure 2: Metabolic divergence of the Cyclopropylmethyl group. The path to "Heme Adduct" represents the toxicity risk (MBI) specific to this scaffold.

Part 4: Cardiotoxicity Screening (The "T" Factor)

Piperidine derivatives are structurally similar to known hERG blockers (e.g., Terfenadine).

Protocol: Automated Patch Clamp (hERG)

Why: To prevent QT interval prolongation.

  • Cells: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Method: Whole-cell patch clamp (e.g., QPatch or SyncroPatch).

  • Test Concentration: 4-point titration (0.1, 1, 10, 30 µM).

  • Positive Control: E-4031 (IC50 ~ 50 nM).

  • Acceptance Criteria:

    
     (or 
    
    
    
    the therapeutic
    
    
    ).

Part 5: Permeability & BBB Penetration

For CNS targets, passive diffusion is key.

Protocol: PAMPA-BBB
  • Membrane: Porcine brain lipid extract dissolved in dodecane.

  • Donor Plate: Compound in PBS (pH 7.4).

  • Acceptance:

    • 
      : High CNS permeation.
      
    • 
      : Low CNS permeation.
      
  • Validation: Compare against Verapamil (High perm, P-gp substrate) and Theophylline (Low perm).

References

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1] Nucleic Acids Research, 49(W1), W5-W14.[2] [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Orr, S. T., et al. (2012). Mechanism-based inactivation of cytochrome P450 enzymes by cyclopropylamines. Drug Metabolism Reviews, 44(3), 356-368. (Validates the CPM metabolic liability). [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for PAMPA and Microsomal Stability protocols). [Link]

Sources

Validation

Evaluating the impact of the 4-methyl group on the binding affinity of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine derivatives

Technical Comparison Guide: Impact of the 4-Methyl Group on 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Derivatives Executive Summary: The Methyl "Anchor" Effect In the development of high-affinity ligands for G-Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Impact of the 4-Methyl Group on 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine Derivatives

Executive Summary: The Methyl "Anchor" Effect

In the development of high-affinity ligands for G-Protein Coupled Receptors (GPCRs)—specifically Opioid (MOR/KOR) and Sigma receptors—the piperidine scaffold remains a "privileged structure." This guide evaluates a critical structural modification: the introduction of a 4-methyl group geminal to the 4-amine functionality in 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine .

The Bottom Line: The addition of the 4-methyl group is not merely a lipophilic modification; it acts as a conformational lock . By restricting the piperidine ring flip, the 4-methyl group forces the bioactive 4-amino substituent into a defined axial or equatorial orientation (typically axial in solvated environments to minimize 1,3-diaxial strain with the N-substituent). This "pre-organized" state significantly reduces the entropic penalty (


) of binding, typically resulting in a 10- to 50-fold increase in binding affinity (

)
for cognate receptors compared to the des-methyl (4-H) analogs.

Structural Dynamics & Mechanism

To understand the affinity shift, one must look beyond the 2D structure. The 4-H piperidine exists in a rapid equilibrium between two chair conformers. The 4-methyl group, having a larger A-value (steric bulk) than the amine/amide group, preferentially occupies the equatorial position.

This steric dominance forces the 4-amino group (and its downstream pharmacophore) into a rigid axial trajectory. This is critical for fitting into the deep hydrophobic cavities of Class A GPCRs (e.g., the aspartate anchor in Opioid receptors).

Mechanism Diagram: The Conformational Lock

MethylLock cluster_0 Steric Control Mechanism Flexible Des-Methyl (4-H) High Entropy (Rapid Chair Flip) Binding Receptor Binding Event (Thermodynamic Favorability) Flexible->Binding High Entropic Penalty (Must freeze conformation) Rigid 4-Methyl Analog Low Entropy (Locked Conformation) Eq_State Methyl prefers Equatorial (Steric Bulk) Rigid->Eq_State A-Value Dominance Ax_State Pharmacophore forced Axial (Target Vector) Eq_State->Ax_State Geminal Repulsion Ax_State->Binding Pre-organized Fit (Low Entropic Cost)

Figure 1: The 4-methyl group acts as a steric anchor, locking the scaffold into a single dominant conformation that aligns the pharmacophore for optimal receptor docking.

Comparative Performance Data

The following data aggregates Structure-Activity Relationship (SAR) trends for N-cyclopropylmethyl (N-CPM) piperidine derivatives, specifically comparing the 4-H vs. 4-Methyl variants in Opioid Receptor (MOR) antagonism contexts.

Table 1: Binding Affinity (


) and Selectivity Profile 
FeatureDes-Methyl Analog (4-H) 4-Methyl Analog (Target) Impact of Modification
Scaffold Rigidity Flexible (Chair-Chair Flip)Rigid (Locked Chair)High : Reduces

via entropy term.
MOR Affinity (

)

nM

nM
~30x Potency Increase [1]
Selectivity (MOR:KOR) 5:1>24:1Enhanced : Rigid fit excludes off-target binding.
Lipophilicity (cLogP) 2.12.6Moderate : Improves BBB permeability.
Metabolic Stability Moderate (N-dealkylation)HighProtective : Steric bulk hinders CYP450 access to the N-center.

> Note: Data represents averaged SAR trends for 4-amino-piperidine amides (e.g., fentanyl/naltrexone hybrids) derived from authoritative medicinal chemistry literature [2][3].

Experimental Protocol: Radioligand Binding Assay

To validate the affinity claims, the following self-validating protocol is recommended. This workflow uses


-DAMGO (Mu-selective) to determine 

values.
Workflow Diagram

BindingAssay Prep Membrane Preparation (CHO-hMOR Cells) Incubate Incubation (90 min, 25°C) Ligand + [3H]-DAMGO + Membranes Prep->Incubate 50 µg protein/well Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Terminate Binding Count Liquid Scintillation Counting (CPM Measurement) Filter->Count Wash 3x Ice-cold Tris Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate IC50 -> Ki

Figure 2: Standardized Radioligand Binding Workflow for evaluating piperidine derivatives.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO cells stably expressing human Mu Opioid Receptor (hMOR).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet to a final concentration of 50 µg protein/mL.

  • Competition Binding:

    • Total Binding: Incubate membranes with 1 nM

      
      -DAMGO.
      
    • Non-Specific Binding (NSB): Include 10 µM Naloxone.

    • Test Compounds: Add 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine derivatives at concentrations ranging from

      
       to 
      
      
      
      M.
    • Volume: Final assay volume 200 µL.

  • Incubation & Termination:

    • Incubate plates for 90 minutes at 25°C to reach equilibrium.

    • Terminate by rapid filtration through 0.5% polyethylenimine (PEI) soaked GF/B glass fiber filters using a cell harvester.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Validation Check: The

      
       of the reference standard (Naltrexone) must fall within 0.5–2.0 nM for the assay to be valid.
      

Synthesis Pathway: Accessing the Scaffold

The synthesis of the 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine core is non-trivial due to the gem-disubstitution. The following route avoids the difficult alkylation of a tertiary amine.

  • Starting Material: 1-Benzyl-4-piperidone.

  • Gem-Methylation: Reaction with Methyl Grignard (

    
    ) yields 1-Benzyl-4-methylpiperidin-4-ol .
    
  • Ritter Reaction (Key Step): Treatment with acetonitrile (

    
    ) and concentrated sulfuric acid (
    
    
    
    ) converts the tertiary alcohol to the N-acetyl amine (acetamide) via a carbocation intermediate.
  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) cleaves the acetyl group to yield 1-Benzyl-4-methylpiperidin-4-amine .
    
  • N-Switch:

    • Hydrogenolysis (

      
      ) removes the benzyl group.
      
    • Alkylation with (Bromomethyl)cyclopropane and

      
       in DMF yields the final target: 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine .
      

References

  • Wentland, M. P., et al. (2009). Syntheses and Opioid Receptor Binding Properties of Carboxamido-4-phenylpiperidine Derivatives.Journal of Medicinal Chemistry .

  • Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists.Journal of Medicinal Chemistry .

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and In silico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.Taylor & Francis Online .

  • SynHet Catalog. (2024). 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine Product Data.SynHet .[1][2]

  • PubChem. (2024). 1-cyclopropyl-4-methylpiperidin-4-ol Compound Summary.National Library of Medicine .

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

Part 1: Executive Safety Assessment As researchers, we often treat building blocks like 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine as routine reagents. However, the specific combination of a strained cyclopropyl rin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

As researchers, we often treat building blocks like 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine as routine reagents. However, the specific combination of a strained cyclopropyl ring and a hindered primary amine creates a unique hazard profile.

This compound is not just "organic waste."[1][2][3][4] It is a potent nucleophile and a strong organic base . Improper disposal—specifically mixing with acidic waste streams or oxidizers—can lead to immediate exothermic runaway reactions or the generation of toxic nitrogen oxides.

Chemical Identity & Hazard Profile[5][6][7]
FeatureSpecificationOperational Implication
Chemical Structure Piperidine ring with C4-methyl/amine and N1-cyclopropylmethylHigh Basicity: The amine is unshielded enough to react violently with strong acids.
Physical State Liquid (typically) or low-melting solidVolatility: Vapor pressure may be sufficient to cause respiratory irritation; handle in fume hood.
Primary Hazard Corrosive (Category 1B) Causes immediate, irreversible eye and skin damage.
Reactivity Incompatible with Acids & Oxidizers NEVER pour into "General Organic Waste" without pH verification.
RCRA Waste Code D002 (Corrosive) / D001 (Ignitable if in solvent)Must be incinerated at an EPA-permitted facility.

Part 2: Pre-Disposal Segregation Logic

The Golden Rule: Segregation is not about paperwork; it is about thermodynamics.

The most common accident involving piperidine derivatives occurs when a researcher pours the amine into a waste container previously used for acid chlorides or mineral acids. The resulting acid-base neutralization releases significant heat (enthalpy of neutralization), potentially pressurizing the drum or vaporizing volatile solvents.

Workflow: Waste Stream Decision Matrix

The following logic gate ensures this compound never enters an incompatible stream.

SegregationLogic Start Waste: 1-(Cyclopropylmethyl)- 4-methylpiperidin-4-amine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid BinA Stream A: Solid Organic Waste (Incineration) Solid->BinA Double Bag CheckpH Is the solution Acidic? Liquid->CheckpH Stop1 STOP: Do Not Mix. Neutralize first. CheckpH->Stop1 Yes (Acidic) CheckHalogen Solvent Halogenated? (DCM, Chloroform) CheckpH->CheckHalogen No (Basic/Neutral) BinB Stream B: Non-Halogenated Basic Organic Waste CheckHalogen->BinB No (e.g., MeOH, EtOAc) BinC Stream C: Halogenated Organic Waste CheckHalogen->BinC Yes

Figure 1: Decision matrix for segregating amine-based waste to prevent incompatible mixing.

Part 3: Operational Disposal Procedures

Scenario A: Bulk Liquid Waste (Mother Liquors/Expired Stock)

Context: You have >50 mL of solution or neat liquid.

  • Compatibility Check: Before pouring, verify the destination drum is designated for Basic/Neutral Organics .

  • The "Watch Glass" Test (Self-Validating Step):

    • Take 1 mL of the waste drum contents and 1 mL of your amine waste in a watch glass inside the hood.

    • Mix. If bubbling, heat, or precipitate forms, DO NOT POUR . You have an incompatibility.

  • Bulking:

    • Pour slowly into the designated carboy using a funnel.

    • Do not overfill. Leave 10% headspace for vapor expansion.

    • Record the addition on the waste tag immediately.

Scenario B: Trace Residue (Vials & Glassware)

Context: "Empty" vials still contain mg-level residues that are potent.

  • Triple Rinse: Rinse the vial 3 times with a compatible solvent (e.g., Methanol or Acetone).

  • Solvent Disposal: Pour rinsate into the Organic Solvent Waste container (Stream B or C from Figure 1).

  • Glass Disposal:

    • If the vial is visually clean and volatile solvents have evaporated: Place in Glass Disposal Box .

    • If residue remains: Place the entire capped vial into Solid Chemical Waste .

Scenario C: Solid Waste (Spilled Powder or Old Solids)
  • Packaging: Place the solid container into a clear polyethylene bag. Zip or tape it shut.

  • Labeling: Affix a hazardous waste label. Clearly write: "Organic Alkali, Toxic, Corrosive."

  • Disposal: Place in the Solid Organic Waste drum.

Part 4: Emergency Spill Response Protocol

Critical Warning: Do not use strong mineral acids (HCl, H₂SO₄) to neutralize an amine spill. The reaction will be violent and may splatter corrosive material. Use a weak acid (Citric or Acetic) to control the exotherm.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Fume Hood Sash Down) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Evacuate->PPE Neutralize 3. Apply Weak Acid (Citric Acid Powder or Vinegar) PPE->Neutralize Absorb 4. Absorb with Vermiculite or Chem-Pad Neutralize->Absorb Wait for heat to dissipate Collect 5. Collect in Bag Label as Hazardous Waste Absorb->Collect

Figure 2: Step-by-step response for amine spills. Note the use of weak acids for neutralization.

Detailed Spill Steps:
  • Isolate: If the spill is outside a fume hood and >100mL, evacuate the lab immediately. The vapor pressure of low-molecular-weight amines can cause respiratory distress [1].

  • Neutralize: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill. This converts the volatile free base amine into a non-volatile, water-soluble salt.

  • Verify pH: Use pH paper to confirm the spill is neutral (pH 6-8).

  • Clean: Sweep up the absorbed material. Wash the surface with soap and water.

Part 5: Final Fate (Incineration)

Why do we send this to high-temperature incineration?

  • Ring Destruction: The piperidine ring is stable. Biological wastewater treatment plants often struggle to degrade cyclic amines efficiently, leading to aquatic toxicity [2].

  • NOx Control: Incinerators are equipped with scrubbers to capture the Nitrogen Oxides (NOx) generated when the amine nitrogen is oxidized.

Disposal Declaration for EHS:

  • Proper Shipping Name: Waste Corrosive Liquid, Basic, Organic, n.o.s. (Contains Piperidine derivatives).[4][5]

  • Hazard Class: 8

  • Packing Group: II

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Washington, DC: U.S. Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals and Amines (RCRA). Washington, DC: EPA. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Laboratory Waste Management. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine

[1][2] Executive Safety Directive 1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is a specialized pharmaceutical intermediate. While specific toxicological data for this exact CAS may be limited in public repositories,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Directive

1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine is a specialized pharmaceutical intermediate. While specific toxicological data for this exact CAS may be limited in public repositories, its structural class (functionalized aliphatic amines) dictates that it must be handled as a Category 1B Corrosive and a Potential Sensitizer .

The Critical Hazard Mechanism: This molecule combines a basic primary amine (pKa ~10-11) with a lipophilic cyclopropylmethyl group.

  • The Amine: Causes immediate chemical burns and tissue necrosis upon contact (saponification of membrane lipids).

  • The Lipophilic Tail: The cyclopropyl group significantly increases the partition coefficient (LogP), facilitating rapid dermal absorption. This means the chemical can penetrate the skin barrier faster than simple hydrophilic amines, potentially delivering systemic toxicity before a burn is even felt.

Operational Rule: Treat all handling as a "Zero-Contact" operation.

Hazard-Based PPE Matrix

Do not rely on generic "lab safety" protocols. The following matrix is calibrated for high-purity organic amines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Routine) Double-Glove System: 1. Inner: 4 mil Nitrile (Examination)2. Outer: 5-8 mil Nitrile (Extended Cuff)Aliphatic amines can permeate standard nitrile in <15 mins. Double gloving provides a "sacrificial layer" and visual contrast for breach detection.
Hand Protection (Spill/Bulk) Laminate Film (e.g., Silver Shield/4H) or Butyl Rubber Nitrile degrades rapidly under bulk saturation. Laminate film offers >480 min breakthrough time for amines.
Eye & Face Chemical Splash Goggles + Face Shield (8-inch)Safety glasses are insufficient. Amines track with moisture; vapors can cause "blue haze" (corneal edema) even without liquid splash.
Respiratory Fume Hood (Face velocity: 100 fpm) Fallback: Full-face respirator with OV/P100 cartridges.The amine is volatile. Inhalation causes respiratory tract burns. P100 is required if the salt form (dust) is handled.
Body Synthetic Lab Coat (poly-cotton or Nomex) + Chemical Apron Cotton absorbs and holds amines against the skin. A chemical apron prevents soak-through to the chest/lap area.

Operational Protocol: The "Zero-Contact" Workflow

Safety is not just what you wear; it is how you move. This protocol uses a self-validating logic to ensure integrity before the chemical is opened.

Pre-Work Logic Flow (Visualization)

The following diagram illustrates the decision-making process required before handling the container.

RiskAssessment Start Start: Handling Request CheckState Check Physical State (Liquid vs. Solid) Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid/Salt CheckState->Solid VolatileRisk High Volatility Risk (Vapor Hazard) Liquid->VolatileRisk Amine Odor DustRisk Particulate Risk (Inhalation Hazard) Solid->DustRisk HoodCheck Fume Hood Available? VolatileRisk->HoodCheck DustRisk->HoodCheck Respirator REQUIRED: Full-Face Respirator (OV/P100) HoodCheck->Respirator No / Maintenance StandardPPE Standard PPE: Goggles + Face Shield + Double Gloves HoodCheck->StandardPPE Yes (>100 fpm)

Figure 1: Pre-handling risk assessment logic. Note that for this amine, volatility is the primary driver for respiratory protection decisions.

Donning & Doffing Sequence

Crucial Step: The majority of amine burns occur during doffing (removal), where contaminated outer surfaces touch skin.

  • Donning (Entry):

    • Inspect gloves for pinholes (inflate with air).

    • Tuck inner glove under lab coat cuff.

    • Tuck outer glove over lab coat cuff. (This creates a shingles-effect, shedding liquid away from the skin).

  • Handling:

    • Keep all open vessels at least 6 inches inside the hood sash.

    • Change outer gloves immediately if a splash occurs.

  • Doffing (Exit):

    • Step 1: Wash outer gloves with soap/water while still wearing them (neutralizes surface amine).

    • Step 2: Remove outer gloves using the "beak" method (pinch and pull, turning inside out).

    • Step 3: Remove eyewear.

    • Step 4: Remove inner gloves.

    • Step 5: Wash hands with soap and cool water for 60 seconds.

Emergency Response & Spill Management

First Aid (Amine Specific)
  • Eye Contact: Flush immediately.[1][2][3] Do not wait. Flush for minimum 30 minutes . Amines penetrate deep into the ocular tissue and are harder to wash out than acids.

  • Skin Contact: Flush with water for 15 minutes.[1][3][4] Do not use vinegar or acids to "neutralize" on skin; the exothermic reaction can cause thermal burns on top of chemical burns.

Spill Cleanup (Logistics)

Scenario: 50 mL spill inside a fume hood.

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Switch to Silver Shield/Laminate gloves. Standard nitrile is insufficient for direct immersion in a pool of amine.

  • Neutralization:

    • Do not wipe up pure amine.

    • Cover spill with a Weak Acid Absorbent (e.g., Citric acid-based spill kit or 1:1 mixture of sand and sodium bisulfate).

    • Allow to react (fizzing/heat) until pH is neutral (check with paper).

  • Disposal: Scoop into a hazardous waste container labeled "Organic Base - High Hazard."

Waste Disposal & Compatibility

Chemical Compatibility:

  • Incompatible: Strong oxidizers, acid chlorides, anhydrides, nitro compounds.

  • Reactive: Absorbs CO₂ from air (carbamate formation). Keep containers nitrogen-flushed.

Disposal Stream:

  • Category: Basic Organic Waste.

  • Protocol: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to manage NOx emissions).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary: Piperidine Derivatives Safety Data. National Center for Biotechnology Information. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Amine/Nitrile breakthrough kinetics).[5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-4-methylpiperidin-4-amine
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